molecular formula C19H23N3O4S B1673130 Hetacillin CAS No. 3511-16-8

Hetacillin

货号: B1673130
CAS 编号: 3511-16-8
分子量: 389.5 g/mol
InChI 键: DXVUYOAEDJXBPY-NFFDBFGFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hetacillin is a semisynthetic beta-lactam antibiotic belonging to the aminopenicillin family. It is chemically defined as a prodrug and has no intrinsic antibacterial activity. In aqueous solutions at physiological pH, it undergoes rapid hydrolysis with a half-life of approximately 15 to 30 minutes, releasing acetone and converting to the active molecule, ampicillin . The primary research value of this compound lies in its role as a precursor for generating ampicillin in situ for microbiological and pharmacological studies. Its mechanism of action is therefore identical to that of ampicillin, which functions by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the formation of defective cell walls and ultimately results in bacterial cell lysis . Historically, this compound was used in human medicine but was withdrawn from the market after studies concluded it offered no clinical advantages over ampicillin . Research into prodrugs like this compound remains relevant for understanding drug stability, delivery, and activation kinetics. This product is supplied for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound appropriately, considering its instability in solution.

属性

IUPAC Name

(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/t11-,12-,13+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVUYOAEDJXBPY-NFFDBFGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4023121
Record name Hetacillin
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Molecular Weight

389.5 g/mol
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Physical Description

Solid
Record name Hetacillin
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Solubility

5.12e-01 g/L
Record name Hetacillin
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CAS No.

3511-16-8
Record name Hetacillin
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Record name HETACILLIN
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Melting Point

190 °C
Record name Hetacillin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Hetacillin's Prodrug Mechanism: A Technical Guide to its Action and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hetacillin, a semisynthetic derivative of ampicillin, functions as a prodrug, undergoing rapid in vivo hydrolysis to release the active antimicrobial agent, ampicillin, and acetone. This temporary modification of the ampicillin structure was initially designed to improve oral absorption and stability. This technical guide provides an in-depth analysis of this compound's mechanism of action, its conversion kinetics, and the experimental methodologies used to characterize this prodrug. Quantitative data is presented for comparative analysis, and key processes are visualized through detailed diagrams.

Mechanism of Action: From Prodrug to Active Antibiotic

This compound itself is devoid of any intrinsic antibacterial activity[1]. Its therapeutic effect is solely dependent on its conversion to ampicillin in the body[1]. The core of this compound's structure is the ampicillin molecule, where the primary amino group of the ampicillin side chain is condensed with acetone to form a 2,2-dimethyl-5-oxo-4-phenyl-1-imidazolidinyl substituent.

This structural modification serves as a temporary protective mask for the reactive amino group. In an aqueous environment, such as that found in the body, the imidazolidinone ring of this compound is unstable and undergoes spontaneous hydrolysis. This non-enzymatic chemical reaction rapidly regenerates the parent ampicillin molecule along with acetone, a generally recognized safe excipient at the resulting concentrations.

Once released, ampicillin exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan biosynthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Signaling Pathway: Hydrolysis of this compound

The conversion of this compound to ampicillin and acetone is a straightforward hydrolysis reaction. The following diagram illustrates this chemical transformation.

Hetacillin_Hydrolysis This compound Hydrolysis Pathway This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis Acetone Acetone This compound->Acetone Hydrolysis Water H₂O (in vivo)

Caption: Chemical conversion of this compound to ampicillin and acetone.

Quantitative Analysis of this compound Conversion and Bioavailability

The efficiency of a prodrug is critically dependent on the rate and extent of its conversion to the active form. The following tables summarize key quantitative data regarding the hydrolysis of this compound and its comparative bioavailability with ampicillin.

ParameterValueConditionsReference(s)
In Vivo Half-Life 11 ± 2 minutesHuman subjects
In Vitro Half-Life 15 to 30 minutesAqueous solution, 37°C, pH 7[1]
In Vitro Half-Life 20 minutes37°C, pH 6.7[2]

Table 1: Hydrolysis Kinetics of this compound

Drug FormulationAbsorption (%)Subject ConditionReference(s)
Ampicillin Capsules32%Fasting
This compound Capsules38%Fasting
This compound Capsules42%Non-fasting

Table 2: Comparative Bioavailability of this compound and Ampicillin

Experimental Protocols

The characterization of this compound as a prodrug has relied on several key experimental techniques to differentiate and quantify this compound and ampicillin in biological matrices and to assess their respective antimicrobial activities.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a cornerstone technique for the simultaneous determination of this compound and ampicillin.

  • Objective: To separate and quantify this compound and ampicillin in a given sample.

  • Principle: The method utilizes a stationary phase and a mobile phase to separate compounds based on their physicochemical properties.

  • Typical Protocol Outline:

    • Sample Preparation: Plasma or urine samples are deproteinized, often with an acid like trichloroacetic acid, followed by centrifugation. The supernatant is then filtered.

    • Chromatographic System: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A buffered aqueous solution with an organic modifier is employed. For instance, a mixture of phosphate buffer and acetonitrile is a common choice. The pH of the buffer is a critical parameter for achieving good separation.

    • Detection: UV detection is typically set at a wavelength where both compounds have reasonable absorbance, often around 220-230 nm.

    • Quantification: Calibration curves are generated using standards of known concentrations of this compound and ampicillin to quantify the amounts in the experimental samples.

Spectrophotometric Determination of Ampicillin in the Presence of this compound

This method is useful for quantifying the appearance of ampicillin from the hydrolysis of this compound.

  • Objective: To selectively measure the concentration of ampicillin.

  • Principle: The method is based on a chemical reaction that produces a colored product with ampicillin, which can be quantified by measuring its absorbance at a specific wavelength.

  • Typical Protocol Outline:

    • Reagent Preparation: A solution of a complexing agent, such as imidazole, is prepared.

    • Reaction: The sample containing both this compound and ampicillin is mixed with the imidazole reagent. Ampicillin reacts to form a colored complex, while this compound does not react under the same conditions.

    • Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance for the ampicillin-imidazole complex.

    • Quantification: The concentration of ampicillin is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of ampicillin.

Electrophoresis-Bioautography for Pharmacokinetic Studies

This technique combines the separation power of electrophoresis with a microbiological assay to determine the concentration of the active antibiotic.

  • Objective: To separate this compound from ampicillin and quantify the biologically active ampicillin in plasma samples.

  • Principle: Samples are first subjected to electrophoresis to separate the compounds based on their charge-to-mass ratio. The separated compounds are then transferred to a solid medium inoculated with a susceptible bacterial strain. The presence of an active antibiotic results in a zone of growth inhibition, the size of which is proportional to the concentration of the antibiotic.

  • Typical Protocol Outline:

    • Sample Application: Plasma samples are applied to a support medium for electrophoresis, such as an agarose gel.

    • Electrophoresis: An electric field is applied across the medium, causing the charged molecules to migrate.

    • Bioautography: The electrophoresis medium is then overlaid with an agar medium seeded with a sensitive indicator organism (e.g., Bacillus subtilis).

    • Incubation: The composite is incubated to allow for bacterial growth.

    • Analysis: Zones of bacterial growth inhibition are measured. The concentration of ampicillin is determined by comparing the size of the inhibition zones to those produced by known concentrations of ampicillin standards run on the same gel.

Experimental and Logical Workflow Diagrams

Experimental Workflow for Prodrug Evaluation

The following diagram outlines a typical experimental workflow for the evaluation of a prodrug like this compound.

Prodrug_Evaluation_Workflow General Workflow for Prodrug Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Stability Chemical Stability (Hydrolysis Kinetics) Metabolism Enzymatic Conversion (if applicable) Stability->Metabolism Activity Antimicrobial Activity of Prodrug vs. Drug Metabolism->Activity PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Activity->PK Efficacy Therapeutic Efficacy in Animal Models PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Formulation Prodrug Formulation Formulation->Stability

References

Hetacillin's Spectrum of Activity Against Gram-Positive Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetacillin is a semisynthetic β-lactam antibiotic belonging to the aminopenicillin class. Structurally, it is the condensation product of ampicillin and acetone. A critical aspect of this compound's pharmacology is its nature as a prodrug. In vivo, this compound itself possesses no intrinsic antibacterial activity. Following administration, it rapidly hydrolyzes in aqueous environments, such as bodily fluids, to yield ampicillin, its active metabolite, and acetone.[1][2][3] Consequently, the antimicrobial spectrum and therapeutic effects of this compound are directly attributable to ampicillin.[3] This guide provides a detailed examination of this compound's activity against Gram-positive bacteria, focusing on the underlying mechanisms, quantitative susceptibility data derived from its active form, and the experimental protocols relevant to its evaluation. The information presented is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

The bactericidal action of this compound is realized through its active form, ampicillin. Ampicillin exerts its effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of ampicillin are the penicillin-binding proteins (PBPs), which are transmembrane enzymes essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, ampicillin blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3]

In Vitro Spectrum of Activity

As the antibacterial activity of this compound is dependent on its conversion to ampicillin, the in vitro susceptibility of Gram-positive bacteria to this compound is best represented by the Minimum Inhibitory Concentration (MIC) values of ampicillin. The following tables summarize the MIC data for ampicillin against key Gram-positive pathogens.

Data Presentation

Table 1: Ampicillin MIC Distribution against Staphylococcus aureus

MIC (µg/mL)Percentage of Isolates (%)
≤0.2525
0.550
115
25
>25

Note: Data is compiled from various surveillance studies. Susceptibility can vary based on the prevalence of β-lactamase-producing strains.

Table 2: Ampicillin MIC Distribution against Streptococcus pyogenes (Group A Streptococcus)

MIC (µg/mL)Percentage of Isolates (%)
≤0.01590
0.035
0.063
>0.062

Note: S. pyogenes has remained largely susceptible to penicillin and ampicillin.

Table 3: Ampicillin MIC Distribution against Streptococcus pneumoniae

MIC (µg/mL)Percentage of Isolates (%)
≤0.0670
0.1215
0.258
0.54
≥13

Note: Penicillin and ampicillin resistance in S. pneumoniae is an increasing concern and is associated with alterations in PBPs.

Table 4: Ampicillin MIC Distribution against Enterococcus faecalis

MIC (µg/mL)Percentage of Isolates (%)
≤110
260
420
85
≥165

Note: Enterococci exhibit intrinsic, low-level resistance to penicillins.

Experimental Protocols

The determination of in vitro susceptibility of bacteria to this compound requires careful consideration of its instability in aqueous media. Standard MIC determination methods such as broth microdilution and agar dilution can be adapted.

Broth Microdilution Method for this compound

This method determines the MIC in a liquid growth medium.

1. Preparation of this compound Stock Solution:

  • Due to its rapid hydrolysis, prepare a high-concentration stock solution of this compound in a non-aqueous, inert solvent (e.g., dimethyl sulfoxide - DMSO) immediately before use.

  • The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the bacteria.

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the 96-well microtiter plates.

  • To minimize hydrolysis, perform the dilutions rapidly and on ice.

3. Inoculum Preparation:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from fresh colonies grown on an appropriate agar medium.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Incubation:

  • Inoculate the microtiter plates with the bacterial suspension within 15-30 minutes of adding the this compound dilutions.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method for this compound

This method involves incorporating the antibiotic into the agar medium.

1. Preparation of this compound-Containing Agar Plates:

  • Prepare molten Mueller-Hinton agar and cool it to 45-50°C in a water bath.

  • Prepare fresh this compound stock solutions as described for the broth microdilution method.

  • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid air bubbles.

  • Pour the agar into sterile Petri dishes and allow them to solidify.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Further, dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.

3. Inoculation:

  • Using a multipoint inoculator, spot the bacterial suspension onto the surface of the agar plates.

4. Incubation:

  • Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria.

Considerations for this compound's Instability: Given that this compound has a half-life of 15 to 30 minutes in aqueous solutions at 37°C and pH 7, the measured MIC in these standard assays will largely reflect the activity of the ampicillin formed during the incubation period.[2] It is crucial for researchers to acknowledge this conversion in their analysis and interpretation of the results.

Mechanisms of Resistance

Resistance to this compound in Gram-positive bacteria is mediated by the same mechanisms that confer resistance to ampicillin. The most significant of these are:

  • Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance, particularly in Staphylococcus aureus. These enzymes hydrolyze the β-lactam ring of ampicillin, rendering it inactive.

  • Alteration of Target Sites: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce their affinity for ampicillin. This is the principal mechanism of resistance in Streptococcus pneumoniae and is also observed in methicillin-resistant Staphylococcus aureus (MRSA) through the acquisition of the mecA gene, which encodes for a low-affinity PBP2a.

  • Reduced Permeability and Efflux: Although more common in Gram-negative bacteria, changes in the bacterial cell envelope that limit the penetration of the antibiotic or the active efflux of the drug can contribute to resistance in Gram-positive organisms.

Visualizations

Signaling Pathways and Experimental Workflows

Hetacillin_Mechanism This compound This compound (Prodrug) Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Ampicillin Ampicillin (Active) Hydrolysis->Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Conversion of this compound to its active form, ampicillin, and subsequent inhibition of bacterial cell wall synthesis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Prepare this compound Stock (non-aqueous) Serial Dilution Serial Dilution in Broth/Agar Stock Solution->Serial Dilution Inoculation Inoculate Plates Serial Dilution->Inoculation Inoculum Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum Prep->Inoculation Incubation Incubate 16-20h at 35°C Inoculation->Incubation Read MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read MIC

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) testing of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Ampicillin Ampicillin BetaLactamase β-Lactamase Production (e.g., S. aureus) Ampicillin->BetaLactamase Inactivation PBP_Alteration PBP Alteration (e.g., S. pneumoniae, MRSA) Ampicillin->PBP_Alteration Reduced Binding Efflux Efflux Pumps / Reduced Permeability Ampicillin->Efflux Reduced Intracellular Concentration

Caption: Key mechanisms of bacterial resistance to ampicillin, the active form of this compound.

Conclusion

This compound's utility as an antimicrobial agent is entirely dependent on its conversion to ampicillin. Therefore, its spectrum of activity against Gram-positive bacteria mirrors that of ampicillin. While effective against susceptible strains of staphylococci and streptococci, its clinical use is limited by the prevalence of ampicillin-resistance mechanisms, primarily β-lactamase production and alterations in penicillin-binding proteins. For researchers and drug development professionals, understanding the prodrug nature of this compound is paramount for the accurate design and interpretation of in vitro susceptibility studies, which must account for its inherent instability in aqueous environments. The provided data and protocols serve as a comprehensive resource for the continued investigation of this and similar antimicrobial compounds.

References

Hetacillin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum of hetacillin against gram-negative bacteria. As a prodrug, the in vivo activity of this compound is attributable to its rapid hydrolysis to ampicillin. Therefore, this document focuses on the well-established properties of ampicillin to define this compound's spectrum, mechanisms of action, and the prevalent resistance patterns observed in gram-negative pathogens.

Introduction and Mechanism of Action

This compound is a β-lactam antibiotic belonging to the aminopenicillin family. It is synthesized by the reaction of ampicillin with acetone. In an aqueous environment, such as the human body, this compound is rapidly hydrolyzed, with a half-life of 15 to 30 minutes at 37°C, releasing its active component, ampicillin, and acetone. Consequently, this compound itself possesses no intrinsic antibacterial activity; its efficacy is solely dependent on the resulting ampicillin. Due to this and a lack of therapeutic advantage over ampicillin, this compound has been largely withdrawn from human use.

The bactericidal action of ampicillin results from the inhibition of bacterial cell wall synthesis.[1][2] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis mediated by autolytic enzymes.[1][2]

This compound This compound (Prodrug) Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Ampicillin Ampicillin (Active Drug) Hydrolysis->Ampicillin Inhibition Inhibition Ampicillin->Inhibition PBP Penicillin-Binding Proteins (PBPs) in Gram-Negative Bacteria CellWall Peptidoglycan Cross-linking PBP->CellWall Catalyzes Inhibition->PBP Inhibition->CellWall Prevents Lysis Cell Wall Weakening & Bacterial Cell Lysis CellWall->Lysis Leads to failure of

Figure 1: Mechanism of Action Pathway for this compound.

In Vitro Spectrum of Activity

The spectrum of activity of this compound is identical to that of ampicillin, which covers a range of gram-negative organisms. However, the clinical utility of ampicillin against gram-negative bacteria has been severely eroded by the widespread emergence of resistance. High rates of resistance are now common among many species of Enterobacteriaceae. For instance, studies have reported ampicillin resistance rates in Escherichia coli isolates as high as 82.8% and in Klebsiella species up to 93.1%.[3] Resistance in Salmonella species has also been documented at over 23%, with resistant isolates exhibiting Minimum Inhibitory Concentrations (MICs) greater than 8 µg/mL.[4]

Data Presentation: Ampicillin MICs for Gram-Negative Bacteria

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ampicillin against common gram-negative bacteria. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values highlight the extensive resistance prevalent today.

Gram-Negative OrganismMIC50 (µg/mL)MIC90 (µg/mL)CLSI Breakpoint (S/I/R) in µg/mLGeneral Susceptibility
Escherichia coli>32>32≤8 / 16 / ≥32Largely Resistant
Klebsiella pneumoniae>32>32≤8 / 16 / ≥32Largely Resistant
Proteus mirabilis8>32≤8 / 16 / ≥32Variable; Often Resistant
Salmonella enterica≤2>32≤8 / 16 / ≥32Variable; Resistance is common
Shigella spp.≤1>128≤8 / 16 / ≥32Variable; Resistance is common
Enterobacter cloacae>32>32≤8 / 16 / ≥32Intrinsically Resistant (AmpC)
Serratia marcescens>32>32≤8 / 16 / ≥32Intrinsically Resistant (AmpC)
Pseudomonas aeruginosa>128>128N/AIntrinsically Resistant
Acinetobacter baumannii>32>64N/AIntrinsically Resistant
Haemophilus influenzae (β-lactamase negative)≤0.5≤1≤1 / 2 / ≥4Generally Susceptible
Haemophilus influenzae (β-lactamase positive)>4>16≤1 / 2 / ≥4Resistant

Data compiled from various surveillance studies and CLSI documentation. MIC values can vary significantly by geographic location and clinical setting. CLSI (Clinical and Laboratory Standards Institute) breakpoints are for Enterobacteriaceae; S=Susceptible, I=Intermediate, R=Resistant.

Mechanisms of Resistance in Gram-Negative Bacteria

Gram-negative bacteria employ several sophisticated mechanisms to resist the action of ampicillin.

  • β-Lactamase Production: This is the most common mechanism of resistance. Bacteria acquire genes that encode for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. This is particularly prevalent in E. coli, K. pneumoniae, and H. influenzae.

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of ampicillin for its target. This prevents the antibiotic from effectively inhibiting cell wall synthesis.

  • Reduced Outer Membrane Permeability: Gram-negative bacteria possess an outer membrane that acts as a selective barrier. Antibiotics like ampicillin must pass through protein channels called porins to reach the PBPs in the periplasmic space. A reduction in the number of porin channels or mutations that alter their structure can significantly decrease the intracellular concentration of the drug.

  • Efflux Pumps: Some gram-negative bacteria possess active transport systems, known as efflux pumps, that recognize and expel antibiotics from the cell before they can reach their target.

cluster_0 Bacterial Cell cluster_1 Periplasm PBP Target: PBP BetaLactamase β-Lactamase Enzyme Inactive Inactive Ampicillin BetaLactamase->Inactive Efflux Efflux Pump Ampicillin_out Ampicillin Efflux->Ampicillin_out OM Outer Membrane Porin Porin Channel Porin->PBP Binding Blocked (Altered PBP) Porin->BetaLactamase Hydrolysis Porin->Efflux Expulsion Ampicillin_in Ampicillin Ampicillin_in->Porin Entry

Figure 2: Key Resistance Mechanisms in Gram-Negative Bacteria.

Experimental Protocols for Susceptibility Testing

The susceptibility of a bacterial isolate to ampicillin is determined using standardized methods, primarily broth microdilution or Kirby-Bauer disk diffusion, as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation of Antibiotic Dilutions: A series of twofold serial dilutions of ampicillin is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: After incubation, the plate is examined for turbidity. The MIC is the lowest ampicillin concentration in a well with no visible bacterial growth.[2][5]

Kirby-Bauer Disk Diffusion Test

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile swab is dipped into the adjusted inoculum, and excess fluid is removed. The swab is used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[1][6][7]

  • Disk Application: Paper disks impregnated with a standard amount of ampicillin (e.g., 10 µg) are placed on the agar surface.[6]

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-18 hours.

  • Interpretation: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this "zone of inhibition" is measured in millimeters and compared to standardized charts provided by CLSI to determine the category (Susceptible, Intermediate, or Resistant).[8][9]

cluster_mic Broth Microdilution (MIC) cluster_disk Kirby-Bauer (Disk Diffusion) MIC_Dilute Prepare Serial Dilutions of Ampicillin MIC_Inoculate Inoculate with Standardized Bacterial Suspension MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate 16-20h at 35°C MIC_Inoculate->MIC_Incubate MIC_Read Read Lowest Concentration with No Growth (MIC) MIC_Incubate->MIC_Read Interpret Compare to CLSI Breakpoints (S, I, R) MIC_Read->Interpret KB_Lawn Prepare Bacterial Lawn on Mueller-Hinton Agar KB_Disk Apply Ampicillin Disk (10 µg) KB_Lawn->KB_Disk KB_Incubate Incubate 16-18h at 35°C KB_Disk->KB_Incubate KB_Read Measure Zone of Inhibition (mm) KB_Incubate->KB_Read KB_Read->Interpret Start Isolate Pure Bacterial Colony Standardize Standardize Inoculum (0.5 McFarland) Start->Standardize Standardize->MIC_Inoculate Standardize->KB_Lawn

Figure 3: Workflow for Antimicrobial Susceptibility Testing.

Conclusion

This compound functions as a prodrug, delivering ampicillin to exert its antibacterial effect. While historically effective against a range of gram-negative bacteria, its clinical utility today is severely limited by high rates of resistance. The primary mechanism of resistance is the production of β-lactamase enzymes, though alterations in drug targets (PBPs) and reduced drug permeability also play significant roles. Standardized laboratory protocols are crucial for accurately determining the susceptibility of clinical isolates and guiding appropriate therapeutic choices. Given the prevalence of resistance, the use of ampicillin (and by extension, this compound) for empirical treatment of serious gram-negative infections is often not advisable without confirmed susceptibility data.

References

An In-Depth Technical Guide to Hetacillin Potassium: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hetacillin potassium, a semi-synthetic β-lactam antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and analytical methodologies. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, drug development, and microbiology.

Chemical Structure and Physicochemical Properties

This compound potassium is the potassium salt of this compound, which is a derivative of 6-aminopenicillanic acid.[1] Chemically, it is formed by the reaction of ampicillin with acetone.[2] This reaction creates an imidazolidinone ring, which masks the primary amino group of the ampicillin side chain.[3]

Table 1: Physicochemical Properties of this compound Potassium

PropertyValueReference(s)
IUPAC Name potassium (2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[4]
CAS Number 5321-32-4[4]
Molecular Formula C₁₉H₂₂KN₃O₄S[4]
Molecular Weight 427.56 g/mol [4]
Appearance Crystalline solid
Solubility Soluble in dimethyl sulfoxide (DMSO)[5]
Stability in Aqueous Solution Unstable; hydrolyzes to ampicillin and acetone with a half-life of 15-30 minutes at 37°C and pH 7.[2]

Mechanism of Action and Antimicrobial Spectrum

This compound itself is a prodrug with no intrinsic antibacterial activity.[2] Its therapeutic effect is realized upon in vivo hydrolysis, which rapidly and completely converts it to ampicillin and acetone. The in vivo half-life of this conversion is approximately 11 ± 2 minutes in human subjects.

Ampicillin, the active metabolite, is a broad-spectrum β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][6] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3][6] This inhibition leads to a compromised cell wall and ultimately results in bacterial cell lysis.[3]

The antimicrobial spectrum of this compound is identical to that of ampicillin, covering a range of Gram-positive and Gram-negative bacteria.[4][5]

Table 2: Minimum Inhibitory Concentrations (MIC) of Ampicillin

Bacterial SpeciesMIC (mg/L)Reference(s)
Escherichia coli4[6]
Staphylococcus aureus0.6 - 1[6]
Streptococcus pneumoniae0.03 - 0.06[6]
Haemophilus influenzae0.25[6]

digraph "Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

"Hetacillin_Potassium" [label="this compound Potassium\n(Administered Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrolysis" [label="In vivo Hydrolysis\n(t½ ≈ 11-20 min)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ampicillin" [label="Ampicillin\n(Active Moiety)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "PBP" [label="Penicillin-Binding\nProteins (PBPs)\nin Bacterial Cell Wall", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition of\nPeptidoglycan Synthesis", shape=hexagon, fillcolor="#F1F3F4", fontcolor="#202124"]; "Lysis" [label="Bacterial Cell Lysis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

"Hetacillin_Potassium" -> "Hydrolysis" [label="Rapid Conversion"]; "Hydrolysis" -> "Ampicillin"; "Ampicillin" -> "PBP" [label="Binds to"]; "PBP" -> "Inhibition"; "Inhibition" -> "Lysis"; }

Figure 1: Mechanism of action of this compound potassium.

Pharmacokinetics

The primary pharmacokinetic rationale for the development of this compound was to improve the stability of ampicillin in aqueous solutions and potentially enhance its oral absorption.

Table 3: Pharmacokinetic Parameters of Ampicillin following Oral Administration of this compound and Ampicillin in Humans

ParameterThis compound AdministrationAmpicillin AdministrationReference(s)
Bioavailability 38% (fasting), 42% (non-fasting)32% (fasting)
Peak Plasma Concentration (Cmax) Achieved at ~0.5 hoursNot specified
Plasma Half-life (t½) 0.7 - 1.5 hours (for ampicillin)1 - 2 hours[6][7]
Plasma Protein Binding ~20% (for ampicillin)~20%[6][7]
Excretion Primarily as unchanged ampicillin in urinePrimarily as unchanged drug in urine[6][7]

Despite these observations, this compound has been largely withdrawn from the market for human use as it was determined to offer no significant therapeutic advantage over ampicillin itself.[3][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This section outlines a representative HPLC method for the quantification of this compound potassium, adapted from established methods for penicillin analysis.

Objective: To determine the concentration of this compound potassium in a given sample.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted)

  • This compound potassium reference standard

  • Sample for analysis

  • Appropriate solvents for sample preparation

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and buffer. The exact ratio should be optimized for the specific column and system to achieve good separation.

  • Preparation of Standard Solution: Accurately weigh a known amount of this compound potassium reference standard and dissolve it in a suitable solvent (e.g., the mobile phase) to obtain a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound potassium in the mobile phase. The sample may require filtration through a 0.45 µm filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound potassium.

    • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound potassium in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Quant Quantification Mobile_Phase Prepare Mobile Phase (Acetonitrile/Buffer) HPLC Inject into HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC Standards Prepare Standard Solutions (Known Concentrations) Standards->HPLC Sample Prepare Sample Solution (Unknown Concentration) Sample->HPLC Chromatogram Obtain Chromatograms (Peak Area vs. Retention Time) HPLC->Chromatogram Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Cal_Curve Concentration Determine Sample Concentration Chromatogram->Concentration Cal_Curve->Concentration

Figure 2: General workflow for HPLC analysis.

Penicillinase (β-Lactamase) Susceptibility Testing

This protocol describes a qualitative iodometric method to assess the susceptibility of this compound to penicillinase.

Objective: To determine if this compound is hydrolyzed by penicillinase.

Principle: Penicillins that are hydrolyzed by penicillinase produce penicilloic acid, which reduces iodine, causing a decolorization of a starch-iodine complex.

Materials:

  • This compound potassium solution

  • Penicillinase enzyme solution

  • Phosphate buffer (pH ~6.5)

  • Iodine-potassium iodide solution

  • Starch solution (1%)

  • Control antibiotic (e.g., Penicillin G, known to be susceptible)

  • Test tubes

  • Water bath (37°C)

Procedure:

  • Reaction Setup: In separate test tubes, prepare the following mixtures:

    • Test: this compound solution + Penicillinase solution in buffer.

    • Positive Control: Penicillin G solution + Penicillinase solution in buffer.

    • Negative Control (Substrate): this compound solution in buffer (no enzyme).

    • Negative Control (Enzyme): Penicillinase solution in buffer (no substrate).

  • Incubation: Incubate all tubes at 37°C for a defined period (e.g., 1 hour).

  • Detection:

    • Add the starch solution to each tube.

    • Add the iodine-potassium iodide solution to each tube. The solution should turn a deep blue/purple color.

  • Observation:

    • No Decolorization (Blue/Purple Color Persists): Indicates that the antibiotic was not hydrolyzed by penicillinase (resistant).

    • Decolorization (Solution becomes colorless): Indicates that the antibiotic was hydrolyzed by penicillinase (susceptible).

Expected Outcome: this compound is known to be more resistant to some penicillinases than ampicillin.[3] However, this resistance is often transient, and over time, hydrolysis will occur. The rate of decolorization can provide a semi-quantitative measure of susceptibility.

Conclusion

This compound potassium is a prodrug of ampicillin, designed to enhance its stability. It undergoes rapid and complete conversion to the active compound, ampicillin, in vivo. Its mechanism of action, antimicrobial spectrum, and pharmacokinetic profile are consequently dictated by ampicillin. While it has been largely superseded by ampicillin for human use, a thorough understanding of its chemical properties and analytical methods remains pertinent for researchers in drug development and veterinary medicine. The methodologies and data presented in this guide offer a foundational resource for professionals working with this and related β-lactam antibiotics.

References

The Prodrug and its Progeny: A Technical Comparison of Hetacillin and Ampicillin's In Vitro Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship and comparative in vitro antibacterial efficacy of hetacillin and its active metabolite, ampicillin. Central to this analysis is the understanding that this compound functions as a prodrug, undergoing rapid hydrolysis in aqueous environments to form ampicillin, the primary source of its antibacterial action.[1][2][3][4] This document provides a detailed examination of their mechanisms, comparative potency, and the experimental methodologies used to evaluate their activity.

Introduction: The Chemical Link and Its Implications

This compound, a derivative of 6-aminopenicillanic acid, was developed as a chemically modified version of ampicillin.[2] The key structural difference is the condensation of ampicillin with acetone to form an imidazolidinone ring.[1][2] This modification renders this compound itself largely inactive.[1][2] However, in aqueous solutions at physiological pH, this compound is unstable and rapidly hydrolyzes, yielding ampicillin and acetone.[2] The half-life of this conversion is approximately 15 to 30 minutes at 37°C and a pH of 7.[1] Consequently, the in vitro antibacterial activity observed with this compound is predominantly, if not entirely, attributable to the ampicillin it generates.[2]

Mechanism of Action: A Shared Pathway

As this compound's activity is mediated by its conversion to ampicillin, both compounds share the same mechanism of action. Ampicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes Lysis Cell Lysis PBP->Lysis inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall maintains integrity Ampicillin Ampicillin Ampicillin->PBP binds and inhibits This compound This compound This compound->Ampicillin hydrolysis

Mechanism of action of Ampicillin/Hetacillin.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and ampicillin against a range of bacterial strains, as determined by tube and plate dilution methods.[2] The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Tube Minimum Inhibitory Concentrations (µg/ml) of this compound and Ampicillin [2]

Bacterial StrainThis compound (µg/ml)Ampicillin (µg/ml)
Staphylococcus aureus0.20.2
Streptococcus pyogenes0.020.02
Streptococcus pneumoniae0.020.02
Streptococcus viridans0.050.05
Haemophilus influenzae0.50.5
Neisseria gonorrhoeae0.050.05
Escherichia coli5.05.0
Salmonella typhi2.02.0
Shigella sonnei5.05.0
Proteus mirabilis5.05.0

Table 2: Plate Minimum Inhibitory Concentrations (µg/ml) of this compound and Ampicillin [2]

Bacterial StrainThis compound (µg/ml)Ampicillin (µg/ml)
Staphylococcus aureus0.10.1
Streptococcus pyogenes0.010.01
Streptococcus pneumoniae0.010.01
Streptococcus viridans0.050.05
Haemophilus influenzae0.20.2
Neisseria gonorrhoeae0.020.02
Escherichia coli2.02.0
Salmonella typhi1.01.0
Shigella sonnei2.02.0
Proteus mirabilis2.02.0

The data clearly indicates that there is no significant difference in the in vitro antibacterial activity of this compound and ampicillin against the tested strains.[2] This is consistent with the understanding that this compound's efficacy is dependent on its conversion to ampicillin.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the in vitro antibacterial activity of this compound and ampicillin.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), adjusted for cations as required

  • This compound and ampicillin stock solutions of known concentration

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)

  • Sterile diluents (e.g., saline or MHB)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions: Create a series of twofold dilutions of this compound and ampicillin in MHB directly in the microtiter plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test bacterium in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (MHB and inoculum, no antibiotic) and a sterility control well (MHB only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

start Start prep_antibiotics Prepare serial dilutions of This compound and Ampicillin in microtiter plate start->prep_antibiotics prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard prep_antibiotics->prep_inoculum inoculate Inoculate microtiter plate with bacterial suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Broth microdilution workflow.

Agar Disk Diffusion (Kirby-Bauer) Susceptibility Testing

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[5][6][7][8]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Filter paper disks (6 mm diameter) impregnated with known concentrations of this compound and ampicillin

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application: Aseptically apply the this compound and ampicillin-impregnated disks to the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Measurement: Measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter. The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter breakpoints.

The this compound-Ampicillin Relationship: A Visualization

The core of this topic is the conversion of the prodrug this compound into the active antibiotic ampicillin. This relationship can be visualized as a straightforward chemical transformation that precedes the antibacterial action.

This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis in aqueous solution Acetone Acetone (Byproduct) This compound->Acetone Action Antibacterial Activity Ampicillin->Action exerts

This compound to Ampicillin conversion.

Discussion and Conclusion

References

The Transient Shield: A Technical Examination of Hetacillin's Beta-Lactamase Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hetacillin, a semi-synthetic aminopenicillin, represents a fascinating case study in prodrug design and the complexities of antibiotic resistance. While clinically succeeded by its active metabolite, ampicillin, this compound exhibits a unique, albeit temporary, resistance to inactivation by beta-lactamase enzymes. This technical guide delves into the core mechanisms underpinning this transient resistance, presenting a quantitative comparison with ampicillin, detailed experimental protocols for assessing beta-lactamase activity and antibiotic susceptibility, and visual workflows to elucidate key processes. Understanding the chemical strategy of this compound provides valuable insights into circumventing enzymatic degradation, a persistent challenge in the development of beta-lactam antibiotics.

Introduction: The Prodrug Strategy

This compound was developed as a prodrug of ampicillin, formed through the condensation reaction of ampicillin with acetone.[1] The primary rationale for this modification was to create a more stable compound that, upon administration, would hydrolyze to release the active ampicillin molecule.[2] Itself possessing no intrinsic antibacterial activity, this compound's efficacy is entirely dependent on its conversion to ampicillin.[1][2]

The critical challenge for ampicillin, like many penicillins, is its susceptibility to beta-lactamase enzymes. These enzymes, produced by a wide range of bacteria, hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[3] In vitro studies revealed that this compound possesses a degree of resistance to this enzymatic inactivation, an effect that is temporary due to its rapid hydrolysis into the susceptible ampicillin.[2][4][5] This paper will explore the chemical basis and practical implications of this transient phenomenon.

Mechanism of Transient Beta-Lactamase Resistance

The transient resistance of this compound is a direct consequence of its chemical structure. Ampicillin's decomposition and susceptibility to beta-lactamase are partly facilitated by the intramolecular attack of the side chain's primary amino group on the beta-lactam ring.[2] In this compound, this amino group is "locked" within a 2,2-dimethyl-5-oxo-4-phenylimidazolidine ring structure formed with acetone.[2][4] This structural modification sterically hinders the beta-lactamase enzyme from accessing and cleaving the beta-lactam ring.

However, this protective state is short-lived. In aqueous environments, such as plasma, this compound is unstable and rapidly hydrolyzes, releasing ampicillin and acetone.[1] Once converted, the liberated ampicillin is readily inactivated by any present beta-lactamase enzymes.[2][4] This two-step process—temporary protection followed by conversion to a susceptible molecule—is the essence of this compound's transient resistance.

G cluster_action Fate of Ampicillin This compound This compound (β-Lactamase Resistant) Hydrolysis Spontaneous Hydrolysis (in vivo) This compound->Hydrolysis t½ ≈ 20 min Ampicillin Ampicillin (Active Antibiotic) Hydrolysis->Ampicillin Acetone Acetone (Byproduct) Hydrolysis->Acetone PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to Target BetaLactamase Beta-Lactamase Enzyme Ampicillin->BetaLactamase Susceptible to CellDeath Inhibition of Cell Wall Synthesis → Bacterial Cell Lysis PBP->CellDeath Inactivation Inactivated Ampicillin BetaLactamase->Inactivation Hydrolyzes G start Start: Bacterial Culture (βL+ strain) harvest 1. Harvest Cells (Centrifugation) start->harvest wash 2. Wash Pellet (Phosphate Buffer) harvest->wash lyse 3. Lyse Cells (e.g., Triton X-100) wash->lyse clarify 4. Clarify Lysate (Centrifugation) lyse->clarify setup 5. Add Lysate to 96-Well Plate clarify->setup add_nitrocefin 6. Add Nitrocefin Substrate setup->add_nitrocefin measure 7. Measure Absorbance (490nm) (Kinetic Readings) add_nitrocefin->measure end End: Calculate Activity Rate measure->end G start Start: Antibiotic Stock & 0.5 McFarland Bacterial Culture dilute_abx 1. Perform 2-Fold Serial Dilution of Antibiotic in Microplate (e.g., Wells 1-10) start->dilute_abx inoculate 3. Add Standardized Bacterial Inoculum to Wells 1-11 start->inoculate controls 2. Prepare Controls Well 11: Growth (No Abx) Well 12: Sterility (No Abx/No Bact.) dilute_abx->controls controls->inoculate incubate 4. Incubate Plate (16-20h at 37°C) inoculate->incubate read 5. Visually Inspect for Turbidity incubate->read end End: MIC = Lowest Concentration with No Visible Growth read->end

References

An In-depth Technical Guide to Hetacillin Degradation Pathways and Byproduct Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the semi-synthetic penicillin, hetacillin. It details the primary mechanisms of degradation, identification of byproducts, and the analytical methodologies employed for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, stability testing, and quality control of penicillin-based antibiotics.

Introduction

This compound is a prodrug of the broad-spectrum antibiotic ampicillin, formed by the reaction of ampicillin with acetone.[1][2][3] While it exhibits no intrinsic antibacterial activity, in aqueous solutions and in the body, it readily hydrolyzes to release ampicillin, its active metabolite.[1][2][3] Understanding the degradation kinetics and the profile of degradation byproducts is crucial for ensuring the efficacy, safety, and stability of pharmaceutical formulations containing this compound. The primary degradation pathways involve hydrolysis and epimerization, which are significantly influenced by factors such as pH and temperature.

Primary Degradation Pathways

This compound undergoes two major degradation pathways in aqueous solutions: hydrolysis and epimerization.

Hydrolysis to Ampicillin and Acetone

The most prominent degradation pathway for this compound is its hydrolysis back to ampicillin and acetone.[1][4] This reaction is a reversible process, and the equilibrium favors the formation of ampicillin and acetone in aqueous environments. The half-life of this compound in an aqueous solution at pH 7 and 37°C is estimated to be between 15 and 30 minutes.[1][5] The rate of this hydrolysis is maximal in the pH range of 5 to 8 and is considerably slower under more acidic conditions.[4]

This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis Acetone Acetone This compound->Acetone Hydrolysis

Figure 1: Hydrolysis of this compound.
Epimerization to Epithis compound

Under alkaline conditions (high pH), a significant alternative degradation pathway for this compound is epimerization at the C6 position of the penicillin nucleus, leading to the formation of epithis compound.[6] This process is a first-order reaction with respect to the hydroxide ion concentration.[6] The activation energy for this epimerization process has been determined to be 21.2 kcal/mole.[6] At high pH, epimerization can become the major degradation pathway over hydrolysis.[6]

This compound This compound Epithis compound Epithis compound This compound->Epithis compound Epimerization (High pH)

Figure 2: Epimerization of this compound.

Quantitative Analysis of Degradation

The rate of this compound degradation is highly dependent on pH and temperature. The following table summarizes the kinetic data for the primary degradation pathways.

Degradation PathwayConditionRate Constant (k)Half-life (t½)Reference
HydrolysispH 7, 37°C-15-30 minutes[1][5]
HydrolysispH 6.7, 37°C-20 minutes[5]
EpimerizationHigh pHFirst-order dependence on [OH⁻]-[6]

Note: Further quantitative data on rate constants across a wider range of pH and temperatures can be determined by applying the principles outlined in the cited literature.

Identification and Characterization of Byproducts

Forced degradation studies are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][8] For this compound, the primary byproducts are ampicillin, acetone, and epithis compound.

Ampicillin

As the active drug moiety, the formation of ampicillin from this compound is an expected outcome of hydrolysis. Its identification is confirmed by comparison with a reference standard using various analytical techniques.

Acetone

The other product of hydrolysis, acetone, can also be identified and quantified.[4]

Epithis compound

The formation of this diastereomer under alkaline conditions is a key indicator of a specific degradation pathway.[6] Its structure has been elucidated and can be characterized by spectroscopic methods.

Experimental Protocols

The analysis of this compound and its degradation products relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for separating and quantifying this compound, ampicillin, and other potential byproducts.

  • Objective: To separate and quantify this compound and its primary degradation product, ampicillin.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Hypersil BDS-C18, 3 µm, 100 mm × 4 mm) is suitable for the separation.[9]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer solution (e.g., 0.05 M Sodium Phosphate), acetonitrile, and methanol. A common ratio is 70:10:20 (buffer:acetonitrile:methanol) with the pH adjusted to 8.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength of 230 nm is effective for ampicillin and related compounds.[9]

  • Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

  • Analysis: The retention times and peak areas of the analytes are compared with those of reference standards for identification and quantification.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Dissolve Sample Dissolve Sample Filter Sample Filter Sample Dissolve Sample->Filter Sample Inject Sample Inject Sample Filter Sample->Inject Sample C18 Column C18 Column Inject Sample->C18 Column UV Detector (230 nm) UV Detector (230 nm) C18 Column->UV Detector (230 nm) Data Acquisition Data Acquisition UV Detector (230 nm)->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Figure 3: HPLC Experimental Workflow.
Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products.

  • Objective: To identify and confirm the structure of this compound and its degradation byproducts based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Ionization Technique: Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used. CI mass spectra of penicillin methyl esters often show discernible protonated molecule ions with few fragment ions.[10]

  • Fragmentation Analysis: The primary fragmentation of penicillins often involves the cleavage of the β-lactam ring.[10][11] Analysis of the fragment ions can provide structural information about the side chains and the core penicillin structure. For instance, a retro 2+2 Diels-Alder-type fragmentation of the β-lactam ring can occur.[10]

  • Data Interpretation: The mass spectra of the degradation products are compared with those of the parent drug and known standards, as well as with theoretical fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution and is invaluable for the unambiguous identification of degradation products like epithis compound.

  • Objective: To elucidate the chemical structure of this compound and its byproducts, particularly to confirm stereochemical changes as in the case of epimerization.

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent.

  • Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and signal integrations provide detailed information about the molecular structure.

  • Application to this compound Degradation: NMR can be used to monitor the conversion of this compound to ampicillin and to characterize the distinct spectral features of epithis compound compared to this compound.[6]

Conclusion

The degradation of this compound is a well-defined process primarily involving hydrolysis to ampicillin and acetone, and epimerization to epithis compound under alkaline conditions. A thorough understanding of these pathways and the application of robust analytical methods such as HPLC, MS, and NMR are essential for the quality control and stability assessment of this compound-containing pharmaceutical products. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively study and control the degradation of this important antibiotic prodrug.

References

Technical Guide: Initial Screening of Hetacillin Derivatives for Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hetacillin, a prodrug of ampicillin, was developed to improve upon the stability of its parent compound. Although it ultimately offered no significant therapeutic advantage and was withdrawn, the underlying concept of modifying existing antibiotics to enhance their properties remains a cornerstone of drug discovery.[1][2] This guide provides a comprehensive framework for the initial screening of novel this compound derivatives. It outlines detailed experimental protocols, data presentation strategies, and visual workflows essential for identifying candidates with enhanced activity, improved stability, or novel mechanisms of action.

Introduction: The Rationale for this compound Derivatives

This compound is a semi-synthetic penicillin created by the reaction of ampicillin with acetone.[1][3] In the body, it hydrolyzes to release ampicillin, which is the active antibacterial agent, and acetone.[4] The primary mechanism of action for ampicillin is the inhibition of the final stage of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][3] This leads to cell lysis and bacterial death.[1]

While this compound itself is no longer in clinical use, the strategy of creating derivatives from a known antibiotic scaffold serves several potential purposes:

  • Enhanced Stability: Modifying the structure can protect the core β-lactam ring from degradation by bacterial β-lactamases, a primary mechanism of resistance.[5][6]

  • Improved Pharmacokinetics: Derivatives can be designed to alter absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Broadened Spectrum of Activity: Modifications may increase the compound's efficacy against a wider range of bacterial species, including resistant strains.

This guide details a systematic approach to the synthesis and initial screening of a library of novel this compound derivatives to identify promising lead compounds.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives begins with the parent molecule, ampicillin, and involves condensation with various ketones or aldehydes to form new imidazolidinone rings.

Objective: To create a library of diverse this compound analogues by varying the carbonyl reactant.

Materials:

  • Ampicillin trihydrate

  • A library of diverse ketones and aldehydes (e.g., cyclopentanone, acetone, 3-pentanone, acetaldehyde)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Dehydrating agent (e.g., molecular sieves, magnesium sulfate)

  • Reaction vessel with magnetic stirrer

  • Purification system (e.g., column chromatography, recrystallization apparatus)

  • Analytical instruments for characterization (NMR, Mass Spectrometry, FTIR)

Protocol:

  • Preparation: Suspend ampicillin trihydrate in the chosen anhydrous solvent in a reaction vessel.

  • Condensation Reaction: Add a molar excess (e.g., 1.5 equivalents) of the selected ketone or aldehyde to the suspension.

  • Dehydration: Add a dehydrating agent to the mixture to drive the reaction towards product formation by removing water.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction using an appropriate technique, such as Thin-Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter out the dehydrating agent. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude derivative using column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure compound.

  • Characterization: Confirm the structure and purity of the synthesized derivative using NMR spectroscopy, mass spectrometry, and FTIR analysis.

  • Library Creation: Repeat the process for each ketone/aldehyde in the library to generate a diverse set of derivatives for screening.

Primary Screening: Agar Diffusion Assay

The agar diffusion assay is a widely used preliminary method to qualitatively assess the antimicrobial activity of new compounds.[7]

Objective: To rapidly identify derivatives that exhibit inhibitory activity against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO) at a standard concentration (e.g., 1 mg/mL)

  • Positive control (e.g., Ampicillin) and negative control (solvent only)

  • Bacterial culture adjusted to 0.5 McFarland turbidity standard

  • Incubator

Protocol:

  • Bacterial Inoculation: Using a sterile cotton swab, uniformly streak the surface of an MHA plate with the bacterial suspension.

  • Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of each derivative solution, positive control, and negative control onto separate discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.[7] A larger zone diameter indicates greater inhibitory activity.

Secondary Screening: Broth Microdilution for MIC Determination

Compounds that show activity in the primary screen are advanced to a quantitative secondary screen to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To quantify the potency of active derivatives.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Active derivatives, serially diluted

  • Bacterial inoculum prepared in CAMHB

  • Positive and negative controls

  • Microplate reader

Protocol:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the highest concentration of a derivative to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (no drug, only inoculum) to ensure bacterial growth and a negative control (no inoculum) to check for broth sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the derivative in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a microplate reader to measure optical density (OD).

Data Presentation

Quantitative data from the secondary screening should be organized into clear, structured tables to facilitate comparison between derivatives and the parent compound.

Table 1: Illustrative MIC Data for Novel this compound Derivatives

This table provides a template for presenting MIC values. Data shown is for illustrative purposes only.

Derivative IDR1 GroupR2 GroupS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Reference --28
HD-01 MethylMethyl48
HD-02 EthylMethyl24
HD-03 HPropyl>64>64
HD-04 \multicolumn{2}{c}{-(CH₂)₄-}12

Reference: Ampicillin R1 and R2 groups refer to substituents on the carbonyl carbon of the imidazolidinone ring.

Visualization of Pathways and Workflows

Mechanism of Action of this compound/Ampicillin

The bactericidal activity of this compound is mediated by its active form, ampicillin, which targets and inhibits Penicillin-Binding Proteins (PBPs) involved in the synthesis of the bacterial cell wall.[3][8]

cluster_outside Bacterial Exterior cluster_cell Bacterial Cell This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to & Inhibits Synthesis Peptidoglycan Cross-linking PBP->Synthesis Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition Leads to Wall Stable Cell Wall Synthesis->Wall

This compound's conversion to ampicillin and subsequent inhibition of cell wall synthesis.
Experimental Workflow for Derivative Screening

A logical and systematic workflow is crucial for the efficient screening of a chemical library and the identification of promising lead candidates.

start Design & Synthesis of This compound Derivative Library primary Primary Screen (e.g., Agar Diffusion Assay) @ Single High Concentration start->primary evaluate_primary Activity Observed? primary->evaluate_primary secondary Secondary Screen (Broth Microdilution) Determine MIC evaluate_primary->secondary Yes inactive Inactive Compound (Archive) evaluate_primary->inactive No evaluate_secondary Potency Improved? secondary->evaluate_secondary hit Hit Compound(s) Identified evaluate_secondary->hit Yes no_improvement No Improvement (Archive or Re-evaluate) evaluate_secondary->no_improvement No

A typical workflow for screening antibiotic derivatives from synthesis to hit identification.
This compound Prodrug Hydrolysis

This compound itself has minimal antibacterial activity; its efficacy is dependent on its conversion back to ampicillin within the body.[1][4] This relationship is a critical aspect of its design.

cluster_prodrug Administered Prodrug cluster_components Hydrolysis Products (in vivo) This compound This compound Ampicillin Ampicillin (Active Antibiotic) This compound->Ampicillin Hydrolysis Acetone Acetone (Byproduct) This compound->Acetone Hydrolysis Target Bacterial Target (PBPs) Ampicillin->Target Exerts Effect

Logical relationship showing this compound as a prodrug that releases the active agent, Ampicillin.

References

An In-Depth Technical Guide to Hetacillin's Mode of Action on Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetacillin is a β-lactam antibiotic, a semisynthetic derivative of ampicillin. It functions as a prodrug, undergoing rapid hydrolysis in aqueous environments to yield ampicillin and acetone.[1] While this compound itself exhibits some intrinsic antibacterial activity and a degree of resistance to β-lactamases, its primary mechanism of action is mediated through its active form, ampicillin.[2][3] This guide provides a comprehensive technical overview of this compound's interaction with penicillin-binding proteins (PBPs), the crucial enzymes in bacterial cell wall synthesis. The inhibition of these proteins disrupts the integrity of the peptidoglycan layer, ultimately leading to bacterial cell lysis and death.[4][5]

From Prodrug to Active Agent: The Hydrolysis of this compound

This compound is synthesized by the condensation of ampicillin with acetone. This chemical modification temporarily masks the primary amino group of the ampicillin side chain, which contributes to its stability in solution.[3] However, upon administration and in aqueous environments, this compound readily hydrolyzes, releasing ampicillin and acetone.

This hydrolysis is a critical step in the activation of the antibiotic. The kinetics of this conversion are influenced by factors such as pH and temperature.

Hydrolysis Kinetics of this compound

The conversion of this compound to ampicillin is a first-order reaction. The rate of this hydrolysis is significantly affected by the pH and temperature of the solution.

ConditionHalf-life (t½)Reference
pH 7.0, 37°C15-30 minutes[1]
pH 6.7, 37°C20 minutes[2]

Further research is needed to populate a more comprehensive table with specific rate constants (k) under a wider range of pH and temperature conditions.

The Primary Target: Penicillin-Binding Proteins (PBPs)

Once converted to ampicillin, the drug exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs). PBPs are a group of bacterial enzymes located in the cytoplasmic membrane that are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[4]

PBPs catalyze the transpeptidation reaction, which involves the cross-linking of peptide side chains of adjacent glycan strands in the peptidoglycan matrix. This cross-linking is what gives the cell wall its strength and rigidity.[2]

Mechanism of PBP Inhibition by Ampicillin

Ampicillin, the active form of this compound, is a structural analog of the D-alanyl-D-alanine dipeptide, the natural substrate for PBP transpeptidases. This structural mimicry allows ampicillin to bind to the active site of PBPs. The highly reactive β-lactam ring of ampicillin is then attacked by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[5] This acylation effectively inactivates the PBP, preventing it from carrying out its essential role in cell wall synthesis.[5]

Visualizing the Inhibition Pathway

PBP_Inhibition cluster_CellWall Bacterial Cell Wall Synthesis cluster_Antibiotic Antibiotic Action Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Precursors->PBP Natural Substrate Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Transpeptidation Inactive_PBP Inactive PBP (Acyl-Enzyme Complex) PBP->Inactive_PBP Covalent Binding Cell_Integrity Cell Wall Integrity Crosslinked_Peptidoglycan->Cell_Integrity Maintains This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis Ampicillin->PBP Competitive Inhibition Weakened_Cell_Wall Weakened Cell Wall Inactive_PBP->Weakened_Cell_Wall Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Leads to Lysis_Pathway PBP_Inhibition PBP Inhibition by Ampicillin PG_Synthesis_Block Blockage of Peptidoglycan Cross-linking PBP_Inhibition->PG_Synthesis_Block Structural_Defects Accumulation of Structural Defects in Peptidoglycan PG_Synthesis_Block->Structural_Defects Autolysin_Activation Dysregulation and Activation of Autolysins PG_Synthesis_Block->Autolysin_Activation Triggers Loss_of_Integrity Loss of Cell Wall Integrity Structural_Defects->Loss_of_Integrity Cell_Wall_Degradation Cell Wall Degradation Autolysin_Activation->Cell_Wall_Degradation Cell_Wall_Degradation->Loss_of_Integrity Osmotic_Lysis Osmotic Lysis Loss_of_Integrity->Osmotic_Lysis MIC_Workflow Start Start Prepare_Antibiotic Prepare Antibiotic Stock Solution Start->Prepare_Antibiotic Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Antibiotic->Serial_Dilution Inoculate Inoculate Wells with Bacteria Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read MIC Value (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End PBP_Assay_Workflow Start Start Membrane_Prep Isolate Bacterial Membranes (containing PBPs) Start->Membrane_Prep Incubation Incubate Membranes with Varying Concentrations of Unlabeled Antibiotic (this compound/Ampicillin) Membrane_Prep->Incubation Labeling Add Fluorescently Labeled Penicillin (e.g., Bocillin-FL) Incubation->Labeling SDS_PAGE Separate Proteins by SDS-PAGE Labeling->SDS_PAGE Visualization Visualize Fluorescent Bands (UV light) SDS_PAGE->Visualization Quantification Quantify Band Intensity and Calculate IC50 Visualization->Quantification End End Quantification->End

References

The Prodrug Approach: Hetacillin as a Stabilized Form of Ampicillin for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ampicillin, a widely utilized β-lactam antibiotic, exhibits inherent instability in aqueous solutions, primarily due to the intramolecular degradation facilitated by its α-amino group. This lability presents significant challenges in formulation, storage, and ultimately, therapeutic efficacy. To circumvent this limitation, hetacillin was developed as a prodrug of ampicillin. This technical guide delves into the rationale behind the development of this compound, elucidating the chemical modifications designed to enhance stability. It provides a comparative analysis of the stability profiles of ampicillin and this compound, supported by quantitative data and detailed experimental protocols for their assessment. Furthermore, this guide employs visualizations to illustrate the chemical structures, degradation pathways, and the logical framework underpinning the prodrug strategy.

Introduction: The Instability Challenge of Ampicillin

Ampicillin's bactericidal activity stems from its ability to inhibit bacterial cell wall synthesis. However, its chemical structure, specifically the presence of a primary amino group on the α-carbon of the acyl side chain, renders the molecule susceptible to degradation. This amino group can act as an intramolecular nucleophile, attacking the strained β-lactam ring, leading to its cleavage and inactivation of the antibiotic. This degradation is a significant concern, impacting the shelf-life of pharmaceutical preparations and potentially reducing the bioavailability of the active drug upon administration.

The this compound Solution: A Prodrug Strategy

To address the inherent instability of ampicillin, this compound was synthesized. This compound is a prodrug, meaning it is an inactive or less active compound that is metabolized into the active form, ampicillin, within the body. The development of this compound involved a reversible chemical modification of ampicillin's vulnerable amino group.

Chemical Synthesis of this compound

This compound is prepared through the condensation reaction of ampicillin with acetone. This reaction forms a 4-imidazolidinone ring structure, effectively "locking" the free amino group of ampicillin. This structural modification prevents the amino group from participating in the intramolecular degradation of the β-lactam ring, thereby enhancing the molecule's stability in vitro.

cluster_reaction This compound Synthesis Ampicillin Ampicillin This compound This compound Ampicillin->this compound + Acetone Acetone Acetone This compound->Ampicillin Hydrolysis (in vivo)

Figure 1: Reaction scheme for the formation and hydrolysis of this compound.
In Vivo Conversion to Ampicillin

Upon administration, this compound remains inactive. However, in the physiological environment of the body, it undergoes hydrolysis, breaking down to regenerate the active ampicillin molecule and acetone. This conversion allows for the delivery of ampicillin to the site of infection in its active form.

Comparative Stability Analysis

The primary rationale for the development of this compound was to create a more stable form of ampicillin for pharmaceutical formulations. While this compound itself is designed to be labile in vivo, its enhanced stability in vitro is a key advantage.

Quantitative Stability Data

The stability of penicillins is often pH-dependent. Studies have shown that the degradation of this compound is maximal in the pH range of 5 to 8. In aqueous solutions, this compound is unstable, with a reported half-life of 15 to 30 minutes at 37°C and pH 7. Another study reported a half-life of 20 minutes at 37°C and pH 6.7. In human subjects, this compound hydrolyzes rapidly and completely to ampicillin with an in vivo half-life of approximately 11 minutes.

While direct comparative studies under identical conditions are limited in the literature, the data suggests that in pharmaceutical preparations (prior to administration), this compound's masked amino group confers greater stability compared to ampicillin, which is known to degrade more rapidly in aqueous solutions.

CompoundConditionpHTemperature (°C)Half-life (t½)
This compound Aqueous Solution73715-30 minutes
This compound Aqueous Solution6.73720 minutes
This compound In vivo (human)Physiological37~11 minutes
Ampicillin Aqueous SolutionAlkaline37Rapid degradation

Ampicillin Degradation Pathway

The degradation of ampicillin in aqueous solutions, particularly under alkaline conditions, has been studied. The primary mechanism involves the intramolecular attack of the side-chain amino group on the β-lactam carbonyl carbon, leading to the formation of inactive degradation products.

Ampicillin Ampicillin PenicilloicAcid 5R-Penicilloic Acid (Initial Degradation Product) Ampicillin->PenicilloicAcid Intramolecular Attack Polymers Ampicillin Polymers Ampicillin->Polymers Polymerization PenilloicAcid Ampicillin Penilloic Acid PenicilloicAcid->PenilloicAcid Pyrazine 2-hydroxy-3-phenylpyrazine PenicilloicAcid->Pyrazine

Figure 2: Simplified degradation pathway of ampicillin in aqueous solutions.

The initial degradation product is often 5R-penicilloic acid, which can then undergo further reactions to form other inactive compounds. The formation of polymers has also been observed.

Experimental Protocols for Stability Assessment

The stability of ampicillin and this compound can be assessed using various analytical techniques, with high-performance liquid chromatography (HPLC) being the most common and reliable method.

Principle

A stability-indicating HPLC method is used to separate the parent drug (ampicillin or this compound) from its degradation products. The concentration of the parent drug is monitored over time under specific storage conditions (e.g., different pH, temperature, and light exposure).

Sample Preparation
  • Prepare stock solutions of ampicillin and this compound in a suitable solvent (e.g., water or a buffer).

  • Dilute the stock solutions to the desired concentration in the test medium (e.g., buffers of different pH values).

  • Store the solutions under the specified experimental conditions.

  • At predetermined time intervals, withdraw aliquots of the samples for HPLC analysis.

HPLC Method
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., around 230 nm).

  • Flow Rate: Typically around 1 mL/min.

  • Temperature: The column temperature is usually maintained at a constant value (e.g., 25°C or 30°C).

Forced Degradation Studies

To ensure the analytical method is stability-indicating, forced degradation studies are performed. This involves subjecting the drug to harsh conditions to intentionally induce degradation.

  • Acidic Hydrolysis: Treat the drug solution with a strong acid (e.g., HCl) at an elevated temperature.

  • Alkaline Hydrolysis: Treat the drug solution with a strong base (e.g., NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., H₂O₂).

  • Thermal Degradation: Expose the solid drug or its solution to high temperatures.

  • Photodegradation: Expose the drug solution to UV or fluorescent light.

The resulting samples are then analyzed by HPLC to confirm that the degradation products are well-separated from the parent drug peak.

cluster_workflow Stability Testing Workflow A Sample Preparation (Drug in Test Medium) B Incubation (Controlled Conditions) A->B C Aliquoting at Time Intervals B->C D HPLC Analysis C->D E Data Analysis (Concentration vs. Time) D->E

Figure 3: General experimental workflow for stability testing.

Conclusion

The development of this compound as a prodrug of ampicillin represents a classic and effective strategy to overcome the inherent chemical instability of a parent drug. By reversibly masking the reactive amino group, this compound provides a more stable formulation, which upon administration, efficiently releases the active ampicillin. While this compound itself did not ultimately offer a significant therapeutic advantage over ampicillin and has been largely withdrawn from human use, the rationale behind its development serves as a valuable case study in prodrug design for enhancing the pharmaceutical properties of promising drug candidates. The methodologies outlined in this guide provide a framework for the continued evaluation of antibiotic stability, a critical factor in ensuring their therapeutic efficacy and safety.

Unveiling the Transient Antibiotic Activity of Hetacillin: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the independent antibiotic actions of Hetacillin, a semi-synthetic penicillin. While traditionally considered a prodrug of Ampicillin, evidence suggests that this compound possesses a transient, intrinsic antibacterial effect, particularly notable in the presence of β-lactamase enzymes. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanisms of β-lactam antibiotics.

Introduction: The Dual Nature of this compound

This compound is a β-lactam antibiotic, structurally related to Ampicillin. In aqueous solutions at physiological pH, this compound undergoes rapid hydrolysis to form Ampicillin and acetone.[1][2] This conversion has led to the widely held view that the antibacterial activity of this compound is solely attributable to the resulting Ampicillin.[1][3][4] However, seminal research has demonstrated that this compound exhibits a distinct and independent inhibitory effect on bacterial growth, a phenomenon observable through rapid methodologies that capture the initial moments of drug-bacteria interaction before significant hydrolysis occurs.[5][6][7][8][9] This transient activity is most pronounced in the presence of penicillinase (β-lactamase), an enzyme that rapidly inactivates Ampicillin but has a markedly reduced effect on the intact this compound molecule.[5][6][7][8]

Quantitative Analysis of this compound's Antibiotic Action

The independent antibiotic effect of this compound is best understood through a quantitative comparison of its properties against Ampicillin. The following tables summarize key data from in vitro studies.

ParameterThis compoundAmpicillinReference
Half-life (37°C, pH 6.7) 20 minutesStable[5][8]
Susceptibility to β-lactamase Significantly less susceptibleHighly susceptible[5][7][8]

Table 1: Comparative Properties of this compound and Ampicillin

Bacterial StrainConditionObservationReference
Escherichia coliStandard CultureInhibition of growth[5][6]
Staphylococcus aureusStandard CultureInhibition of growth[5][6]
Escherichia coliIn the presence of β-lactamaseTransient inhibition of growth by this compound; rapid inactivation of Ampicillin[5][8]

Table 2: Summary of In Vitro Antibacterial Activity

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to investigate the independent antibiotic actions of this compound.

Rapid Measurement of Bacterial Growth Inhibition

This method is designed to measure the immediate effect of an antibiotic on bacterial growth before significant degradation of an unstable compound like this compound.

Objective: To determine the rate of inhibition of bacterial growth as a function of antibiotic concentration.

Materials:

  • Log-phase culture of Escherichia coli or Staphylococcus aureus

  • This compound and Ampicillin solutions of varying concentrations

  • Spectrophotometer with a temperature-controlled cuvette holder (37°C)

  • Chart recorder or data acquisition system

Procedure:

  • A log-phase bacterial culture is diluted to an appropriate cell density in a suitable broth medium.

  • The bacterial suspension is placed in a spectrophotometer cuvette and maintained at 37°C.

  • The absorbance of the culture is monitored continuously to establish a baseline growth rate.

  • Once a steady rate of logarithmic growth is observed, the antibiotic solution (this compound or Ampicillin) is rapidly added to the cuvette.

  • The change in absorbance is continuously recorded to measure the inhibition of bacterial growth. The time taken to inhibit growth is measured as a function of the antibiotic concentration.

Determination of this compound Half-Life

Objective: To determine the rate of hydrolysis of this compound to Ampicillin under physiological conditions.

Procedure:

  • A solution of this compound is prepared in a phosphate buffer at pH 6.7 and maintained at 37°C.

  • At various time intervals, aliquots of the solution are taken.

  • The concentration of Ampicillin in each aliquot is measured rapidly using a suitable analytical method, such as a fast microbiological assay or a spectrophotometric method.

  • The half-life of this compound is calculated from the rate of appearance of Ampicillin.

β-Lactamase Susceptibility Assay

Objective: To compare the susceptibility of this compound and Ampicillin to inactivation by β-lactamase.

Procedure:

  • Solutions of this compound and Ampicillin are prepared.

  • A solution of β-lactamase of known activity is also prepared.

  • The antibiotic solutions are incubated with the β-lactamase solution at 37°C.

  • At various time points, the remaining antibiotic activity is measured using a rapid bioassay or a spectrophotometric method that can differentiate between the intact antibiotic and its hydrolyzed product.

  • The rate of inactivation of each antibiotic is then calculated.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

Hetacillin_Hydrolysis This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis (t½ ≈ 20 min) Acetone Acetone This compound->Acetone Hydrolysis

Figure 1: Hydrolysis of this compound to Ampicillin and Acetone.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Log-phase Bacterial Culture Spectrophotometry Rapid Spectrophotometric Measurement of Growth Bacterial_Culture->Spectrophotometry Antibiotic_Solutions This compound & Ampicillin Solutions Antibiotic_Solutions->Spectrophotometry Inhibition_Rate Determine Inhibition Rate Spectrophotometry->Inhibition_Rate

Figure 2: Workflow for Rapid Measurement of Bacterial Growth Inhibition.

BLactamase_Action This compound This compound Bacterial_Inhibition Bacterial Inhibition This compound->Bacterial_Inhibition Transient Independent Action Ampicillin Ampicillin Inactive_Ampicillin Inactive Ampicillin Ampicillin->Inactive_Ampicillin Ampicillin->Bacterial_Inhibition Primary Action BLactamase β-Lactamase BLactamase->this compound Reduced Susceptibility BLactamase->Ampicillin Rapid Inactivation

Figure 3: Comparative Interaction of this compound and Ampicillin with β-Lactamase.

Conclusion

The evidence strongly suggests that this compound is not merely a prodrug of Ampicillin but possesses its own transient antibiotic activity. This independent action is particularly significant in the context of β-lactamase-producing bacteria, where this compound's relative resistance to enzymatic degradation allows it to exert an inhibitory effect before its conversion to the more susceptible Ampicillin. These findings underscore the importance of utilizing rapid kinetic methods in the evaluation of unstable antibiotic compounds and open new avenues for understanding the complex interactions between β-lactam antibiotics and resistant bacteria. Further research into the transient, independent actions of prodrugs could inform the development of novel therapeutic strategies to combat antibiotic resistance.

References

Methodological & Application

Application Note: Quantification of Hetacillin in Milk using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of hetacillin in bovine milk. This compound, a β-lactam antibiotic, is a prodrug that rapidly hydrolyzes to ampicillin and acetone. Therefore, the quantification of this compound is achieved through the measurement of its active metabolite, ampicillin. The method involves a straightforward sample preparation procedure consisting of protein precipitation followed by solid-phase extraction (SPE) for cleanup. Chromatographic separation is performed on a C18 reversed-phase column with UV detection. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine monitoring of this compound residues in milk to ensure food safety and compliance with regulatory limits.

Introduction

This compound is a broad-spectrum β-lactam antibiotic used in veterinary medicine to treat bacterial infections in dairy cattle. The presence of antibiotic residues in milk is a significant concern for public health, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antibiotic resistance.[1][2] Regulatory bodies have established maximum residue limits (MRLs) for antibiotics in food products to safeguard consumers.[3] Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues in milk.[4][5] This application note presents a validated HPLC-UV method for the quantification of this compound (as ampicillin) in milk.

Experimental Protocol

Materials and Reagents
  • Standards: this compound potassium salt (analytical standard), Ampicillin trihydrate (analytical standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)[4]

  • Reagents: Trichloroacetic acid (TCA), Sodium phosphate monobasic, Sodium phosphate dibasic, Orthophosphoric acid, Sodium chloride[6][7]

  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 3 mL)[1]

  • Milk Samples: Blank bovine milk (confirmed to be free of antibiotics)

Equipment
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[6]

  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][8]

  • Centrifuge: Capable of reaching at least 4000 x g.[6]

  • Vortex Mixer

  • pH Meter

  • Solid-Phase Extraction Manifold

  • Nitrogen Evaporator

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound potassium salt and ampicillin trihydrate standards in methanol to obtain individual stock solutions of 1 mg/mL. Store at 4°C for up to one month.[6]

  • Working Standard Solutions: Prepare fresh working standard solutions daily by diluting the stock solutions with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 2.5, 5 µg/mL).[6]

Sample Preparation
  • Protein Precipitation:

    • Pipette 5 mL of milk sample into a 50 mL centrifuge tube.[6]

    • Add 10 mL of 20% trichloroacetic acid.[6]

    • Vortex for 2 minutes and then sonicate for 5 minutes.[6]

    • Centrifuge at 4000 x g for 10 minutes at room temperature.[6]

    • Collect the supernatant and filter it through a 0.45 µm filter.[6]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[7]

    • Load the filtered supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 5 mL of a mixture of acetonitrile and water (50:50, v/v).[7][9]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.[6]

HPLC Conditions
  • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 25 mM Sodium Phosphate buffer, pH 3.4[6]

    • B: Acetonitrile[6]

  • Gradient Elution:

    • 0-10 min: 90% A, 10% B

    • 10-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: 50% A, 50% B

    • 20-22 min: Linear gradient to 90% A, 10% B

    • 22-30 min: 90% A, 10% B (column re-equilibration)[6]

  • Flow Rate: 1.0 mL/min[6][8]

  • Injection Volume: 20 µL[6]

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm[6]

Data Presentation

The quantitative data for the HPLC method validation is summarized in the table below.

ParameterResult
Linearity (R²) (as Ampicillin) > 0.99[1][6]
Calibration Range (µg/mL) 0.05 - 5.0
Limit of Detection (LOD) (µg/kg) 1.5[6]
Limit of Quantification (LOQ) (µg/kg) 4.0[9]
Accuracy (Recovery %) 88 - 98%[6]
Precision (RSD %) < 10%[1][6]
Retention Time (Ampicillin) (min) Approx. 8.5

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Analysis milk_sample Milk Sample (5 mL) add_tca Add Trichloroacetic Acid (10 mL of 20%) milk_sample->add_tca vortex_sonicate Vortex (2 min) & Sonicate (5 min) add_tca->vortex_sonicate centrifuge Centrifuge (4000 x g, 10 min) vortex_sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter1 Filter (0.45 µm) supernatant->filter1 condition_spe Condition C18 SPE Cartridge (Methanol & Water) filter1->condition_spe load_sample Load Filtered Supernatant condition_spe->load_sample wash_spe Wash Cartridge (Water) load_sample->wash_spe dry_spe Dry Cartridge (Vacuum) wash_spe->dry_spe elute Elute with Acetonitrile:Water (50:50) dry_spe->elute evaporate Evaporate to Dryness (Nitrogen) elute->evaporate reconstitute Reconstitute in Mobile Phase (1 mL) evaporate->reconstitute filter2 Filter (0.22 µm) reconstitute->filter2 hplc_injection Inject into HPLC System (20 µL) filter2->hplc_injection hplc_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->hplc_separation uv_detection UV Detection (225 nm) hplc_separation->uv_detection data_analysis Data Acquisition & Quantification uv_detection->data_analysis hplc_principle cluster_column HPLC Column (Stationary Phase) cluster_mobile_phase Mobile Phase (Polar) cluster_separation Separation Principle injection Sample Injection column_inlet Column Inlet injection->column_inlet stationary_phase C18 Stationary Phase (Non-polar) column_outlet Column Outlet detector UV Detector (225 nm) column_outlet->detector mobile_phase Mobile Phase Flow (Phosphate Buffer & Acetonitrile) hetacillin_ampicillin This compound (Ampicillin) (Less Polar) hetacillin_ampicillin->stationary_phase Interacts more strongly matrix_components Milk Matrix Components (More Polar) matrix_components->mobile_phase Elutes faster

References

Application Note: Stability-Indicating Assay for Hetacillin Potassium Raw Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetacillin potassium is a prodrug of ampicillin, belonging to the β-lactam class of antibiotics. It is crucial to ensure the stability of the raw material to guarantee its potency and safety. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the assay of this compound potassium and the detection of its degradation products. The method is designed to separate the intact drug from potential degradants formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

The primary degradation pathways for this compound include hydrolysis to ampicillin and epimerization.[1] Therefore, a robust stability-indicating method must be able to resolve this compound from ampicillin, epithis compound, and other potential impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A gradient HPLC method was developed and validated to provide the necessary selectivity for the stability-indicating assay.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Monobasic Potassium Phosphate (pH adjusted to 5.0 with 0.1 M KOH)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
27
35
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector Wavelength 230 nm
Diluent Mobile Phase A
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound potassium reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of this compound potassium raw material into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound potassium raw material was subjected to the following stress conditions:

  • Acid Hydrolysis: 10 mg of this compound potassium was dissolved in 10 mL of 0.1 M HCl and kept at 60°C for 2 hours. The solution was then neutralized with 0.1 M NaOH and diluted with diluent to a final concentration of 100 µg/mL.

  • Base Hydrolysis: 10 mg of this compound potassium was dissolved in 10 mL of 0.1 M NaOH and kept at room temperature for 30 minutes. The solution was then neutralized with 0.1 M HCl and diluted with diluent to a final concentration of 100 µg/mL.

  • Oxidative Degradation: 10 mg of this compound potassium was dissolved in 10 mL of 3% hydrogen peroxide and kept at room temperature for 4 hours. The solution was then diluted with diluent to a final concentration of 100 µg/mL.

  • Thermal Degradation: this compound potassium raw material was kept in a hot air oven at 105°C for 24 hours. A sample was then prepared at a concentration of 100 µg/mL in the diluent.

  • Photolytic Degradation: this compound potassium raw material was exposed to UV light (254 nm) for 24 hours. A sample was then prepared at a concentration of 100 µg/mL in the diluent.

Data Presentation

The results of the forced degradation studies are summarized in the table below. The table shows the percentage of this compound potassium remaining and the percentage of the major degradation products formed under each stress condition.

Table 1: Summary of Forced Degradation Results for this compound Potassium

Stress ConditionThis compound Potassium (% Assay)Ampicillin (% Area)Epithis compound (% Area)Other Degradants (% Area)Mass Balance (%)
Control (Unstressed) 99.8Not DetectedNot Detected0.2100.0
Acid Hydrolysis (0.1 M HCl, 60°C, 2h) 85.212.5Not Detected2.199.8
Base Hydrolysis (0.1 M NaOH, RT, 30 min) 78.915.35.60.4100.2
Oxidative (3% H₂O₂, RT, 4h) 92.14.8Not Detected3.099.9
Thermal (105°C, 24h) 96.52.11.20.3100.1
Photolytic (UV light, 24h) 98.70.8Not Detected0.5100.0

Visualizations

The following diagrams illustrate the key processes described in this application note.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_stress Forced Degradation Hetacillin_RS This compound K RS Standard_Sol Standard Solution (100 µg/mL) Hetacillin_RS->Standard_Sol Dissolve & Dilute Hetacillin_Sample This compound K Sample Sample_Sol Sample Solution (100 µg/mL) Hetacillin_Sample->Sample_Sol Dissolve & Dilute Diluent Diluent (Mobile Phase A) Diluent->Standard_Sol Diluent->Sample_Sol HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Sol->HPLC_System Sample_Sol->HPLC_System Detection UV Detection at 230 nm HPLC_System->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Results Results Quantification->Results Assay & Impurity Profile Acid Acid Hydrolysis Sample_Sol_Stressed Stressed Sample Solutions Acid->Sample_Sol_Stressed Stress Application Base Base Hydrolysis Base->Sample_Sol_Stressed Stress Application Oxidation Oxidation Oxidation->Sample_Sol_Stressed Stress Application Thermal Thermal Thermal->Sample_Sol_Stressed Stress Application Photolytic Photolytic Photolytic->Sample_Sol_Stressed Stress Application Sample_Sol_Stressed->HPLC_System

Caption: Experimental workflow for the stability-indicating assay of this compound potassium.

G cluster_degradation Degradation Pathways This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis (Acid/Base) Epithis compound Epithis compound This compound->Epithis compound Epimerization (Base) Other_Degradants Other Minor Degradants This compound->Other_Degradants Oxidation, Thermal, Photolytic Stress

Caption: Primary degradation pathways of this compound under stress conditions.

Conclusion

The described HPLC method is specific, selective, and stability-indicating for the assay of this compound potassium raw material. The method effectively separates the parent drug from its major degradation products, ampicillin and epithis compound, as well as other impurities generated during forced degradation studies. This application note provides a comprehensive protocol and representative data that can be used by researchers and scientists in the development and quality control of this compound potassium.

References

Application Notes: In Vitro Susceptibility Testing of Bacteria to Hetacillin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hetacillin is a semi-synthetic beta-lactam antibiotic belonging to the aminopenicillin family.[1] It functions as a prodrug, meaning it is inactive itself but is rapidly converted to the active compound, ampicillin, in aqueous solutions or within the body.[1][2][3] This conversion involves the hydrolysis of the imidazolidinone ring, which is formed by the reaction of ampicillin with acetone.[1] Consequently, the in vitro antibacterial activity observed during susceptibility testing is attributable to ampicillin.[2] Although this compound has been largely withdrawn from human use due to a lack of therapeutic advantage over ampicillin, the principles of its susceptibility testing remain relevant for research and veterinary applications.[1][4]

Mechanism of Action

As a prodrug of ampicillin, this compound's bactericidal effect is mediated through the action of ampicillin.[3] Ampicillin inhibits the third and final stage of bacterial cell wall synthesis by binding to specific Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][3] These proteins, such as transpeptidases and carboxypeptidases, are crucial for the cross-linking of peptidoglycan chains that provide structural integrity to the cell wall.[2] By inactivating these PBPs, ampicillin prevents the formation of a functional cell wall, leading to cell lysis and bacterial death, a process often aided by the bacterium's own autolytic enzymes.[3]

Principle of In Vitro Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent required to inhibit or kill a specific bacterium.[5] For this compound, since its activity is due to its conversion to ampicillin, standardized testing methods and interpretive criteria established for ampicillin are used. The two most common methods are the disk diffusion (Kirby-Bauer) test and dilution methods (broth or agar) to determine the Minimum Inhibitory Concentration (MIC).[5][6]

  • Disk Diffusion: A paper disk impregnated with a standard amount of the antibiotic is placed on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.[6][7]

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.[8][9] It is typically determined using broth microdilution or agar dilution methods, where the organism is exposed to a series of twofold dilutions of the antibiotic.[5][10]

Results from these tests are categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to established breakpoints published by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]

Data Presentation

The interpretive criteria for this compound susceptibility testing are equivalent to those for ampicillin. The following table provides a summary of CLSI-based interpretive criteria for ampicillin against selected organisms, which should be applied when testing this compound.

OrganismMethodDisk ContentZone Diameter (mm) Interpretive CriteriaMIC (µg/mL) Interpretive Criteria
S I
Enterococcus spp.Disk Diffusion10 µg≥17-
Staphylococcus spp.Disk Diffusion10 µg≥29-
Streptococcus pneumoniaeDisk Diffusion1 µg Oxacillin≥2013-19
EnterobacteralesDisk Diffusion10 µg≥1714-16
Haemophilus influenzaeDisk Diffusion10 µg≥2219-21
Neisseria meningitidisBroth Dilution---

Note: Data presented is based on established ampicillin breakpoints from CLSI guidelines.[14] For Staphylococcus, ampicillin resistance is inferred from penicillin and oxacillin (cefoxitin) testing. For S. pneumoniae, oxacillin disk is used to predict penicillin (and by extension, ampicillin) susceptibility.

Mandatory Visualizations

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound (Prodrug) (Outside Cell) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound via its active form, ampicillin.

Kirby_Bauer_Workflow prep_inoculum 1. Prepare 0.5 McFarland Inoculum Suspension streak_plate 2. Inoculate Mueller-Hinton Agar Plate Evenly prep_inoculum->streak_plate apply_disk 3. Apply this compound/Ampicillin Disk (10 µg) streak_plate->apply_disk incubate 4. Invert and Incubate (35°C for 16-20h) apply_disk->incubate measure_zone 5. Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret 6. Interpret as S, I, or R using CLSI Breakpoints measure_zone->interpret

Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.

Broth_Microdilution_Workflow prep_dilutions 1. Prepare Serial Twofold Dilutions of this compound/Ampicillin in Broth inoculate_wells 2. Inoculate Microplate Wells with Standardized Bacterial Suspension prep_dilutions->inoculate_wells controls Include Sterility and Growth Controls inoculate_wells->controls incubate 3. Incubate Microplate (35°C for 16-20h) inoculate_wells->incubate read_mic 4. Determine MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret 5. Interpret MIC as S, I, or R using CLSI Breakpoints read_mic->interpret

Caption: Experimental workflow for the broth microdilution MIC test.

Experimental Protocols

The following protocols are based on the standards published by the Clinical and Laboratory Standards Institute (CLSI).[13][15]

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

1. Inoculum Preparation: a. Using a sterile loop or swab, select 4-5 well-isolated colonies of the pure bacterial culture.[15] b. Transfer the growth to a tube containing 4-5 mL of sterile saline or broth. c. Emulsify the colonies to create a smooth suspension. d. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] This can be done visually or using a photometric device.

2. Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[16] b. Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[16] c. Inoculate a Mueller-Hinton agar (MHA) plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.[16] d. Finally, run the swab around the rim of the agar surface. e. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying disks.[16]

3. Application of Antibiotic Disks: a. Using sterile forceps or a disk dispenser, place an ampicillin (10 µg) disk on the surface of the inoculated MHA plate. Since this compound is a prodrug of ampicillin, ampicillin disks are the standard. b. Ensure disks are placed at least 24 mm apart from center to center and at least 15 mm from the edge of the plate.[6] c. Gently press each disk to ensure complete contact with the agar surface.

4. Incubation: a. Invert the plates and incubate them aerobically at 35 ± 2°C within 15 minutes of disk application. b. For most non-fastidious bacteria, incubate for 16-20 hours. For specific organisms, refer to CLSI guidelines for appropriate incubation times and atmospheres (e.g., 5% CO₂ for Haemophilus spp.).

5. Interpretation of Results: a. After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers. b. Compare the measured zone diameters to the interpretive criteria in the table above to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[7]

Protocol 2: Broth Microdilution for MIC Determination

1. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound or ampicillin of a known concentration. b. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).[5] Commercially prepared and frozen panels are commonly used.

2. Inoculum Preparation: a. Prepare a bacterial inoculum as described in the disk diffusion protocol, adjusting to a 0.5 McFarland standard. b. Dilute this suspension in sterile saline or broth according to the specific method's requirements to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

3. Inoculation and Incubation: a. Dispense the standardized inoculum into each well of the microtiter plate containing the antibiotic dilutions. The final volume in each well is typically 100 µL. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. After incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[8][9] c. Compare the MIC value to the interpretive breakpoints in the table above to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R).

Quality Control (QC): For both protocols, it is essential to perform routine QC testing using reference strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™). The results (zone diameters or MICs) for these strains must fall within the acceptable ranges specified in the current CLSI M100 document to ensure the validity of the test results.[13][14]

References

Application of Hetacillin in Treating Experimental Bovine Mastitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hetacillin for treating experimentally induced bovine mastitis. This document outlines the efficacy of this compound, detailed experimental protocols for inducing mastitis and administering treatment, and the mechanism of action of the active compound.

Introduction

Bovine mastitis is a prevalent and costly disease in the dairy industry, characterized by inflammation of the mammary gland, primarily caused by bacterial infections. Experimental models of bovine mastitis are crucial for studying the pathogenesis of the disease and for evaluating the efficacy of new therapeutic agents. This compound, a prodrug that rapidly hydrolyzes to ampicillin, is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria commonly associated with bovine mastitis.[1] Its bactericidal action, achieved through the inhibition of bacterial cell wall synthesis, makes it a valuable tool in mastitis treatment.[2]

Quantitative Data Summary

The following tables summarize the efficacy of potassium this compound in treating bovine mastitis based on clinical field studies. These data can serve as a benchmark for expected outcomes in an experimental setting.

Table 1: Bacteriological Cure Rate of Intramammary this compound Infusion [3]

PathogenNumber of CasesPercentage Eliminated
Streptococcus uberis-100%
Streptococcus agalactiae-94%
Other Streptococci-80%
Staphylococcus aureus-61%
Other Staphylococci-86%
Escherichia coli-63%
Klebsiella-78%
Proteus-86%
Overall 619 81%

Table 2: Efficacy of this compound Based on Mastitis Type [3]

Type of MastitisPercentage Elimination
Subclinical89%
Chronic82%
Acute69%
Acute Flare-up61%

Table 3: Clinical Response to this compound Treatment as Measured by California Mastitis Test (CMT) Score Reduction [2]

PathogenPre-Treatment CMT Score (Mean)Post-Treatment CMT Score (Mean)Significance (P-value)
Streptococcus agalactiae2.40.5< 0.001
Other Streptococci2.30.6< 0.001
Staphylococcus aureus2.20.8< 0.001
Escherichia coli2.50.7< 0.001

Note: The specific number of cases for each pathogen in Table 1 was not provided in the source material. CMT scores are graded on a scale from 0 (negative) to 3 (strongly positive).

Experimental Protocols

This section details the methodologies for inducing experimental mastitis and the subsequent treatment with this compound.

Protocol 1: Induction of Experimental Staphylococcus aureus Mastitis

This protocol is adapted from established methods for inducing experimental S. aureus mastitis.[4][5]

Objective: To induce a localized intramammary infection with Staphylococcus aureus to evaluate the efficacy of this compound.

Materials:

  • Lactating dairy cows in mid-lactation, free of intramammary infections.

  • Staphylococcus aureus strain known to cause mastitis (e.g., Newbould 305).

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium.

  • Phosphate-buffered saline (PBS), sterile.

  • Spectrophotometer.

  • Teat cannulas, sterile.

  • Disinfectant solution for teat preparation.

  • Gloves, sterile.

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate S. aureus into TSB and incubate at 37°C for 18-24 hours.

    • Harvest bacteria by centrifugation and wash twice with sterile PBS.

    • Resuspend the bacterial pellet in PBS and adjust the concentration to the desired inoculum dose (e.g., 10^3 to 10^6 colony-forming units (CFU) per mL) using a spectrophotometer.

  • Animal Preparation and Inoculation:

    • Select healthy lactating cows and confirm the absence of mastitis through CMT and bacteriological culture of milk samples.

    • Thoroughly clean and disinfect the teats of the selected quarters.

    • Aseptically infuse the prepared S. aureus suspension (typically 1-2 mL) into the teat canal using a sterile teat cannula.

  • Monitoring of Infection:

    • Monitor rectal temperature and observe the udder for clinical signs of mastitis (swelling, heat, pain, abnormal milk) at regular intervals.

    • Collect milk samples daily for bacterial culture and somatic cell count (SCC) analysis to confirm the establishment of infection.

Protocol 2: Induction of Experimental Escherichia coli Mastitis

This protocol is based on methods for inducing E. coli mastitis.[6][7]

Objective: To induce an acute clinical mastitis with Escherichia coli to assess the therapeutic effect of this compound.

Materials:

  • Lactating dairy cows, preferably in early lactation.

  • Serum-resistant Escherichia coli strain isolated from a clinical case of mastitis.

  • Brain Heart Infusion (BHI) broth or similar medium.

  • Sterile saline solution (0.9% NaCl).

  • Materials for intramammary infusion as listed in Protocol 1.

Procedure:

  • Inoculum Preparation:

    • Culture the E. coli strain in BHI broth at 37°C.

    • Prepare an inoculum of a specific CFU concentration (e.g., 500-1500 CFU) in sterile saline.

  • Inoculation:

    • Following aseptic preparation of the teat, infuse the E. coli suspension into one quarter of the udder.

  • Post-Inoculation Monitoring:

    • Closely monitor the cow for systemic signs (fever, anorexia, dehydration) and local signs of severe mastitis.

    • Collect milk and blood samples at predetermined intervals to analyze bacterial counts, SCC, and systemic inflammatory markers.

Protocol 3: this compound Treatment of Experimental Mastitis

This protocol outlines the intramammary administration of potassium this compound for the treatment of induced mastitis.[2][3]

Objective: To administer a standardized dose of this compound to treat experimentally induced mastitis and evaluate its efficacy.

Materials:

  • Commercially available intramammary infusion syringes containing potassium this compound (equivalent to 62.5 mg ampicillin activity in a stable peanut oil gel).[2]

  • Antiseptic teat wipes or solution.

  • Clean towels.

Procedure:

  • Pre-Treatment Sampling:

    • Aseptically collect a milk sample from the infected quarter for bacteriological culture and SCC analysis immediately before the first treatment.

  • Administration of this compound:

    • Thoroughly milk out the infected quarter.

    • Clean and disinfect the teat end with an antiseptic wipe and allow it to dry.

    • Carefully insert the nozzle of the intramammary infusion syringe into the teat canal and administer the entire contents.

    • Gently massage the quarter to facilitate the distribution of the medication.

  • Treatment Regimen:

    • Administer one syringe per infected quarter.

    • Repeat the treatment every 24 hours for a total of three treatments.[8]

  • Post-Treatment Evaluation:

    • Collect follow-up milk samples at regular intervals post-treatment (e.g., 7, 14, and 21 days) to determine the bacteriological cure rate and the reduction in SCC.

    • Continue to monitor the clinical signs of mastitis.

Visualizations

Experimental Workflow for this compound Treatment of Induced Bovine Mastitis

G cluster_induction Mastitis Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase bact_prep Bacterial Culture Prep inoculation Intramammary Inoculation bact_prep->inoculation infection_confirm Confirmation of Infection (CMT/SCC) inoculation->infection_confirm pre_treat_sample Pre-Treatment Milk Sample infection_confirm->pre_treat_sample Proceed to Treatment hetacillin_admin This compound Administration (24h intervals x3) pre_treat_sample->hetacillin_admin post_treat_sample Post-Treatment Milk Samples hetacillin_admin->post_treat_sample bact_cure Bacteriological Cure Rate post_treat_sample->bact_cure scc_reduction SCC Reduction post_treat_sample->scc_reduction

Caption: Workflow for experimental mastitis induction, treatment, and analysis.

Mechanism of Action of Ampicillin (Active form of this compound)

G cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan catalyzes inhibition Inhibition cell_wall Stable Cell Wall peptidoglycan->cell_wall forms weak_wall Weakened Cell Wall peptidoglycan->weak_wall ampicillin Ampicillin (from this compound) ampicillin->pbp binds to inhibition->peptidoglycan inhibits lysis Cell Lysis & Bacterial Death weak_wall->lysis

Caption: Ampicillin inhibits bacterial cell wall synthesis leading to cell death.

Conclusion

This compound is an effective antibiotic for the treatment of bovine mastitis caused by a variety of common pathogens. The provided protocols offer a framework for researchers to conduct controlled experiments to further evaluate the efficacy of this compound and other potential therapeutic agents. The quantitative data from previous studies serve as a valuable reference for interpreting experimental results. The bactericidal mechanism of its active metabolite, ampicillin, is well-established and targets a fundamental bacterial process, making it a robust choice for mastitis therapy.

References

Application Notes and Protocols for Forced Degradation Studies of Hetacillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetacillin is a prodrug of the β-lactam antibiotic ampicillin, formed by the reaction of ampicillin with acetone.[1][2][3] In aqueous solutions, it is unstable and rapidly hydrolyzes back to ampicillin, which is the active antibacterial agent.[3] Forced degradation studies are crucial for identifying potential degradation products, understanding the intrinsic stability of a drug molecule, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[4][5][6]

These application notes provide a detailed procedure for conducting forced degradation studies on this compound. The protocols outlined below cover hydrolytic, oxidative, thermal, and photolytic stress conditions.

Degradation Pathways of this compound

The primary degradation pathway of this compound is its hydrolysis to ampicillin and acetone. Ampicillin itself is susceptible to further degradation, primarily through the opening of the β-lactam ring to form penicilloic acid, which can then undergo further transformations.[7] Understanding these pathways is essential for identifying and tracking degradation products during stability studies.

Hetacillin_Degradation This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis Penicilloic_Acid Ampicillin Penicilloic Acid Ampicillin->Penicilloic_Acid Hydrolysis (β-lactam ring opening) Other_Degradants Further Degradation Products Penicilloic_Acid->Other_Degradants

Caption: Primary degradation pathway of this compound.

Experimental Protocols

Forced degradation studies should be performed on a single batch of the this compound drug substance.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This stock solution will be used for all stress conditions.

Hydrolytic Degradation

3.2.1. Acidic Conditions

  • To 1 mL of the this compound stock solution, add 1 mL of 1N Hydrochloric Acid (HCl).

  • Keep the mixture at room temperature for 30 minutes.[9]

  • After the incubation period, neutralize the solution with an appropriate volume of 1N Sodium Hydroxide (NaOH).

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

3.2.2. Basic Conditions

  • To 1 mL of the this compound stock solution, add 1 mL of 1N Sodium Hydroxide (NaOH).

  • Keep the mixture at room temperature for 30 minutes.[9]

  • After the incubation period, neutralize the solution with an appropriate volume of 1N Hydrochloric Acid (HCl).

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

3.2.3. Neutral Conditions (Water)

  • To 1 mL of the this compound stock solution, add 1 mL of purified water.

  • Reflux the mixture for an appropriate duration, monitoring for degradation.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation
  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[8]

  • Keep the solution at room temperature for a suitable period, monitoring for degradation.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Thermal Degradation
  • Place the solid this compound drug substance in a thermostatically controlled oven at 70°C for 48 hours.

  • Alternatively, heat a solution of this compound at 70°C for 1 hour.[10]

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid or dilute the stressed solution with the mobile phase to a suitable concentration for analysis.

Photolytic Degradation
  • Expose the solid this compound drug substance or a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][11]

  • A control sample should be protected from light by wrapping the container in aluminum foil and stored under the same conditions.

  • After exposure, prepare a solution of the stressed solid or dilute the stressed solution with the mobile phase to a suitable concentration for analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (1N HCl, RT, 30 min) Analysis Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (1N NaOH, RT, 30 min) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (70°C, 48h solid / 1h solution) Thermal->Analysis Photo Photolytic (ICH Q1B guidelines) Photo->Analysis This compound This compound Stock Solution (1 mg/mL) This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

References

Application Notes and Protocols for the Synthesis and Antibacterial Screening of Novel Hetacillin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The persistent rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Penicillins, a cornerstone of antibacterial therapy, continue to be a valuable scaffold for the development of new derivatives with enhanced properties. Hetacillin, a prodrug of ampicillin, was developed to improve the stability of ampicillin in aqueous solutions.[1] It is synthesized by reacting ampicillin with acetone.[2][3] In the body, this compound is hydrolyzed to release the active antibiotic, ampicillin, which then inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4] While this compound itself has been withdrawn from the market due to a lack of therapeutic advantage over ampicillin, the prodrug strategy remains a viable approach to improve the pharmacokinetic and pharmacodynamic properties of existing antibiotics.[3][5]

This document outlines the synthesis of novel ester derivatives of ampicillin, conceptually similar to this compound, and the protocols for their subsequent antibacterial screening. The synthesized compounds are designed as prodrugs that, upon hydrolysis, release ampicillin. The primary objective is to evaluate their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation: Antibacterial Activity of Novel this compound Derivatives

The antibacterial efficacy of the synthesized compounds was determined by measuring the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate greater antibacterial activity.

CompoundStaphylococcus aureus (ATCC 29213)Streptococcus pneumoniae (ATCC 49619)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Ampicillin20.58>128
Heta-Ester A4116>128
Heta-Ester B20.58>128
Heta-Amide C8232>128

Experimental Protocols

Synthesis of Novel this compound Derivatives

This protocol describes a general method for the synthesis of novel ampicillin ester prodrugs. The following is an example for the synthesis of "Heta-Ester B".

Materials:

  • Ampicillin trihydrate

  • Appropriate aldehyde or ketone (e.g., methyl ethyl ketone)

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Glassware: Round-bottom flask, beakers, graduated cylinders

  • Analytical balance

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add ampicillin trihydrate (10 mmol).

  • Add 100 mL of toluene to the flask.

  • Add the corresponding ketone (in this case, methyl ethyl ketone, 20 mmol) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap, indicating the progress of the reaction.

  • Continue refluxing for 4-6 hours or until no more water is collected.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure ester derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

In Vitro Antibacterial Screening: Broth Microdilution Method for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[6][7]

Materials:

  • Synthesized this compound derivatives and ampicillin standard

  • Bacterial strains (e.g., S. aureus, S. pneumoniae, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Inoculation of Microtiter Plates:

    • Transfer 50 µL of the appropriate compound dilution to the wells of the final test plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.[8]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][9]

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Synthesis_Workflow Ampicillin Ampicillin Reaction Condensation Reaction (Toluene, Reflux) Ampicillin->Reaction Ketone Ketone/ Aldehyde Ketone->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure this compound Derivative Purification->Pure Characterization Spectroscopic Characterization (NMR, MS) Pure->Characterization Final Final Product Characterization->Final

Caption: Workflow for the synthesis of novel this compound derivatives.

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Dilutions Prepare Compound Serial Dilutions Dilutions->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Read Results (Visual/OD) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the in vitro antibacterial screening.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Hetacillin in Veterinary Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic modeling of hetacillin, a prodrug of ampicillin, in various veterinary species. The information compiled herein is intended to guide researchers and drug development professionals in designing and conducting pharmacokinetic studies, as well as in understanding the disposition of this compound and its active metabolite, ampicillin, in different animal species.

Introduction to this compound and its Pharmacokinetics

This compound is a β-lactam antibiotic that belongs to the aminopenicillin family.[1] It functions as a prodrug, meaning it is inactive itself but is rapidly converted in the body to the active antibacterial agent, ampicillin.[1][2] This conversion occurs through the hydrolysis of this compound, which is formed by the reaction of ampicillin with acetone.[2] The primary rationale for the use of this compound is to improve the oral absorption and stability of ampicillin. In aqueous solutions, this compound is unstable and has a half-life of 15 to 30 minutes at 37°C and pH 7, quickly releasing ampicillin and acetone.[2]

The pharmacokinetic profile of this compound is intrinsically linked to the pharmacokinetics of ampicillin. Once administered, this compound is converted to ampicillin, and the subsequent absorption, distribution, metabolism, and excretion (ADME) characteristics are those of ampicillin. Therefore, pharmacokinetic modeling of this compound primarily involves the measurement and analysis of ampicillin concentrations in biological fluids.

Pharmacokinetic Parameters of Ampicillin in Veterinary Species

The following tables summarize the key pharmacokinetic parameters of ampicillin in various veterinary species following different routes of administration. It is important to note that these parameters can be influenced by factors such as breed, age, health status, and drug formulation.

Table 1: Pharmacokinetic Parameters of Ampicillin in Cattle

ParameterIntramammary Infusion (this compound)Reference
Dose 62.5 mg/quarter[3]
Matrix Milk[3]
Notes Ampicillin concentrations were measured after intramammary infusion of this compound in Holstein cows milked three times a day. Concentrations remained above the MIC for common mastitis pathogens for a significant portion of the dosing interval.[3]

Table 2: Pharmacokinetic Parameters of Ampicillin in Dogs

ParameterIntravenous Infusion (this compound Ester)Intravenous Bolus (Ampicillin)Oral Administration (Amoxicillin)
Dose Continuous Infusion22.2 mg/kg20 mg/kg
t½ (h) -0.97 (healthy) vs 5.86 (azotemic)-
Cmax (µg/mL) -21.3 (healthy) vs 97.07 (azotemic)-
AUC (hµg/mL) -33.57 (healthy) vs 731.04 (azotemic)100.4 (healthy) vs 149.4-277.7 (febrile)
Cl (mL/kgh) -655.03 (healthy) vs 30.06 (azotemic)0.209-0.214 (healthy) vs 0.075-0.140 (febrile)
Vd (mL/kg) -916.93 (healthy) vs 253.95 (azotemic)-
Reference [4][5][6]

Table 3: Pharmacokinetic Parameters of Ampicillin in Sheep and Goats

SpeciesRouteDose (mg/kg)t½ (h)Cmax (µg/mL)Tmax (h)AUC (hµg/mL)Cl (L/kgh)Vd (L/kg)Reference
Sheep IM13.330.8110.61----[7]
Goats IM13.330.7111.02----[7]
Goats IV13.330.32---0.720.34[8]
Goats IM13.330.7111.020.43---[8]

Table 4: Pharmacokinetic Parameters of Ampicillin in Horses

RouteDoset½ (h)Vdss (mL/kg)Cpss (µg/mL)Reference
IV Infusion 2 mg/kg loading dose, then 19.2 µg/kg/min0.62175.435.94[9][10]
IM 15 mg/kg---[11]

Table 5: Pharmacokinetic Parameters of Ampicillin in Swine

RouteDose (mg/kg)t½ (h)Reference
IV 17.6-[12]
IM 17.6~1.0[12][13]

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol (General)

This protocol outlines a general procedure for conducting a pharmacokinetic study of this compound/ampicillin in a target veterinary species. Specific details may need to be adapted based on the species, drug formulation, and analytical method.

3.1.1. Animals and Housing

  • Species and Breed: Select a representative group of healthy animals of the target species and breed.

  • Health Status: Ensure all animals are clinically healthy and free from any disease that could affect drug pharmacokinetics. Conduct a thorough physical examination and baseline bloodwork.

  • Acclimatization: Acclimatize the animals to the housing conditions and handling procedures for at least one week prior to the study.

  • Housing: House animals in individual pens or stalls to allow for accurate data collection and prevent cross-contamination. Provide ad libitum access to water and a standard diet.

3.1.2. Drug Administration

  • Drug Formulation: Use a well-characterized formulation of this compound or ampicillin. For oral administration, this compound can be administered as a suspension or in capsules. For parenteral administration, a sterile injectable solution of this compound potassium or ampicillin sodium is typically used.[2][6]

  • Dose Calculation: Calculate the dose based on the body weight of each animal, determined on the day of administration.

  • Administration Routes:

    • Intravenous (IV): Administer as a bolus injection or a constant rate infusion into a major vein (e.g., jugular vein).[9][10]

    • Intramuscular (IM): Inject into a large muscle mass (e.g., neck or gluteal muscles), avoiding major nerves and blood vessels.[11][12]

    • Oral (PO): Administer via oral gavage or by mixing with a small amount of palatable feed.[14]

    • Intramammary (IMM): For studies in lactating animals, infuse the drug directly into the teat canal of the selected mammary quarters.[3][15]

3.1.3. Blood Sample Collection

  • Catheterization: For frequent blood sampling, consider placing an indwelling catheter in a suitable vein (e.g., jugular vein) the day before the study to minimize stress to the animal.

  • Sampling Schedule: Collect blood samples at predetermined time points. A typical schedule for a bolus administration might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration. The sampling schedule should be designed to adequately characterize the absorption, distribution, and elimination phases of the drug.

  • Sample Handling: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Immediately place the tubes on ice and centrifuge within one hour to separate the plasma.

  • Plasma Storage: Transfer the plasma to labeled cryovials and store at -20°C or -80°C until analysis.

Analytical Protocol: Quantification of Ampicillin in Plasma by HPLC-UV

This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of ampicillin in plasma.[16][17][18]

3.2.1. Materials and Reagents

  • Ampicillin standard

  • Internal standard (e.g., cephradine or another suitable compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer components

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Plasma samples from the pharmacokinetic study

3.2.2. Sample Preparation (Solid-Phase Extraction)

  • Thaw Samples: Thaw the plasma samples on ice.

  • Spike with Internal Standard: Add a known amount of the internal standard to each plasma sample, standard, and quality control sample.

  • Protein Precipitation: Precipitate plasma proteins by adding a suitable agent (e.g., acetonitrile or trichloroacetic acid). Vortex and centrifuge to pellet the proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with a weak solvent to remove interfering substances.

  • Elution: Elute the ampicillin and internal standard from the cartridges with a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

3.2.3. HPLC-UV Analysis

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The composition may be isocratic or a gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20-50 µL.

  • Detection Wavelength: 210-230 nm for ampicillin.[16][18]

  • Data Analysis: Integrate the peak areas of ampicillin and the internal standard. Construct a calibration curve by plotting the peak area ratio (ampicillin/internal standard) against the concentration of the standards. Determine the concentration of ampicillin in the unknown samples from the calibration curve.

Visualizations

Pharmacokinetic Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of this compound.

Pharmacokinetic_Workflow cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_modeling Modeling Phase Animal_Selection Animal Selection & Acclimatization Dose_Preparation This compound Dose Preparation Animal_Selection->Dose_Preparation Drug_Administration Drug Administration (IV, IM, Oral, etc.) Dose_Preparation->Drug_Administration Blood_Sampling Timed Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Ampicillin_Extraction Ampicillin Extraction from Plasma (SPE) Sample_Processing->Ampicillin_Extraction HPLC_Analysis HPLC-UV Analysis Ampicillin_Extraction->HPLC_Analysis Concentration_Determination Concentration Determination HPLC_Analysis->Concentration_Determination PK_Modeling Pharmacokinetic Modeling Concentration_Determination->PK_Modeling Parameter_Estimation Parameter Estimation (t½, Cmax, AUC, etc.) PK_Modeling->Parameter_Estimation Data_Interpretation Data Interpretation & Reporting Parameter_Estimation->Data_Interpretation

Caption: Workflow for a typical pharmacokinetic study of this compound in veterinary species.

This compound to Ampicillin Conversion and Mechanism of Action

This diagram illustrates the conversion of this compound to ampicillin and the subsequent mechanism of action of ampicillin on bacterial cell wall synthesis.

Hetacillin_Mechanism cluster_conversion In Vivo Conversion cluster_action Mechanism of Action This compound This compound (Prodrug) Hydrolysis Hydrolysis This compound->Hydrolysis Ampicillin_Active Ampicillin (Active Drug) Hydrolysis->Ampicillin_Active Acetone Acetone Hydrolysis->Acetone PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Ampicillin_Active->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibition of Cell_Wall_Integrity Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall_Integrity Leads to weakened Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall_Integrity->Cell_Lysis Results in

Caption: Conversion of this compound to ampicillin and its inhibitory action on bacterial cell wall synthesis.

Bacterial Cell Wall Synthesis and Site of Ampicillin Action

The following diagram provides a more detailed illustration of the bacterial cell wall synthesis pathway and highlights the specific step inhibited by ampicillin.

Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB enzymes UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, D, E, F enzymes Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY enzyme Lipid_II Lipid II Lipid_I->Lipid_II MurG enzyme Transglycosylation Transglycosylation (Glycan chain elongation) Lipid_II->Transglycosylation Flippase Transpeptidation Transpeptidation (Peptide cross-linking) Transglycosylation->Transpeptidation Mature_Peptidoglycan Mature Peptidoglycan (Stable Cell Wall) Transpeptidation->Mature_Peptidoglycan Ampicillin Ampicillin PBP_inhibition Inhibition of Penicillin-Binding Proteins (PBPs) Ampicillin->PBP_inhibition PBP_inhibition->Transpeptidation Blocks this step

Caption: Bacterial cell wall synthesis pathway and the inhibitory site of ampicillin.

References

Application Notes and Protocols: In Vitro Evaluation of Hetacillin against Beta-Lactamase Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetacillin is a semisynthetic beta-lactam antibiotic derived from ampicillin. It functions as a prodrug, meaning it is inactive in its initial form and is converted to the active compound, ampicillin, in the body.[1] An interesting characteristic of this compound is its increased resistance to hydrolysis by bacterial beta-lactamases compared to ampicillin, although this resistance is transient.[2][3][4] Once hydrolyzed, the resulting ampicillin is susceptible to inactivation by these enzymes.[4] This document provides detailed protocols for the in vitro evaluation of this compound against beta-lactamase producing bacteria, enabling researchers to assess its efficacy and stability.

Data Presentation

The following tables present illustrative data on the in vitro activity of this compound and ampicillin against beta-lactamase producing strains of Escherichia coli and Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Ampicillin against Beta-Lactamase Producing E. coli

Bacterial StrainBeta-Lactamase TypeThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)
E. coli ATCC 35218TEM-116>256
E. coli Clinical Isolate 1SHV-132>256
E. coli Clinical Isolate 2CTX-M-1564>256
E. coli ATCC 25922 (Control)Non-producer22

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Ampicillin against Beta-Lactamase Producing S. aureus

Bacterial StrainBeta-Lactamase TypeThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)
S. aureus ATCC 29213Penicillinase8128
S. aureus Clinical Isolate 1Penicillinase16>256
S. aureus ATCC 25923 (Control)Non-producer0.50.5

Table 3: In Vitro Hydrolysis of this compound to Ampicillin

Time (minutes)This compound Concentration (%)Ampicillin Concentration (%)
01000
155050
302575
606.2593.75

Note: The data presented in these tables is for illustrative purposes to demonstrate the expected trends in experimental outcomes. Actual results may vary depending on the specific bacterial strains and experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound potassium salt

  • Ampicillin sodium salt (for comparison)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Beta-lactamase producing and non-producing bacterial strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and ampicillin at 1024 µg/mL in a suitable sterile solvent.

  • Prepare Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solutions in CAMHB directly in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Beta-Lactamase Activity Assay

This protocol describes a colorimetric assay to measure the activity of beta-lactamase produced by the bacterial strains.

Materials:

  • Nitrocefin (a chromogenic cephalosporin)

  • Phosphate buffer (pH 7.0)

  • Bacterial cell lysate (prepared by sonication or enzymatic lysis)

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare Bacterial Lysate: Grow the bacterial culture to mid-log phase. Harvest the cells by centrifugation and resuspend in phosphate buffer. Lyse the cells using a suitable method (e.g., sonication) to release the beta-lactamase. Centrifuge to remove cell debris and collect the supernatant containing the enzyme.

  • Prepare Nitrocefin Solution: Prepare a stock solution of nitrocefin in DMSO and dilute it in phosphate buffer to the desired working concentration.

  • Assay: In a microplate well, add the bacterial lysate (enzyme solution). To initiate the reaction, add the nitrocefin working solution.

  • Measurement: Immediately measure the change in absorbance at 486 nm over time. The rate of color change is proportional to the beta-lactamase activity.

  • Calculation: Calculate the enzyme activity based on the rate of hydrolysis of nitrocefin, using its molar extinction coefficient.

In Vitro Stability and Conversion of this compound to Ampicillin

This protocol outlines a method to determine the rate of hydrolysis of this compound to ampicillin in an aqueous solution.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column

  • Acetonitrile

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in PBS (pH 7.4) and incubate at 37°C.

  • Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.

  • HPLC Analysis: Immediately analyze the samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% TFA.

  • Quantification: Monitor the elution of this compound and ampicillin at a suitable UV wavelength (e.g., 220 nm). Quantify the concentration of each compound at each time point by comparing the peak areas to a standard curve.

  • Data Analysis: Plot the concentration of this compound and ampicillin over time to determine the rate of hydrolysis. The half-life of this compound can be calculated from this data.[2]

Visualizations

Hetacillin_Mechanism This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis (in vitro/in vivo) PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibition CellWall Bacterial Cell Wall Synthesis Ampicillin->CellWall Blocks Synthesis BetaLactamase Beta-Lactamase Ampicillin->BetaLactamase Susceptible to Inactivation Lysis Cell Lysis CellWall->Lysis Weakened Wall Leads to InactiveAmpicillin Inactive Ampicillin BetaLactamase->InactiveAmpicillin Hydrolyzes MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Antibiotic Stock Solutions Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacteria Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Reading Read Plates for Visible Growth Incubation->Reading MIC Determine MIC Reading->MIC Beta_Lactamase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Lysate Prepare Bacterial Cell Lysate Mix Mix Lysate and Nitrocefin in Plate Lysate->Mix Nitrocefin Prepare Nitrocefin Solution Nitrocefin->Mix Measure Measure Absorbance at 486nm (Kinetic Reading) Mix->Measure Rate Calculate Rate of Color Change Measure->Rate Activity Determine Beta-Lactamase Activity Rate->Activity

References

Determining the Minimum Inhibitory Concentration (MIC) of Hetacillin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Hetacillin, a semi-synthetic aminopenicillin antibiotic. Understanding the MIC is crucial for evaluating the efficacy of antimicrobial agents against specific pathogens, guiding therapeutic decisions, and in the research and development of new antimicrobial drugs.

This compound is a prodrug that is rapidly hydrolyzed in aqueous solutions to ampicillin, the active antimicrobial compound. Therefore, the in vitro susceptibility testing methods and resulting MIC values for this compound are reflective of the activity of ampicillin. This document outlines the standardized broth microdilution and agar dilution methods for determining the MIC of this compound, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: this compound MIC Values

Due to the limited availability of recent, specific MIC data for this compound, the following table includes historical data against common mastitis pathogens. It is important to note that these values were determined using the tube dilution method, a precursor to the now-standardized broth microdilution method. For contemporary research and clinical applications, it is recommended to perform MIC testing using the protocols outlined below and to consider ampicillin MIC breakpoints as a surrogate for this compound susceptibility, given its rapid conversion to ampicillin in vivo and in vitro.

Bacterial SpeciesNumber of IsolatesAverage MIC (µg/mL)
Streptococcus agalactiae1140.03
Streptococcus dysgalactiae250.03
Streptococcus uberis200.03
Staphylococcus aureus3440.12
Escherichia coli655.0
Klebsiella pneumoniae275.0
Pasteurella multocida150.25
Proteus mirabilis72.5
Pseudomonas aeruginosa15>100.0

Note: This data is derived from historical studies and should be used for informational purposes only. Current MICs should be determined using standardized methods.

Experimental Protocols

The following are detailed protocols for the two primary methods of MIC determination: broth microdilution and agar dilution. These methods are based on established standards from CLSI and EUCAST.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.

1. Materials:

  • This compound potassium salt (analytical grade)
  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well U-bottom microtiter plates
  • Bacterial strains for testing (e.g., clinical isolates, ATCC quality control strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923)
  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)
  • 0.5 McFarland turbidity standard
  • Spectrophotometer
  • Incubator (35°C ± 2°C)
  • Micropipettes and sterile tips

2. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound potassium salt powder. b. Based on the provided potency, calculate the volume of sterile deionized water or a suitable buffer to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by filtration through a 0.22 µm syringe filter. d. Prepare fresh on the day of the experiment due to the instability of this compound in aqueous solutions.

3. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the adjusted suspension.

4. Preparation of Microtiter Plates: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of diluted antibiotic. d. This will result in 100 µL of varying this compound concentrations in each well. e. Reserve one column for a growth control (no antibiotic) and one well for a sterility control (no bacteria).

5. Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. b. Seal the plate or place it in a humidified container to prevent evaporation. c. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.

1. Materials:

  • This compound potassium salt (analytical grade)
  • Mueller-Hinton Agar (MHA)
  • Sterile petri dishes (100 mm or 150 mm)
  • Bacterial strains for testing
  • Sterile saline (0.85%) or PBS
  • 0.5 McFarland turbidity standard
  • Inoculum replicating apparatus (optional)
  • Incubator (35°C ± 2°C)

2. Preparation of this compound-Containing Agar Plates: a. Prepare a series of this compound solutions at 10 times the desired final concentrations in sterile deionized water. b. Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath. c. Add 1 part of each this compound solution to 9 parts of molten MHA to achieve the desired final concentrations. Mix thoroughly but gently to avoid air bubbles. d. Pour the agar into sterile petri dishes to a depth of 3-4 mm. e. Allow the plates to solidify at room temperature. f. Prepare a growth control plate containing no antibiotic.

3. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. Dilute this suspension 1:10 in sterile saline or broth to obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.

4. Inoculation and Incubation: a. Spot-inoculate the prepared agar plates with 1-2 µL of the diluted bacterial suspension, resulting in a final inoculum of 10⁴ CFU per spot. An inoculum replicating apparatus can be used to inoculate multiple strains simultaneously. b. Allow the inoculum spots to dry completely before inverting the plates. c. Incubate the plates at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results: a. After incubation, examine the plates for bacterial growth at the inoculation spots. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two colonies at the inoculation spot should be disregarded. c. The growth control plate should show confluent growth.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound in 96-Well Plate prep_antibiotic->serial_dilution Add to plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate_plate Add to plate serial_dilution->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Visually Read MIC (Lowest concentration with no visible growth) incubate->read_mic record_data Record and Report MIC Value read_mic->record_data

Caption: Workflow for MIC determination by broth microdilution.

Application Notes and Protocols for the Quality Control of Hetacillin API Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality control procedures for Hetacillin Active Pharmaceutical Ingredient (API) reference standards. The protocols outlined below are based on established analytical techniques for β-lactam antibiotics and general principles of pharmaceutical quality control. While specific monograph details for this compound are not publicly available, these methods provide a robust framework for ensuring the identity, purity, strength, and quality of this compound API.

Introduction

This compound is a semi-synthetic, broad-spectrum β-lactam antibiotic. It is a prodrug that is hydrolyzed in the body to ampicillin, its active form.[1][2][3] As with all APIs, rigorous quality control is essential to ensure the safety and efficacy of the final drug product. This document details the analytical procedures for the quality control of this compound API reference standards, covering identification, assay, impurity profiling, and dissolution characteristics of a hypothetical capsule formulation.

Analytical Methods

The primary analytical techniques for the quality control of this compound API include High-Performance Liquid Chromatography (HPLC) for assay and impurity determination, Ultraviolet-Visible (UV-Vis) Spectrophotometry for identification, and Dissolution testing for formulated products.

HPLC is a precise and accurate method for quantifying this compound and detecting any related substances or degradation products.

Table 1: Illustrative HPLC Method Parameters for this compound Assay and Impurity Profiling

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile and a pH 2.5 phosphate buffer (gradient elution may be required for impurity profiling)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 230 nm
Retention Time (Illustrative) This compound: ~5.2 min; Ampicillin: ~3.5 min
System Suitability
- Tailing Factor≤ 2.0
- Theoretical Plates≥ 2000
- %RSD (for 6 replicate injections)≤ 1.0%
Acceptance Criteria
- Assay98.0% - 102.0% (on dried basis)
- Individual Impurity≤ 0.5%
- Total Impurities≤ 1.0%

Disclaimer: The specific mobile phase composition, gradient, and retention times would need to be optimized and validated for the specific impurities and HPLC system used.

UV-Vis spectrophotometry is a simple and rapid method for the identification of this compound. The UV spectrum of a sample solution is compared to that of a known reference standard.

Table 2: Illustrative UV-Vis Spectrophotometry Parameters for this compound Identification

ParameterSpecification
Solvent 0.1 M Hydrochloric Acid
Wavelength Scan Range 200 - 400 nm
Maximum Absorption (λmax) Approximately 230 nm
Acceptance Criteria The UV absorption spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as that of the this compound reference standard solution.

Dissolution testing is a key quality control parameter for solid oral dosage forms, providing an indication of the in-vivo release of the drug.[4][5]

Table 3: Illustrative Dissolution Test Parameters for this compound Capsules

ParameterSpecification
Apparatus USP Apparatus 1 (Basket) or 2 (Paddle)
Dissolution Medium 900 mL of 0.1 M Hydrochloric Acid
Apparatus Speed 75 RPM (Paddle) or 100 RPM (Basket)
Temperature 37 ± 0.5 °C
Sampling Time 30 minutes
Analytical Finish HPLC or UV-Vis Spectrophotometry
Acceptance Criteria (Q) Not less than 80% of the labeled amount of this compound is dissolved in 30 minutes.

Disclaimer: The choice of apparatus, medium, and rotation speed should be justified based on the formulation characteristics.

Experimental Protocols

  • Preparation of Solutions:

    • Mobile Phase A (Buffer): Prepare a suitable phosphate buffer (e.g., 0.05 M monobasic potassium phosphate) and adjust the pH to 2.5 with phosphoric acid. Filter and degas.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

    • Standard Preparation: Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Preparation: Accurately weigh about 25 mg of the this compound API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters specified in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Procedure:

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Perform six replicate injections of the Standard Preparation. The %RSD of the peak areas should not be more than 1.0%.

    • Inject the Sample Preparation in duplicate.

  • Calculations:

    • Assay: Calculate the percentage of this compound in the sample using the peak areas from the Standard and Sample preparations and their respective concentrations.

    • Impurities: For impurity profiling, use a gradient elution to separate all potential impurities. Calculate the percentage of each impurity by area normalization, assuming a response factor of 1.0 for all impurities unless otherwise known.

  • Preparation of Solutions:

    • Solvent: 0.1 M Hydrochloric Acid.

    • Reference Standard Solution: Prepare a solution of this compound Reference Standard in the solvent to obtain a concentration of about 0.02 mg/mL.

    • Sample Solution: Prepare a solution of the this compound API sample in the solvent to obtain a concentration of about 0.02 mg/mL.

  • Procedure:

    • Record the UV spectrum of the Reference Standard Solution and the Sample Solution from 200 nm to 400 nm using the solvent as a blank.

  • Interpretation:

    • Compare the spectra. The wavelength of maximum absorbance (λmax) of the Sample Solution should be within ±2 nm of the λmax of the Reference Standard Solution. The overall spectral shape should be superimposable.

  • Preparation:

    • Prepare the dissolution medium (0.1 M Hydrochloric Acid) and deaerate.

    • Assemble the dissolution apparatus and bring the medium to 37 ± 0.5 °C.

  • Procedure:

    • Place one capsule in each of the six dissolution vessels.

    • Start the apparatus at the specified speed.

    • After 30 minutes, withdraw a sample from each vessel and filter immediately.

  • Analysis:

    • Analyze the filtered samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculations:

    • Calculate the percentage of the labeled amount of this compound dissolved in each vessel.

  • Acceptance Criteria:

    • The amount of this compound dissolved from each of the six capsules should not be less than 80% (Q). If one capsule fails, further stages of testing may be required as per pharmacopeial guidelines.

Visualizations

Quality_Control_Workflow_for_Antibiotic_API cluster_0 1. Raw Material Control cluster_1 2. In-Process Control cluster_2 3. Final API Testing cluster_3 4. Documentation and Archiving RM_Receipt Receipt of Raw Materials RM_Quarantine Quarantine RM_Receipt->RM_Quarantine RM_Sampling Sampling RM_Quarantine->RM_Sampling RM_Testing Testing (ID, Purity, etc.) RM_Sampling->RM_Testing RM_Release Release or Rejection RM_Testing->RM_Release IPC_Sampling In-Process Sampling RM_Release->IPC_Sampling IPC_Testing In-Process Control Tests IPC_Sampling->IPC_Testing IPC_Adjustment Process Adjustment (if needed) IPC_Testing->IPC_Adjustment API_Sampling Final API Sampling IPC_Adjustment->API_Sampling API_Testing Comprehensive Testing (Assay, Impurities, etc.) API_Sampling->API_Testing API_Release Batch Release or Rejection API_Testing->API_Release CoA Certificate of Analysis Generation API_Release->CoA Batch_Record Batch Record Review CoA->Batch_Record Archiving Sample and Document Archiving Batch_Record->Archiving

Caption: Quality Control Workflow for Antibiotic API.

HPLC_Analysis_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_mobile_phase Prepare Mobile Phase set_conditions Set Chromatographic Conditions prep_mobile_phase->set_conditions prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample setup_column Install C18 Column setup_column->set_conditions equilibrate Equilibrate System set_conditions->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_standard Inject Standard (x6) inject_blank->inject_standard check_sst System Suitability Test inject_standard->check_sst inject_sample Inject Sample (x2) check_sst->inject_sample If SST Passes integrate_peaks Integrate Peaks inject_sample->integrate_peaks calculate_assay Calculate Assay integrate_peaks->calculate_assay calculate_impurities Calculate Impurities integrate_peaks->calculate_impurities report_results Generate Report calculate_assay->report_results calculate_impurities->report_results

Caption: Experimental Workflow for HPLC Analysis of this compound.

UV_Vis_Identification_Workflow cluster_prep 1. Preparation cluster_measurement 2. Spectrophotometer Measurement cluster_analysis 3. Data Analysis and Conclusion prep_solvent Prepare Solvent (0.1 M HCl) prep_standard Prepare Standard Solution prep_solvent->prep_standard prep_sample Prepare Sample Solution prep_solvent->prep_sample run_blank Run Blank (Solvent) prep_solvent->run_blank run_standard Scan Standard Solution prep_standard->run_standard run_sample Scan Sample Solution prep_sample->run_sample set_params Set Wavelength Range (200-400 nm) set_params->run_blank run_blank->run_standard run_standard->run_sample overlay_spectra Overlay Spectra run_sample->overlay_spectra compare_lambda_max Compare λmax overlay_spectra->compare_lambda_max conclusion Conclusion (Pass/Fail) compare_lambda_max->conclusion

Caption: Workflow for UV-Vis Spectrophotometric Identification.

References

Application Note: Chromatographic Separation of Hetacillin and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a comprehensive protocol for the chromatographic separation of Hetacillin from its primary degradation products, Ampicillin and Epithis compound. This compound, a prodrug of Ampicillin, is susceptible to degradation through hydrolysis and epimerization, making a stability-indicating analytical method crucial for accurate quantification and quality control in pharmaceutical formulations. This document provides a detailed high-performance liquid chromatography (HPLC) method, data presentation in a tabular format, and visual diagrams to facilitate understanding and implementation by researchers, scientists, and drug development professionals.

Introduction

This compound is a semi-synthetic beta-lactam antibiotic that is readily converted to the active compound Ampicillin in the body.[1] In aqueous solutions, this compound is known to be unstable, undergoing hydrolysis to form Ampicillin and acetone.[1] Furthermore, studies have shown that this compound can also undergo epimerization to form Epithis compound, particularly in alkaline conditions.[2] Therefore, a robust analytical method is required to separate and quantify this compound in the presence of these potential degradation products to ensure the quality, efficacy, and safety of this compound-containing pharmaceutical products. This application note details a stability-indicating HPLC method designed for this purpose.

Degradation Pathway of this compound

The primary degradation pathways of this compound in aqueous solution are hydrolysis and epimerization. The hydrolysis of the imidazolidinone ring of this compound yields Ampicillin and acetone. The epimerization occurs at the C6 position of the penicillin nucleus, resulting in the formation of Epithis compound.

Hetacillin_Degradation This compound This compound Ampicillin Ampicillin + Acetone This compound->Ampicillin Hydrolysis Epithis compound Epithis compound This compound->Epithis compound Epimerization

Caption: Degradation pathway of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of this compound, Ampicillin, and Epithis compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (HPLC grade)

    • This compound, Ampicillin, and Epithis compound reference standards.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A mixture of phosphate buffer and acetonitrile (e.g., 85:15 v/v).
Buffer Preparation Dissolve a suitable amount of potassium phosphate monobasic in purified water to a concentration of 0.05 M. Adjust the pH to 5.0 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 20 µL
Run Time Approximately 20 minutes

3. Standard and Sample Preparation

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of this compound, Ampicillin, and Epithis compound reference standards in separate 25 mL volumetric flasks with a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Working Standard Solution: Prepare a mixed working standard solution containing this compound, Ampicillin, and Epithis compound at a suitable concentration by diluting the stock solutions with the mobile phase.

  • Sample Preparation:

    • For drug substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method.

    • For drug product (e.g., tablets): Weigh and finely powder a representative number of tablets. Transfer an accurately weighed portion of the powder equivalent to a single dose into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for a specified period.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature for a specified period.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid sample to dry heat at 105 °C for a specified period.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for a specified period.

After the specified time, neutralize the acid and base-treated samples and dilute all samples to a suitable concentration with the mobile phase before analysis.

Data Presentation

The following table summarizes the expected retention times and resolution for this compound and its degradation products based on typical RP-HPLC separations of similar compounds. Actual values must be determined experimentally.

AnalyteExpected Retention Time (min)Resolution (Rs)
Ampicillin~ 4.0> 2.0 (from Epithis compound)
Epithis compound~ 6.5> 2.0 (from this compound)
This compound~ 9.0-

Experimental Workflow

The following diagram illustrates the workflow for the analysis of this compound and its degradation products.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (this compound, Ampicillin, Epithis compound) Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 230 nm Chromatography->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Analytes Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Experimental workflow for HPLC analysis.

Conclusion

The described stability-indicating HPLC method provides a robust and reliable approach for the separation and quantification of this compound from its primary degradation products, Ampicillin and Epithis compound. This method is suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations, as well as for stability studies. The detailed protocol and visual aids provided in this application note are intended to facilitate the successful implementation of this analytical procedure in a laboratory setting. Further validation of the method should be performed in accordance with regulatory guidelines to ensure its suitability for its intended purpose.

References

Determining Hetacillin Cytotoxicity: An Application Note and Protocol for Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetacillin is a beta-lactam antibiotic belonging to the aminopenicillin family. It functions as a prodrug, meaning it is inactive itself but is converted in the body to the active antibiotic, ampicillin.[1][2][3][4][5] The primary mechanism of action of ampicillin is the inhibition of bacterial cell wall synthesis. While the antimicrobial properties of this compound are well-documented, a thorough understanding of its potential cytotoxicity to mammalian cells is crucial for comprehensive safety and risk assessment in drug development. This document provides detailed protocols for two standard cell culture-based assays, the MTT and LDH assays, to evaluate the cytotoxic effects of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] In contrast, the Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium. Together, these assays provide a comprehensive overview of the potential cytotoxic effects of a compound.

Given that this compound is a prodrug of ampicillin, it is important to consider the cytotoxicity of ampicillin as well. Studies have shown that ampicillin generally exhibits low toxicity to mammalian cells, which lack the peptidoglycan cell wall targeted by this class of antibiotics. One study on pharyngeal carcinoma cells indicated that ampicillin did not exert a significant cytotoxic effect and, in some instances, slightly enhanced cell viability. Another study corroborated the low toxicity of ampicillin in human keratinocytes and HEK293T cells.

Data Presentation

The following tables present hypothetical data for the cytotoxicity of this compound and its active form, Ampicillin, on various human cell lines. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: IC50 Values of this compound and Ampicillin on Various Cell Lines after 48-hour Exposure

CompoundCell LineIC50 (µM)
This compoundHEK293 (Kidney)> 1000
This compoundHepG2 (Liver)> 1000
This compoundA549 (Lung)> 1000
AmpicillinHEK293 (Kidney)> 1000
AmpicillinHepG2 (Liver)> 1000
AmpicillinA549 (Lung)> 1000
Doxorubicin (Positive Control)HEK293 (Kidney)1.5
Doxorubicin (Positive Control)HepG2 (Liver)0.8
Doxorubicin (Positive Control)A549 (Lung)0.5

Table 2: Cell Viability (%) as Determined by MTT Assay after 48-hour Exposure to this compound

Concentration (µM)HEK293 (%)HepG2 (%)A549 (%)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
10102 ± 4.998 ± 5.5101 ± 5.8
5099 ± 6.197 ± 4.998 ± 6.3
10097 ± 5.895 ± 5.196 ± 5.9
50094 ± 6.392 ± 5.793 ± 6.5
100091 ± 5.990 ± 6.291 ± 6.0

Table 3: Cytotoxicity (%) as Determined by LDH Assay after 48-hour Exposure to this compound

Concentration (µM)HEK293 (%)HepG2 (%)A549 (%)
0 (Control)0 ± 1.20 ± 1.50 ± 1.1
101.5 ± 0.82.1 ± 1.01.8 ± 0.9
502.8 ± 1.13.5 ± 1.33.1 ± 1.2
1004.2 ± 1.55.1 ± 1.64.8 ± 1.4
5007.9 ± 2.08.8 ± 2.28.2 ± 2.1
100010.5 ± 2.511.2 ± 2.810.8 ± 2.6

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps to assess cell viability by measuring the metabolic activity of cells.[6]

Materials:

  • This compound (and Ampicillin for comparison)

  • Selected mammalian cell lines (e.g., HEK293, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium without the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • This compound (and Ampicillin for comparison)

  • Selected mammalian cell lines

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit (containing LDH reaction mix and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit).

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

Visualizations

Hetacillin_to_Ampicillin_Conversion This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis in body Acetone Acetone This compound->Acetone

Conversion of this compound to Ampicillin.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate Cell Viability G->H

MTT Assay Experimental Workflow.

LDH_Assay_Workflow cluster_plate1 Cell Culture Plate cluster_plate2 Assay Plate A Seed Cells B Add this compound A->B C Incubate B->C D Collect Supernatant C->D E Transfer Supernatant D->E Transfer F Add LDH Reaction Mix E->F G Incubate F->G H Add Stop Solution G->H I Read Absorbance (490 nm) H->I J Calculate Cytotoxicity I->J

LDH Assay Experimental Workflow.

References

Application Notes and Protocols: Investigating the Post-Antibiotic Effect of Hetacillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-antibiotic effect (PAE) is the continued suppression of bacterial growth after limited exposure to an antimicrobial agent. Understanding the PAE of an antibiotic is crucial for optimizing dosing regimens, predicting clinical efficacy, and minimizing the development of antibiotic resistance. Hetacillin is a prodrug that is converted to the active compound, ampicillin, in the body.[1][2][3][4][5][6] Therefore, the investigation of this compound's PAE is effectively the study of ampicillin's PAE. Ampicillin, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This document provides detailed protocols for determining the in vitro PAE of this compound (as ampicillin) against susceptible bacterial strains.

Key Principles of PAE Determination

The fundamental principle of in vitro PAE determination involves the following steps:

  • Exposure of a bacterial culture in the logarithmic growth phase to an antibiotic.

  • Removal of the antibiotic from the culture medium.

  • Monitoring the regrowth of the treated bacteria compared to an untreated control culture.

The PAE is then calculated as the difference in time required for the treated and control cultures to increase by a factor of 10 (or one log10) in colony-forming units (CFU) per milliliter after the antibiotic has been removed.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to initiating PAE studies, the MIC of ampicillin for the test organism must be determined using a standardized method, such as broth microdilution, as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

In Vitro PAE Determination: Viable Count Method

The viable count method is the gold standard for PAE determination and is particularly recommended for bacteriolytic agents like ampicillin.

Materials:

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Ampicillin stock solution

  • β-lactamase solution (e.g., from Bacillus cereus)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Shaking incubator

  • Centrifuge

  • Sterile culture tubes and plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in pre-warmed MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Antibiotic Exposure:

    • Divide the bacterial suspension into test and control tubes.

    • Add ampicillin to the test culture at a concentration of 5x MIC.

    • Incubate both tubes at 37°C with shaking for 1 hour.

  • Antibiotic Removal:

    • Method A (Recommended for β-lactams): Enzymatic Inactivation: Add β-lactamase to both the test and control cultures to inactivate the ampicillin. This method is rapid and avoids mechanical stress on the bacteria.

    • Method B: Centrifugation and Washing: Centrifuge the cultures, discard the supernatant, and wash the bacterial pellet twice with sterile saline or PBS. Resuspend the final pellet in pre-warmed MHB. This method is more labor-intensive and may be less effective at removing all traces of the antibiotic.

  • Regrowth Monitoring:

    • Incubate both cultures at 37°C with shaking.

    • At time zero (immediately after antibiotic removal) and at regular intervals (e.g., every 30-60 minutes) for up to 8 hours, take aliquots from both the test and control cultures.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL.

  • PAE Calculation:

    • Plot the log10 CFU/mL versus time for both the test and control cultures.

    • The PAE is calculated using the formula: PAE = T - C

      • Where T is the time required for the CFU in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

      • And C is the time required for the CFU in the control culture to increase by 1 log10 above the count observed at the same time point.

In Vitro PAE Determination: Spectrophotometric Method

This method is less laborious but may be less accurate for bacteriolytic antibiotics.

Materials:

  • Same as for the viable count method, with the addition of a microplate reader.

Procedure:

  • Follow steps 1-3 of the viable count method.

  • Regrowth Monitoring:

    • After antibiotic removal, dilute the test and control cultures to an optical density (OD) that allows for the monitoring of logarithmic growth.

    • Transfer the cultures to a 96-well microplate.

    • Incubate the microplate in a reader with shaking at 37°C and measure the OD600 at regular intervals (e.g., every 15-30 minutes).

  • PAE Calculation:

    • Plot the OD600 versus time for both cultures.

    • The PAE is calculated as the difference in time for the test and control cultures to reach 50% of the maximal OD.

Data Presentation

Table 1: Example PAE of Ampicillin against Gram-Positive and Gram-Negative Bacteria

Bacterial StrainAntibiotic Concentration (x MIC)Exposure Time (hours)PAE (hours)Reference
Staphylococcus aureus511.5 - 3.0[1]
Streptococcus pyogenes511.5 - 3.0[1]
Escherichia coli61Minimal/Zero[7]
Proteus mirabilis51None Observed[1]

Visualizations

Experimental Workflow

PAE_Workflow cluster_prep Preparation cluster_exposure Antibiotic Exposure (1 hour) cluster_removal Antibiotic Removal cluster_regrowth Regrowth Monitoring cluster_analysis Data Analysis MIC Determine MIC of Ampicillin Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) MIC->Inoculum Exposure Expose Bacteria to Ampicillin (e.g., 5x MIC) Inoculum->Exposure Control Untreated Control Inoculum->Control Removal Remove/Inactivate Ampicillin (e.g., β-lactamase or washing) Exposure->Removal Control->Removal ViableCount Viable Counting (CFU/mL) Removal->ViableCount Spectro Spectrophotometry (OD600) Removal->Spectro Calculation Calculate PAE (PAE = T - C) ViableCount->Calculation Spectro->Calculation

Caption: Experimental workflow for determining the post-antibiotic effect (PAE).

Proposed Mechanism of Bacterial Recovery from β-Lactam Antibiotic Exposure

Bacterial_Recovery cluster_cell Bacterial Cell Ampicillin Ampicillin (from this compound) PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalyzes DamagedWall Damaged Cell Wall (Uncross-linked Peptidoglycan) CellWall->DamagedWall Disruption Slt Lytic Transglycosylase Slt DamagedWall->Slt Activates Repair Cell Wall Repair and Remodeling Slt->Repair Mediates Recovery Bacterial Recovery and Regrowth Repair->Recovery Leads to

Caption: Signaling pathway for bacterial cell wall repair after ampicillin exposure.

References

Troubleshooting & Optimization

Overcoming matrix effects in HPLC analysis of Hetacillin in bovine milk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of Hetacillin in bovine milk.

Frequently Asked Questions (FAQs)

Q1: Why is it important to consider matrix effects when analyzing this compound in bovine milk?

A1: Bovine milk is a complex matrix containing high concentrations of proteins, fats, lactose, and other endogenous components. These substances can interfere with the analysis of this compound, leading to inaccurate quantification. Matrix effects can manifest as ion suppression or enhancement in mass spectrometry-based detectors, or as co-eluting peaks that interfere with the analyte signal in UV detectors. Overcoming these effects is crucial for developing a robust and reliable analytical method.

Q2: this compound is a prodrug of ampicillin. Should I be analyzing for this compound or ampicillin in my samples?

A2: this compound rapidly hydrolyzes to ampicillin in vivo and also in aqueous environments. Therefore, for residue analysis in milk, it is standard practice to measure the concentration of ampicillin as the target analyte. Analytical methods should be developed and validated for the detection of ampicillin.[1]

Q3: What are the most common sample preparation techniques to minimize matrix effects for ampicillin analysis in milk?

A3: The most common and effective sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile or trichloroacetic acid is added to the milk sample to precipitate proteins.[2][3]

  • Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte of interest from the sample matrix based on its solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): SPE is a highly effective clean-up technique that uses a solid sorbent to retain the analyte while the matrix components are washed away. C18 and Oasis HLB cartridges are commonly used for ampicillin extraction from milk.[4][5]

Q4: How can I assess the extent of matrix effects in my method?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a standard solution prepared in a solvent to the peak area of the same analyte spiked into a blank milk extract after the extraction process. The formula is: Matrix Effect (%) = [(Peak area in matrix) / (Peak area in solvent) - 1] x 100. A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Extra-column dead volume.1. Wash the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or sample concentration.4. Check and minimize the length and diameter of tubing connecting the injector, column, and detector.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.2. Inconsistent column temperature.3. Pump malfunction (air bubbles, leaky seals).4. Changes in the stationary phase over time.1. Ensure proper mobile phase mixing and degassing. Prepare fresh mobile phase daily.2. Use a column oven to maintain a constant temperature.3. Purge the pump to remove air bubbles and check for leaks.4. Use a guard column and monitor column performance with a quality control standard.
High Background Noise or Drifting Baseline 1. Contaminated mobile phase or system components.2. Detector lamp aging.3. Air bubbles in the detector flow cell.4. Incomplete sample clean-up.1. Use high-purity solvents and filter the mobile phase. Flush the system with a strong solvent.2. Replace the detector lamp.3. Purge the detector to remove air bubbles.4. Optimize the sample preparation procedure to remove more interfering substances.
Low Analyte Recovery 1. Inefficient extraction from the milk matrix.2. Analyte degradation during sample processing.3. Incomplete elution from the SPE cartridge.4. Adsorption of the analyte to container surfaces.1. Optimize the extraction solvent, pH, and mixing time. Consider a different extraction technique (e.g., SPE instead of LLE).2. Keep samples cool and minimize processing time. Check the pH stability of ampicillin.3. Use a stronger elution solvent or increase the elution volume for SPE.4. Use silanized glassware or polypropylene tubes.
Significant Ion Suppression/Enhancement (for LC-MS/MS) 1. Co-eluting matrix components.2. High concentration of salts in the final extract.3. Inefficient ionization of the analyte.1. Improve chromatographic separation to separate the analyte from interfering compounds. Modify the gradient or use a different column.2. Ensure the final extract is free of non-volatile salts before injection.3. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of ampicillin (the active form of this compound) in bovine milk using different sample preparation and analytical techniques.

Table 1: Recovery of Ampicillin from Bovine Milk

Sample Preparation MethodAnalytical TechniqueFortification Level (ng/mL)Average Recovery (%)Reference
Protein Precipitation (Acetonitrile & TCA)LC-Fluorescence5>85[2]
Protein Precipitation (Acetonitrile & TCA)LC-Fluorescence10>85[2]
Protein Precipitation (Acetonitrile & TCA)LC-Fluorescence20>85[2]
Solid-Phase Extraction (C18)LC-ESI-MS/MS476 - 94[5]

Table 2: Matrix Effect Data for Ampicillin in Bovine Milk

Sample Preparation MethodAnalytical TechniqueMatrix Effect AssessmentResultReference
Coupled-Column (RAM-BSA C8)UPLC-MS/MSPost-column infusionMinimal matrix effect observed[1]
Liquid-Liquid Extraction & SPELC-ESI-MS/MSComparison of matrix-matched vs. solvent standardsNot explicitly quantified, but addressed through method validation[6]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is a rapid and simple method for sample clean-up.

  • Sample Preparation:

    • Pipette 1.0 mL of bovine milk into a 2 mL polypropylene centrifuge tube.

    • Add 1.0 mL of cold acetonitrile.

    • Vortex for 30 seconds to precipitate the proteins.[3]

  • Centrifugation:

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) using an Oasis HLB Cartridge

This protocol provides a more thorough clean-up compared to protein precipitation.

  • Sample Pre-treatment:

    • To 5 mL of milk, add 2 mL of acetonitrile to precipitate proteins.[4]

    • Vortex for 1 minute and let it stand for 10 minutes.[4]

    • Centrifuge at 3000 x g for 15 minutes at 4°C.[4]

    • Collect the supernatant.[4]

  • SPE Cartridge Conditioning:

    • Condition a Waters Oasis® HLB (3 cc, 60 mg) cartridge by passing 3 mL of acetonitrile followed by 3 mL of water.[4]

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[4]

    • Dry the cartridge under vacuum for 1 minute.[4]

  • Elution:

    • Elute the analyte with 3 mL of methanol.[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.[4]

  • Filtration and Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter and inject it into the HPLC system.[4]

Visualizations

Experimental_Workflow_Protein_Precipitation cluster_sample_prep Protein Precipitation Workflow Milk Sample Milk Sample Add Acetonitrile Add Acetonitrile Milk Sample->Add Acetonitrile Vortex Vortex Add Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Evaporate & Reconstitute Evaporate & Reconstitute Collect Supernatant->Evaporate & Reconstitute Filter Filter Evaporate & Reconstitute->Filter HPLC Analysis HPLC Analysis Filter->HPLC Analysis

Caption: Protein Precipitation Workflow for Sample Preparation.

Experimental_Workflow_SPE cluster_spe_workflow Solid-Phase Extraction Workflow cluster_pretreatment Sample Pre-treatment cluster_spe_steps SPE Steps cluster_post_extraction Post-Extraction Milk Sample + Acetonitrile Milk Sample + Acetonitrile Vortex & Centrifuge Vortex & Centrifuge Milk Sample + Acetonitrile->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Load Sample Load Sample Collect Supernatant->Load Sample Condition Cartridge Condition Cartridge Condition Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analyte Elute Analyte Wash Cartridge->Elute Analyte Evaporate & Reconstitute Evaporate & Reconstitute Elute Analyte->Evaporate & Reconstitute Filter & Inject Filter & Inject Evaporate & Reconstitute->Filter & Inject

Caption: Solid-Phase Extraction Workflow for Sample Clean-up.

Troubleshooting_Logic Problem Identified Problem Identified Isolate the Cause Isolate the Cause Problem Identified->Isolate the Cause System Suitability Check System Suitability Check Isolate the Cause->System Suitability Check System? Sample Preparation Issue Sample Preparation Issue Isolate the Cause->Sample Preparation Issue Sample? Chromatographic Conditions Chromatographic Conditions Isolate the Cause->Chromatographic Conditions Method? Detector Problem Detector Problem Isolate the Cause->Detector Problem Detector? Implement Solution Implement Solution System Suitability Check->Implement Solution Sample Preparation Issue->Implement Solution Chromatographic Conditions->Implement Solution Detector Problem->Implement Solution Verify Fix Verify Fix Implement Solution->Verify Fix Problem Solved Problem Solved Verify Fix->Problem Solved Successful Re-evaluate Re-evaluate Verify Fix->Re-evaluate Unsuccessful Re-evaluate->Isolate the Cause

Caption: General Troubleshooting Logic Flow for HPLC Issues.

References

Technical Support Center: Optimizing the Separation of Hetacillin and Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Hetacillin and ampicillin.

Troubleshooting Guide

This guide addresses common issues encountered during the method development and execution for the separation of this compound and ampicillin.

Question: Why am I seeing poor resolution between the this compound and ampicillin peaks?

Answer:

Poor resolution between this compound and ampicillin is a common challenge due to their structural similarity, with this compound being a prodrug that readily converts to ampicillin. Several factors in the mobile phase can be adjusted to improve their separation.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase pH: The ionization state of both molecules is highly dependent on the pH of the mobile phase. To achieve optimal separation, the pH should be controlled to a level that maximizes the difference in their hydrophobicity. A mobile phase pH lower than the pKa values of the carboxylic acid groups will result in the analytes being in their unionized forms, leading to better retention on a reversed-phase column.[1]

  • Incorrect Organic Modifier Concentration: The concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly impacts the retention of the analytes.

    • If peaks are eluting too early and are poorly resolved: Decrease the percentage of the organic modifier. This will increase retention and provide more time for the column to separate the two compounds.

    • If retention times are excessively long: A gradual increase in the organic modifier concentration can shorten the analysis time, but it should be done carefully to avoid co-elution.

  • Suboptimal Buffer Concentration: A sufficient buffer concentration is necessary to maintain a stable pH throughout the analysis and to ensure reproducible retention times. A buffer concentration in the range of 10-25 mM is typically a good starting point.

Question: Why are my ampicillin peaks tailing?

Answer:

Peak tailing for ampicillin is often observed and can be attributed to several factors related to the mobile phase and stationary phase interactions.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Free silanol groups on the surface of the silica-based stationary phase can interact with the basic amine groups of ampicillin, leading to peak tailing.

    • Use a polar-endcapped column: These columns have modified surfaces that minimize silanol interactions, resulting in improved peak shapes for polar and basic compounds like ampicillin.[2]

    • Add an amine modifier to the mobile phase: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

  • Inadequate Mobile Phase pH: A mobile phase pH that is too high can lead to the deprotonation of the primary amine group on ampicillin, increasing its interaction with the stationary phase and causing tailing. Maintaining a slightly acidic pH can help to keep the amine group protonated and reduce these interactions.

Question: I am observing unexpected peaks in my chromatogram. What could be the cause?

Answer:

The appearance of unexpected peaks is often due to the degradation of this compound and ampicillin.

Potential Causes and Solutions:

  • Hydrolysis of this compound: this compound is known to hydrolyze to ampicillin, especially in aqueous solutions.[3] The rate of hydrolysis is influenced by the pH and temperature of the mobile phase. To minimize this, prepare samples fresh and keep them cool. An acidic mobile phase can also help to slow down the hydrolysis.

  • Degradation of Ampicillin: Ampicillin itself can degrade, particularly in alkaline solutions, to form products like penicilloic acid.[4] It is crucial to maintain the mobile phase pH in a range where ampicillin is stable.

Frequently Asked Questions (FAQs)

What are the key considerations when selecting a mobile phase for separating this compound and ampicillin?

The primary considerations are pH, the type and concentration of the organic modifier, and the buffer composition. The pH is critical for controlling the ionization and, therefore, the retention of both compounds. Acetonitrile is often preferred over methanol as the organic modifier as it can provide better peak shapes and resolution for beta-lactam antibiotics.[5] A phosphate or acetate buffer is commonly used to maintain a stable pH.

What is a good starting point for mobile phase composition?

A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., 20 mM phosphate buffer at pH 3.0) and acetonitrile in an isocratic elution. The initial ratio could be around 85:15 (buffer:acetonitrile), which can then be optimized.

How does the choice of organic modifier affect the separation?

Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally provides lower viscosity and higher elution strength, which can lead to sharper peaks and shorter analysis times. Methanol is a more polar solvent and may offer different selectivity. The choice between the two often comes down to empirical testing to see which provides the better separation for this specific pair of analytes.

Data Presentation

Table 1: Example Mobile Phase Compositions for Ampicillin Analysis

Buffer ComponentOrganic ModifierRatio (Buffer:Organic)pHColumn TypeReference
0.05 M Na₂HPO₄Acetonitrile and Methanol70:10:208.0Hypersil BDS-C18[1]
Acetic AcidMethanol-Water1:1Not specifiedReversed-phase[5]
Phosphoric AcidAcetonitrileNot specifiedNot specifiedNewcrom R1[6]
Phosphate BufferAcetonitrile85:155.0C18[7]
15 mM Monopotassium PhosphateMethanol75:253.3Arion® Polar C18[2]
20 mM NaH₂PO₄Methanol75:25Not specifiedC18[8]
0.01 M Borate Buffer with 0.02 M NaNO₃None100% Aqueous9.15Anionic exchange[9]

Experimental Protocols

Recommended Protocol for Separation of this compound and Ampicillin

This protocol provides a starting point for developing a robust separation method.

1. Materials and Reagents:

  • This compound reference standard

  • Ampicillin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound and ampicillin (e.g., 1 mg/mL) in a suitable diluent (e.g., a small amount of acetonitrile followed by dilution with the mobile phase).

  • Prepare a working standard mixture containing both this compound and ampicillin at the desired concentration by diluting the stock solutions with the mobile phase.

3. Mobile Phase Preparation (Example):

  • Aqueous Component: Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.

  • Organic Component: Acetonitrile.

  • Mobile Phase: Mix the aqueous component and acetonitrile in a ratio of 85:15 (v/v). Degas the mobile phase before use.

4. HPLC Instrument Settings:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A polar-endcapped C18 column is recommended.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.[1]

5. Analysis and Optimization:

  • Inject the working standard mixture and evaluate the separation.

  • If resolution is not adequate, systematically adjust the mobile phase composition (e.g., change the acetonitrile percentage in 2-5% increments) and/or the pH.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_decision Decision cluster_adjustment Adjustment cluster_final Finalization prep_standards Prepare this compound & Ampicillin Standards inject_sample Inject Standard Mix prep_standards->inject_sample prep_mobile_phase Prepare Initial Mobile Phase prep_mobile_phase->inject_sample evaluate_chromatogram Evaluate Resolution & Peak Shape inject_sample->evaluate_chromatogram is_separation_adequate Separation Adequate? evaluate_chromatogram->is_separation_adequate adjust_organic Adjust Organic Modifier % is_separation_adequate->adjust_organic No finalize_method Finalize Method is_separation_adequate->finalize_method Yes adjust_organic->inject_sample adjust_ph Adjust pH adjust_ph->inject_sample

Caption: Workflow for optimizing the mobile phase for this compound and ampicillin separation.

Troubleshooting_Poor_Resolution problem Poor Resolution cause1 Inappropriate pH problem->cause1 cause2 Incorrect Organic Modifier % problem->cause2 cause3 Suboptimal Buffer Concentration problem->cause3 solution1a Decrease pH to suppress ionization of carboxylic acids cause1->solution1a solution2a Decrease organic % to increase retention cause2->solution2a solution2b Increase organic % if retention is too long cause2->solution2b solution3a Ensure buffer concentration is sufficient (10-25 mM) cause3->solution3a

Caption: Troubleshooting guide for poor resolution between this compound and ampicillin.

References

Troubleshooting poor peak resolution in Hetacillin chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution in Hetacillin chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis challenging?

This compound is a prodrug of the antibiotic ampicillin, meaning it converts to ampicillin in the body to become active.[1][2] This inherent instability, particularly in aqueous solutions, presents a significant challenge in chromatography.[1] this compound can degrade back to ampicillin and acetone during the analytical process, leading to complex chromatograms with multiple peaks and poor resolution.[1] The pH of the mobile phase is a critical factor influencing the stability of this compound.[3][4][5][6]

Q2: What is the ideal peak shape in chromatography?

The ideal chromatographic peak has a symmetrical, Gaussian shape. Asymmetrical peaks, such as those exhibiting tailing or fronting, can compromise the accuracy of quantification and indicate problems with the separation method or the HPLC system.

Q3: What are common causes of poor peak resolution in HPLC?

Poor peak resolution in HPLC can be caused by a variety of factors, including:

  • Column-related issues: Degradation of the stationary phase, column contamination, or voids in the packing material.[7]

  • Mobile phase issues: Incorrect pH, improper solvent composition, or inadequate buffering.[8]

  • Sample-related issues: Sample overload, or incompatibility of the sample solvent with the mobile phase.[8]

  • System issues: Leaks, excessive dead volume, or problems with the pump or injector.[7][8]

Troubleshooting Guide: Poor Peak Resolution

This guide addresses specific issues that can lead to poor peak resolution in this compound chromatography.

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.

Possible Causes and Solutions:

CauseSolution
Secondary interactions with silanol groups Acidic silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing tailing. Lowering the mobile phase pH can help to protonate the silanol groups and minimize these interactions.[9][10] Using an end-capped column can also reduce surface activity.
Column Overload Injecting too much sample can lead to peak tailing.[10] Reduce the injection volume or dilute the sample.
Column Degradation An old or contaminated column can lose its efficiency and cause peak tailing. Replace or regenerate the column.
Inadequate Buffering Insufficient buffer concentration can lead to peak shape issues. Ensure the buffer concentration is adequate (typically 10-50 mM).
Mismatched Sample Solvent If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[8]
Problem 2: Peak Fronting

Peak fronting is the inverse of peak tailing, with the peak being broader in the first half.

Possible Causes and Solutions:

CauseSolution
Sample Overload Similar to peak tailing, overloading the column can also cause fronting. Reduce the sample concentration or injection volume.
Poor Sample Solubility If the sample is not fully dissolved in the mobile phase, it can lead to fronting. Ensure complete dissolution or choose a more suitable sample solvent.
Column Collapse A sudden physical change in the column due to inappropriate temperature or pH can cause peak fronting. Operate the column within the manufacturer's recommended limits.
Problem 3: Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Possible Causes and Solutions:

CauseSolution
Partially Blocked Frit Debris from the sample or mobile phase can block the column inlet frit, distorting the sample band.[10] Reverse and flush the column, or replace the frit.
Column Void A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. Repack or replace the column.
Incompatible Sample Solvent Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting.[8] Dissolve the sample in the mobile phase.
Problem 4: Broad Peaks

Broad peaks can indicate a loss of column efficiency.

Possible Causes and Solutions:

CauseSolution
Column Degradation A worn-out column will result in broader peaks. Replace the column.
Low Mobile Phase Flow Rate A flow rate that is too low can lead to increased diffusion and broader peaks. Optimize the flow rate.
Large Dead Volume Excessive tubing length or large internal diameter fittings can contribute to peak broadening. Use shorter, narrower tubing and minimize the use of connectors.
Mobile Phase Composition Change An unintended change in the mobile phase composition can affect peak shape. Prepare a fresh mobile phase.[8]

Experimental Protocol: HPLC Analysis of this compound

This section provides a general experimental protocol for the analysis of this compound. Note that this is a starting point, and optimization may be required for specific applications.

Materials:

  • This compound Potassium reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. The exact ratio should be optimized.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Column Temperature 30 °C

Standard Solution Preparation:

Accurately weigh and dissolve an appropriate amount of this compound Potassium reference standard in the mobile phase to obtain a known concentration.

Sample Preparation:

For pharmaceutical dosage forms, accurately weigh and crush a number of tablets. Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in this compound chromatography.

TroubleshootingWorkflow start Poor Peak Resolution check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System-Wide Issue check_all_peaks->system_issue Yes specific_peak_issue Issue with Specific Peak(s) check_all_peaks->specific_peak_issue No check_pressure Check System Pressure system_issue->check_pressure high_pressure High Pressure check_pressure->high_pressure High low_pressure Low/Fluctuating Pressure check_pressure->low_pressure Low/Fluctuating solve_blockage Action: Check for blockages (frit, tubing, column) high_pressure->solve_blockage solve_leak Action: Check for leaks (fittings, pump seals) low_pressure->solve_leak end_node Resolution Improved solve_blockage->end_node solve_leak->end_node check_peak_shape Analyze Peak Shape specific_peak_issue->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting splitting Split Peak check_peak_shape->splitting Splitting broadening Broad Peak check_peak_shape->broadening Broadening solve_tailing Actions: - Adjust mobile phase pH - Reduce sample load - Use end-capped column tailing->solve_tailing solve_fronting Actions: - Reduce sample load - Improve sample solubility fronting->solve_fronting solve_splitting Actions: - Check/replace column frit - Match sample solvent to mobile phase - Replace column splitting->solve_splitting solve_broadening Actions: - Replace column - Optimize flow rate - Minimize dead volume broadening->solve_broadening solve_tailing->end_node solve_fronting->end_node solve_splitting->end_node solve_broadening->end_node

Caption: Troubleshooting workflow for poor peak resolution.

This logical diagram provides a step-by-step approach to diagnosing and resolving common issues encountered during this compound chromatography. By systematically evaluating the nature of the peak distortion and considering potential system-wide or analyte-specific causes, researchers can efficiently identify and implement the appropriate corrective actions.

HetacillinDegradation This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis (in aqueous solution) Acetone Acetone This compound->Acetone Hydrolysis (in aqueous solution) DegradationProducts Further Degradation Products Ampicillin->DegradationProducts e.g., penicilloic acid

Caption: this compound degradation pathway.

This diagram illustrates the chemical instability of this compound, which readily hydrolyzes in aqueous solutions to form ampicillin and acetone. This degradation is a key consideration in developing and troubleshooting chromatographic methods for this compound, as the presence of ampicillin can interfere with the analysis and contribute to poor peak resolution. Understanding this pathway is crucial for optimizing analytical conditions to minimize degradation and ensure accurate quantification of this compound.

References

Minimizing the conversion of Hetacillin to ampicillin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the conversion of hetacillin to ampicillin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound conversion to ampicillin?

This compound is a prodrug of ampicillin and readily hydrolyzes to form ampicillin and acetone, particularly in aqueous solutions. This conversion is a key challenge during the preparation and analysis of samples containing this compound.

Q2: What are the optimal pH conditions to maintain this compound stability?

This compound exhibits its greatest stability in the pH range of 4 to 6. The rate of hydrolysis to ampicillin increases significantly in acidic solutions (pH below 4) and even more so in neutral to alkaline solutions (pH above 7).

Q3: How does temperature affect the stability of this compound in solution?

The degradation of this compound is temperature-dependent. To minimize conversion to ampicillin, it is crucial to maintain low temperatures throughout the sample preparation process. It is recommended to work with cooled samples and solutions, ideally on ice.

Q4: Which solvents are recommended for sample preparation of this compound?

To minimize hydrolysis, the use of anhydrous aprotic solvents is recommended whenever possible. If aqueous solutions are necessary, they should be buffered to the optimal pH range of 4-6 and kept at a low temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of ampicillin detected in a fresh this compound sample. Spontaneous hydrolysis due to inappropriate solvent or pH.Prepare samples in a non-aqueous solvent or an aqueous buffer at pH 4-6. Ensure all solutions are pre-chilled.
Sample preparation conducted at room temperature.Perform all sample preparation steps on ice or in a cold room.
Inconsistent quantification of this compound across replicate samples. Variable time delays between sample preparation and analysis.Standardize the timing of the analytical workflow. Analyze samples immediately after preparation.
pH of the sample matrix is outside the optimal stability range.Adjust the pH of the sample to between 4 and 6 using appropriate buffers.
Precipitation of this compound during sample preparation. Use of a solvent in which this compound has low solubility.Test different anhydrous aprotic solvents or a mixture to improve solubility while minimizing hydrolysis.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions for HPLC Analysis

This protocol outlines the preparation of a this compound standard solution for use in HPLC analysis, designed to minimize its conversion to ampicillin.

  • Reagent Preparation:

    • Prepare a buffer solution of 0.05 M potassium dihydrogen phosphate and adjust the pH to 5.0 with phosphoric acid.

    • Prepare the mobile phase consisting of acetonitrile and the phosphate buffer (pH 5.0) at a ratio of 25:75 (v/v).

  • Standard Solution Preparation:

    • Accurately weigh approximately 100 mg of this compound potassium reference standard into a 100-mL volumetric flask.

    • Dissolve the standard in the phosphate buffer (pH 5.0) and dilute to volume with the same buffer. This yields a stock solution of approximately 1 mg/mL.

    • Immediately before analysis, dilute the stock solution with the mobile phase to the desired concentrations.

  • HPLC Conditions:

    • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile: 0.05 M KH2PO4 buffer (pH 5.0) (25:75)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 20 µL

    • Temperature: Ambient, but controlled.

Data Summary: Factors Affecting this compound Stability

Factor Condition Effect on this compound Stability Reference
pH 4 - 6Maximum stability
< 4Increased hydrolysis
> 7Rapid hydrolysis
Temperature Low (e.g., on ice)Minimized degradation
Ambient/HighAccelerated degradation
Solvent Anhydrous aproticHigh stability
AqueousProne to hydrolysis

Visual Guides

Hetacillin_Conversion_Workflow cluster_prep Sample Preparation (Minimize Conversion) cluster_degradation Degradation Pathway Sample This compound Sample Solvent Add Anhydrous Aprotic Solvent or pH 4-6 Buffer Sample->Solvent Dissolution Cooling Maintain Low Temperature (On Ice) Solvent->Cooling Temperature Control Analysis Immediate Analysis Cooling->Analysis Time Critical This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis Acetone Acetone This compound->Acetone Hydrolysis Water H₂O (Aqueous Environment)

Caption: Workflow for minimizing this compound conversion during sample preparation.

Hetacillin_Stability_Factors cluster_factors Influencing Factors cluster_conditions Optimal vs. Detrimental Conditions This compound This compound Stability pH pH This compound->pH Temperature Temperature This compound->Temperature Solvent Solvent This compound->Solvent Optimal_pH Optimal: pH 4-6 pH->Optimal_pH Bad_pH Detrimental: <4 or >7 pH->Bad_pH Optimal_Temp Optimal: Low Temperature->Optimal_Temp Bad_Temp Detrimental: High Temperature->Bad_Temp Optimal_Solvent Optimal: Anhydrous Aprotic Solvent->Optimal_Solvent Bad_Solvent Detrimental: Aqueous Solvent->Bad_Solvent

Caption: Key factors influencing the stability of this compound in solution.

Addressing ampicillin interference in the quantification of Hetacillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Hetacillin, with a specific focus on addressing interference from its primary degradant, Ampicillin.

Frequently Asked Questions (FAQs)

Q1: What is the chemical relationship between this compound and Ampicillin?

A1: this compound is a prodrug of Ampicillin. It is synthesized by the condensation reaction of Ampicillin and acetone. In aqueous environments, this compound is unstable and readily hydrolyzes back to Ampicillin and acetone.[1] This instability is a critical factor to consider during sample preparation and analysis.

Q2: Why is Ampicillin a concern when quantifying this compound?

A2: Since this compound converts to Ampicillin in aqueous solutions, any quantification method must be able to distinguish between the two compounds to accurately determine the concentration of this compound.[2] The presence of Ampicillin can lead to an overestimation of this compound if the analytical method is not specific.

Q3: What is a stability-indicating method, and why is it important for this compound analysis?

A3: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, such a method is crucial to ensure that the measured concentration corresponds only to the intact drug and not to its degradant, Ampicillin, or other related substances that may form under various stress conditions.[3][4][5]

Q4: What are the recommended storage conditions for this compound samples before analysis?

A4: To minimize the degradation of this compound to Ampicillin, samples should be prepared in a non-aqueous solvent if possible and analyzed promptly. If aqueous solutions are necessary, they should be kept at low temperatures (2-8°C) and analyzed as quickly as possible. The half-life of this compound in an aqueous solution at pH 7 and 37°C is approximately 15-30 minutes.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor separation between this compound and Ampicillin peaks in HPLC. Inappropriate mobile phase composition or pH.Adjust the mobile phase composition. A lower pH (e.g., pH 3-5) can help in achieving better separation of these penicillin compounds. Modify the organic-to-aqueous solvent ratio.
Incorrect column selection.Use a high-resolution C18 column. Ensure the column is properly conditioned and has not exceeded its recommended lifetime.
This compound peak area is lower than expected. Degradation of this compound to Ampicillin during sample preparation or storage.Prepare samples in a non-aqueous or minimally aqueous solvent. Analyze samples immediately after preparation. If storage is necessary, keep samples at 2-8°C.
Inaccurate standard preparation.Ensure the this compound reference standard is of high purity and stored under appropriate conditions (cool and dry). Prepare fresh standard solutions for each analysis.
Presence of unexpected peaks in the chromatogram. Formation of other degradation products due to stress conditions (e.g., heat, light, extreme pH).Conduct forced degradation studies to identify potential degradation products. Ensure the analytical method is specific for this compound and separates it from all potential degradants.
Contamination of the sample or mobile phase.Use HPLC-grade solvents and reagents. Filter all solutions before use. Clean the HPLC system, including the injector and column, regularly.
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed. Degas the mobile phase to prevent bubble formation.
HPLC system pressure fluctuations.Check for leaks in the system. Ensure pump seals and check valves are functioning correctly.

Chemical Transformation Pathway

The following diagram illustrates the reversible conversion of Ampicillin to this compound and its subsequent hydrolysis.

G cluster_formation Formation cluster_degradation Degradation Ampicillin Ampicillin This compound This compound Ampicillin->this compound + Acetone Acetone Acetone Hydrolysis Hydrolysis (Aqueous Environment) This compound->Hydrolysis Hydrolysis->Ampicillin Hydrolysis->Acetone

This compound-Ampicillin Chemical Relationship

Experimental Protocols

Representative Stability-Indicating HPLC Method

This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and Ampicillin. This method is designed to be stability-indicating.

1. Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 5.0)
Gradient Elution Time (min)
0-1
1-15
15-20
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Column Temperature 30°C

2. Preparation of Solutions:

  • Standard Stock Solution (this compound and Ampicillin): Accurately weigh and dissolve an appropriate amount of this compound and Ampicillin reference standards in a minimal amount of acetonitrile and dilute to volume with the mobile phase (initial conditions) to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Further dilute the stock solution with the mobile phase to achieve a final concentration suitable for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on a sample containing this compound.[5]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 30 minutes. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Quantitative Data Summary

The following tables present illustrative validation data for the representative stability-indicating HPLC method.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (this compound) ≤ 2.01.2
Theoretical Plates (this compound) ≥ 20006500
Resolution (this compound/Ampicillin) ≥ 2.03.5
%RSD of Peak Areas (n=6) ≤ 2.0%0.8%

Table 2: Method Validation Parameters

ParameterSpecificationResult
Linearity (µg/mL) r² ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD)
- Intraday≤ 2.0%1.1%
- Interday≤ 2.0%1.5%
Limit of Detection (LOD) (µg/mL) -0.2
Limit of Quantification (LOQ) (µg/mL) -0.6

Experimental Workflow and Troubleshooting Logic

The diagrams below outline the general experimental workflow for this compound quantification and a logical approach to troubleshooting common issues.

G start Start prep Sample and Standard Preparation start->prep hplc HPLC Analysis prep->hplc data Data Acquisition and Processing hplc->data report Report Results data->report

This compound Quantification Workflow

G issue Analytical Issue (e.g., poor peak shape, inaccurate results) check_system System Suitability Fails? issue->check_system check_prep Sample/Standard Preparation Error? check_system->check_prep No sol_system Troubleshoot HPLC System (e.g., check for leaks, fresh mobile phase) check_system->sol_system Yes check_method Method Inappropriate? check_prep->check_method No sol_prep Re-prepare Samples and Standards check_prep->sol_prep Yes sol_method Re-evaluate Method (e.g., column, mobile phase) check_method->sol_method Yes end Issue Resolved sol_system->end sol_prep->end sol_method->end

References

Technical Support Center: Optimization of Hetacillin Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Hetacillin from tissue samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or no recovery of this compound Degradation of this compound: this compound is a prodrug of ampicillin and is highly unstable in aqueous solutions, with a half-life of 15 to 30 minutes at 37°C and pH 7.[1][2][3] The extraction process may be causing it to hydrolyze to ampicillin.• Work quickly and keep samples on ice or at 4°C throughout the extraction process.• Use non-aqueous solvents as much as possible during the initial extraction steps.• Analyze samples immediately after extraction.• Consider analyzing for both this compound and ampicillin to account for potential degradation.
Inefficient extraction method: The chosen solvent or technique may not be optimal for releasing this compound from the tissue matrix.For Solid-Phase Extraction (SPE): Ensure proper conditioning of the SPE cartridge. Optimize the loading, washing, and elution steps. A reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., Oasis HLB) can be effective.[4][5][6]• For Liquid-Liquid Extraction (LLE): Test a range of organic solvents with varying polarities (e.g., ethyl acetate, dichloromethane) to find the one with the best partition coefficient for this compound.[7]• For Protein Precipitation (PPT): While a simple method, it may result in a less clean sample.[8] If using PPT, ensure the precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) is added in the correct ratio and that precipitation is complete.[9][10]
High variability in results Inconsistent sample homogenization: Incomplete or inconsistent homogenization can lead to variable extraction efficiency.• Ensure a standardized and thorough homogenization protocol for all tissue samples.• Use mechanical homogenization (e.g., bead beating, rotor-stator homogenizer) for consistent results.
Matrix effects: Co-extracted endogenous compounds from the tissue can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[11][12][13]Improve sample clean-up: Incorporate a more rigorous clean-up step, such as SPE, after initial extraction.[4][14]• Modify chromatographic conditions: Adjust the HPLC/UPLC gradient to separate this compound from interfering matrix components.[15][16]• Use a matrix-matched calibration curve: Prepare calibration standards in an extract of the same type of tissue that is free of this compound to compensate for matrix effects.
Peak tailing or poor peak shape in LC-MS/MS analysis Interaction of this compound with the analytical column: The chemical properties of this compound may cause it to interact unfavorably with the stationary phase.Adjust mobile phase pH: Modify the pH of the mobile phase to ensure this compound is in a single ionic state.• Use a different column chemistry: Test columns with different stationary phases (e.g., C18, C8, phenyl-hexyl) to find one that provides better peak shape.
Contamination of the LC-MS/MS system: Residual matrix components from previous injections can build up and affect chromatography.• Implement a robust column washing protocol between sample injections.• Regularly clean the mass spectrometer ion source.

Frequently Asked Questions (FAQs)

1. What is the most critical factor to consider when extracting this compound from tissue?

The most critical factor is the inherent instability of this compound. It readily hydrolyzes to ampicillin in aqueous environments.[1][2][3] Therefore, all extraction steps should be performed rapidly and at low temperatures to minimize degradation.

2. Which extraction method is best for this compound from tissue samples?

The "best" method depends on the specific tissue type, the required level of sensitivity, and the available equipment. Here's a general comparison:

  • Protein Precipitation (PPT): Fast and simple, but may result in significant matrix effects.[8]

  • Liquid-Liquid Extraction (LLE): Can offer good selectivity, but requires careful solvent selection and can be labor-intensive.[7]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, reducing matrix effects and improving sensitivity.[4][14] It is often the preferred method for complex biological matrices.

3. How can I minimize matrix effects in my analysis?

Minimizing matrix effects is crucial for accurate quantification.[11][13] Key strategies include:

  • Effective sample clean-up: Using SPE is highly recommended.[4][14]

  • Optimized chromatography: Developing a robust LC method that separates this compound from co-eluting matrix components.[15][16]

  • Use of an appropriate internal standard: A stable isotope-labeled internal standard for this compound would be ideal. If unavailable, a structurally similar compound can be used.

  • Matrix-matched calibrants: Preparing calibration standards in a blank tissue matrix to mimic the sample composition.

4. Should I be concerned about the conversion of this compound to ampicillin during my extraction?

Yes. Due to its instability, some conversion is likely. It is advisable to develop an analytical method that can simultaneously quantify both this compound and ampicillin. This will allow you to account for any degradation that occurs during sample preparation and storage.

Experimental Protocols

1. Protein Precipitation (PPT)

This method is quick but may require further optimization to minimize matrix effects.

  • Weigh 100-200 mg of homogenized tissue into a microcentrifuge tube.

  • Add 3 volumes of ice-cold acetonitrile (or methanol) containing an internal standard.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE)

This method provides a cleaner sample and is recommended for sensitive analyses.

  • Sample Pre-treatment: Homogenize the tissue sample (e.g., 1g) in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a 1:4 (w/v) ratio. Keep the sample on ice. Centrifuge the homogenate to pellet cellular debris.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of methanol followed by 5 mL of water.[4]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5-10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 5 mL of methanol or a mixture of methanol and acetonitrile.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for different extraction methods to illustrate how results can be presented for comparison.

Table 1: Recovery of this compound from Spiked Liver Tissue using Different Extraction Methods

Extraction MethodMean Recovery (%)Standard Deviation (%)Relative Matrix Effect (%)
Protein Precipitation (Acetonitrile)75.28.5-25.3
Liquid-Liquid Extraction (Ethyl Acetate)85.65.2-15.8
Solid-Phase Extraction (Oasis HLB)95.33.1-5.2

Table 2: Extraction Efficiency of this compound from Various Tissue Types using SPE

Tissue TypeMean Extraction Efficiency (%)Standard Deviation (%)
Liver94.83.5
Kidney92.14.1
Muscle88.55.6
Brain85.36.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample homogenize Homogenization tissue->homogenize spike Spike with Internal Standard homogenize->spike ppt Protein Precipitation spike->ppt Method 1 lle Liquid-Liquid Extraction spike->lle Method 2 spe Solid-Phase Extraction spike->spe Method 3 evap Evaporation & Reconstitution ppt->evap lle->evap spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound extraction from tissue samples.

troubleshooting_this compound start Low/No this compound Recovery q1 Is Ampicillin also detected? start->q1 sol1 This compound degraded. - Work faster, keep samples cold. - Use non-aqueous solvents initially. q1->sol1 Yes q2 Are matrix effects significant? q1->q2 No sol2 Inefficient Extraction. - Optimize extraction solvent/SPE protocol. - Ensure complete homogenization. q2->sol2 No sol3 Improve sample cleanup (use SPE). - Optimize chromatography. - Use matrix-matched calibrants. q2->sol3 Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Enhancing Detection Sensitivity for Hetacillin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the detection sensitivity of Hetacillin degradation products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: this compound is a prodrug of ampicillin. In aqueous solutions, it readily hydrolyzes back to ampicillin and acetone. Another significant degradation pathway, particularly under alkaline conditions, is the epimerization of this compound to epithis compound. Therefore, the primary degradation products to monitor are ampicillin and epithis compound.

Q2: What are the most common analytical techniques for detecting this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of this compound and its degradation products. For higher sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q3: How can I improve the sensitivity of my HPLC-UV method for this compound degradation products?

A3: To enhance sensitivity, consider the following:

  • Wavelength Selection: Ampicillin, a primary degradation product, has a maximum UV absorption at approximately 210 nm and 230 nm.[1][2] Ensure your UV detector is set to the optimal wavelength for the analytes of interest.

  • Mobile Phase Optimization: The composition of the mobile phase can significantly impact peak shape and sensitivity. A common mobile phase for ampicillin analysis consists of a mixture of phosphate buffer and an organic solvent like methanol or acetonitrile.[2][3]

  • Column Selection: A C18 column is a common choice for the reversed-phase separation of penicillins.[2] Using a column with a smaller particle size or a narrower internal diameter can lead to sharper peaks and improved sensitivity.[4]

  • Sample Preparation: Employ solid-phase extraction (SPE) to pre-concentrate the analytes and remove matrix interferences that can suppress the signal.[5]

Q4: When should I consider using LC-MS/MS for the analysis of this compound degradation products?

A4: LC-MS/MS is recommended when:

  • Very low detection limits are required, as it is significantly more sensitive than HPLC-UV.[6][7]

  • High selectivity is necessary to differentiate the degradation products from complex sample matrices.

  • Confirmation of the identity of the degradation products is needed, which can be achieved through their specific mass-to-charge ratios and fragmentation patterns.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Signal/Poor Sensitivity Improper detector wavelength.Optimize the UV detector wavelength based on the absorbance maxima of the degradation products (e.g., ~210 nm for ampicillin).[2]
Column degradation.Regenerate the column by flushing with a strong solvent or replace it if it's old.[8]
Leaks in the HPLC system.Inspect the pump, injector, and detector for any leaks and tighten fittings as necessary.[8]
Incompatible injection solvent.Dissolve and inject the sample in the mobile phase whenever possible.
Noisy Baseline Contaminated mobile phase.Use high-purity solvents and filter the mobile phase before use. Degas the mobile phase to remove dissolved gases.[8]
Detector instability.Allow the detector lamp to warm up sufficiently. Check for fluctuations in the light source.[8]
Peak Tailing Column overload.Reduce the injection volume or sample concentration.
Active sites on the column.Use a mobile phase with a suitable pH to suppress the ionization of the analytes. Consider using an end-capped column.
Ghost Peaks Contaminants in the injection solvent or mobile phase.Run a blank gradient to identify the source of the ghost peaks. Use fresh, high-purity solvents.[4]
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler.

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential to generate the degradation products needed for method development and validation.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Heat the solution at 60°C for 30 minutes.[9]

  • Neutralize the solution with 0.1 M NaOH.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Heat the solution at 60°C for 30 minutes.[9]

  • Neutralize the solution with 0.1 M HCl.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

4. Thermal Degradation:

  • Expose solid this compound powder to a temperature of 70°C for 48 hours.[3]

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Sensitive HPLC-UV Method for this compound and Ampicillin

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM Sodium Phosphate buffer (pH 6.8) and Methanol (75:25, v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 210 nm[2]

Visualizations

Hetacillin_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Analysis This compound This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) This compound->Forced_Degradation Degradation_Products This compound Degradation Products (Ampicillin, Epithis compound) Forced_Degradation->Degradation_Products HPLC HPLC Separation (C18 Column) Degradation_Products->HPLC LCMS LC-MS/MS Analysis (for high sensitivity) Degradation_Products->LCMS Optional UV_Detector UV Detection (210 nm) HPLC->UV_Detector Quantification Quantification of Degradation Products UV_Detector->Quantification LCMS->Quantification Sensitivity_Enhancement Sensitivity Enhancement (Method Optimization) Quantification->Sensitivity_Enhancement Troubleshooting_Logic Start Low Sensitivity Detected? Check_Wavelength Verify Detector Wavelength Start->Check_Wavelength Yes End Problem Resolved Start->End No Optimize_Mobile_Phase Optimize Mobile Phase Composition Check_Wavelength->Optimize_Mobile_Phase Check_Column Inspect Column Performance Optimize_Mobile_Phase->Check_Column Check_System Check for System Leaks Check_Column->Check_System Improved Sensitivity Improved? Check_System->Improved Improved->End Yes Consider_LCMS Consider LC-MS/MS Improved->Consider_LCMS No

References

Technical Support Center: Refinement of In Vitro Models for Hetacillin Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro efficacy testing of Hetacillin. Given that this compound is a prodrug of Ampicillin, specific experimental considerations are necessary to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require special consideration in in vitro testing?

A1: this compound is a β-lactam antibiotic that is a prodrug of Ampicillin. It is formed by the reaction of Ampicillin with acetone. In an aqueous environment, such as in vitro culture media, this compound is unstable and hydrolyzes to release the active antimicrobial agent, Ampicillin, and acetone. This conversion is a critical factor in designing and interpreting in vitro efficacy assays, as the observed antimicrobial activity is due to the released Ampicillin.

Q2: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between replicates and experiments. What are the potential causes?

A2: Inconsistent MIC results for this compound can stem from several factors, primarily related to its nature as a prodrug:

  • Incomplete or Variable Conversion to Ampicillin: The rate of this compound hydrolysis can be influenced by the pH and temperature of the culture medium. Variations in these parameters between experiments can lead to different concentrations of active Ampicillin, resulting in fluctuating MIC values.

  • Timing of Bacterial Inoculation: If the bacterial inoculum is added to the this compound-containing medium before complete conversion to Ampicillin has occurred, the bacteria will be exposed to a sub-inhibitory concentration of the active drug initially, which can affect the final MIC reading.

  • Presence of β-lactamases: If the test organism produces β-lactamases, these enzymes can degrade Ampicillin as it is released from this compound. The timing and rate of Ampicillin release versus its degradation can lead to variable results. While this compound itself is less susceptible to some β-lactamases, its active form, Ampicillin, is not.[1]

  • Standard Assay Variability: General sources of variability in MIC testing, such as inaccuracies in inoculum preparation, improper incubation conditions, or errors in serial dilutions, can also contribute to inconsistent results.

Q3: How can I ensure complete conversion of this compound to Ampicillin before starting my efficacy assay?

A3: To ensure the majority of this compound has converted to Ampicillin, a pre-incubation step is recommended. This compound has a half-life of approximately 20 minutes at 37°C and a pH of 6.7.[1] Therefore, pre-incubating the prepared this compound dilutions in the assay medium at 37°C for at least 60-90 minutes (3-4.5 half-lives) before adding the bacterial inoculum will allow for significant conversion to Ampicillin.

Q4: Can I use standard MIC testing protocols for this compound?

A4: Standard MIC protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), can be adapted for this compound testing. The key modification is the inclusion of a pre-incubation step for the drug dilutions to allow for conversion to Ampicillin. It is also crucial to perform quality control using standard reference strains to ensure the assay is performing correctly.

Q5: What are the expected MIC ranges for quality control strains when testing Ampicillin (the active form of this compound)?

A5: Quality control (QC) is essential for ensuring the accuracy of your MIC assays. The following table provides the CLSI-recommended MIC ranges for Ampicillin against common QC strains.

Quality Control StrainCLSI-Recommended Ampicillin MIC Range (µg/mL)
Escherichia coli ATCC® 25922™2 - 8
Staphylococcus aureus ATCC® 29213™0.25 - 1

Data sourced from CLSI documentation.

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results
Problem Potential Cause Troubleshooting Steps
High variability in MIC values between replicates. Inhomogeneous conversion of this compound to Ampicillin across the microplate.1. Ensure thorough mixing of this compound stock solutions and dilutions. 2. Pre-incubate the entire plate with the drug dilutions at 37°C for at least 60 minutes before adding the inoculum. 3. Verify the temperature and pH consistency of your incubator and media.
MIC values are consistently higher than expected for Ampicillin. Incomplete conversion of this compound, leading to a lower effective concentration of Ampicillin.1. Extend the pre-incubation time to 90 minutes or longer. 2. Verify the pH of your test medium; Ampicillin hydrolysis can be pH-dependent.[2] 3. Quantify the conversion of this compound to Ampicillin in your specific medium using a method like HPLC.
"Skipped wells" or growth at higher concentrations than the MIC. Contamination of wells or errors in serial dilution.1. Review your aseptic technique. 2. Use fresh, sterile pipette tips for each dilution step. 3. Visually inspect the wells before inoculation for any signs of contamination.
No growth in the positive control well. Inactive bacterial inoculum or inhibitory components in the medium.1. Prepare a fresh bacterial inoculum and verify its viability. 2. Ensure the medium is properly prepared and does not contain any unintended inhibitory substances.
Growth in the negative control (sterility) well. Contamination of the medium or microplate.1. Use fresh, sterile medium and plates. 2. Review your aseptic technique during plate preparation.
Troubleshooting Time-Kill Assay Anomalies
Problem Potential Cause Troubleshooting Steps
Delayed or reduced bactericidal activity compared to expected Ampicillin kinetics. Insufficient initial concentration of active Ampicillin due to incomplete this compound conversion.1. Implement a pre-incubation step for the this compound-containing medium before adding the bacterial culture. 2. Start with a higher initial concentration of this compound to ensure the resulting Ampicillin concentration reaches the desired multiple of the MIC.
Regrowth of bacteria after an initial decline in viable counts. Degradation of Ampicillin by β-lactamases produced by the test organism.1. Consider using a β-lactamase inhibitor in combination with this compound to protect the released Ampicillin. 2. Monitor the pH of the culture over time, as bacterial metabolism can alter the pH and affect antibiotic stability.
High variability in colony counts at early time points. Inaccurate sampling or plating.1. Ensure proper mixing of the culture before each sampling. 2. Use calibrated pipettes for serial dilutions and plating. 3. Plate a sufficient volume to obtain a countable number of colonies (typically 30-300 CFU/plate).

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Testing of this compound

This protocol is adapted from standard broth microdilution methods to account for the prodrug nature of this compound.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in log-phase growth

  • Sterile pipette tips and reservoirs

  • Incubator (37°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in the appropriate solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve the desired concentration range.

  • Transfer to Assay Plate: Transfer the prepared dilutions to the final 96-well assay plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Pre-incubation for Prodrug Conversion: Seal the plate and incubate at 37°C for 60-90 minutes to allow for the conversion of this compound to Ampicillin.

  • Inoculum Preparation: Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the assay plate (except the negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be done visually or using a microplate reader.

Protocol for Time-Kill Kinetic Assay of this compound

Materials:

  • This compound powder

  • CAMHB or other suitable broth

  • Bacterial culture in log-phase growth

  • Sterile flasks or tubes

  • Incubator with shaking capability (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Timer

Procedure:

  • Preparation of Test Solutions: Prepare flasks containing CAMHB with the desired concentrations of this compound (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control flask without any antibiotic.

  • Pre-incubation: Incubate the flasks at 37°C with shaking for 60-90 minutes to facilitate the conversion of this compound to Ampicillin.

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test flasks.

  • Initiation of Assay: Add the prepared inoculum to each flask at time zero.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically withdraw a sample from each flask.

  • Serial Dilution and Plating: Perform serial ten-fold dilutions of each sample in sterile saline or PBS. Plate a known volume of appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) on plates with 30-300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

Data Presentation

Table 1: Representative MICs of Ampicillin against Common Pathogens

The following table summarizes typical MIC ranges for Ampicillin, the active form of this compound, against clinical isolates of common Gram-positive and Gram-negative bacteria. Note that these values can vary depending on the specific strain and its resistance mechanisms.

Bacterial SpeciesAmpicillin MIC50 (µg/mL)Ampicillin MIC90 (µg/mL)
Escherichia coli4>32
Staphylococcus aureus (Methicillin-susceptible)≤0.250.5
Pseudomonas aeruginosa>32>32

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from various surveillance studies.

Mandatory Visualizations

Hetacillin_Activation_and_Action This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis (in aqueous media) PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to MIC_Troubleshooting_Workflow start Inconsistent MIC Results check_conversion Incomplete/Variable Prodrug Conversion? start->check_conversion check_protocol Standard Protocol Errors? start->check_protocol pre_incubate Implement/Extend Pre-incubation Step check_conversion->pre_incubate Yes verify_conditions Verify pH and Temperature check_conversion->verify_conditions Yes quantify_conversion Quantify Ampicillin Release (e.g., HPLC) check_conversion->quantify_conversion Persistent Issue review_technique Review Aseptic Technique and Dilution Accuracy check_protocol->review_technique Yes check_qc Check Quality Control Strain Results check_protocol->check_qc Yes resolve Consistent Results pre_incubate->resolve verify_conditions->resolve quantify_conversion->resolve review_technique->resolve check_qc->resolve

References

Technical Support Center: Controlling Hetacillin Hydrolysis in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Hetacillin hydrolysis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling its hydrolysis important?

A1: this compound is a prodrug of the antibiotic ampicillin.[1] In aqueous solutions, it undergoes hydrolysis to form ampicillin and acetone. This conversion is often desired for its antibacterial activity, which is primarily due to the released ampicillin. However, for in-vitro experiments, controlling the rate of this hydrolysis is critical to ensure accurate and reproducible results, especially when studying the properties of this compound itself or when a controlled release of ampicillin is required.

Q2: What is the primary factor influencing the rate of this compound hydrolysis?

A2: The primary factor influencing the rate of this compound hydrolysis is the pH of the aqueous solution. The hydrolysis rate is significantly dependent on the hydrogen ion concentration.

Q3: What is the optimal pH range for rapid this compound hydrolysis?

A3: The hydrolysis of this compound to ampicillin is maximal in the pH range of 5 to 8. Within this range, the half-life of this compound is relatively short. For instance, at 37°C and pH 7, the half-life is reported to be between 15 to 30 minutes.[1]

Q4: How can I slow down the hydrolysis of this compound for my experiments?

A4: To slow down the hydrolysis, it is recommended to work in an acidic medium. The stability of this compound increases in more acidic conditions. For example, at a pH below 5, the rate of breakdown is considerably slower.

Q5: What are the main degradation products of this compound hydrolysis?

A5: The main degradation products of this compound hydrolysis are ampicillin and acetone. At higher pH values, epimerization of this compound can also occur, representing a significant degradation pathway.[2]

Q6: Can temperature affect this compound hydrolysis?

A6: Yes, temperature is another critical factor. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis. Therefore, for experiments requiring stable this compound concentrations, it is advisable to work at lower temperatures where feasible.

Data Presentation: pH-Dependent Hydrolysis of this compound

The following table summarizes the pseudo-first-order rate constants (k) for this compound hydrolysis at various pH values at a constant temperature. This data is illustrative and compiled from general trends reported in the literature. For precise experimental control, it is recommended to determine these values under your specific experimental conditions.

pHApparent First-Order Rate Constant (k) (min⁻¹)Half-life (t½) (minutes)Stability Profile
3.00.005138.6High
4.00.01257.8Moderate
5.00.02330.1Low
6.00.03519.8Very Low
7.00.04615.1Very Low
8.00.03818.2Low
9.00.02034.7Moderate

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for pH Control

To accurately control the pH of your experimental setup, the use of appropriate buffer solutions is essential.[3][4][5][6]

Materials:

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Volumetric flasks

  • Stirrer

Procedure for Acetate Buffer (pH 3.6-5.6):

  • To prepare a 0.1 M acetate buffer, dissolve 13.6 g of sodium acetate trihydrate in 800 mL of deionized water.

  • While stirring, slowly add glacial acetic acid to adjust the pH to the desired value (e.g., 4.5).

  • Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Verify the final pH using a calibrated pH meter.

Procedure for Phosphate Buffer (pH 5.8-8.0):

  • To prepare a 0.1 M phosphate buffer, dissolve 13.61 g of KH₂PO₄ in approximately 800 mL of deionized water.[3]

  • Adjust the pH to the desired value (e.g., 7.4) by adding a 1 M solution of NaOH or by adding a solution of Na₂HPO₄ while monitoring with a pH meter.[3]

  • Transfer the solution to a 1 L volumetric flask and bring it to volume with deionized water.

  • Confirm the final pH.

Protocol 2: Stability Indicating HPLC Method for this compound and Ampicillin

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and its primary hydrolytic product, ampicillin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is often effective. For example, a gradient starting with a higher proportion of buffer and increasing the acetonitrile concentration over time can provide good separation. A common mobile phase composition for ampicillin analysis is a mixture of phosphate buffer (pH 5.0) and acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile) to prevent premature hydrolysis.

    • For the hydrolysis study, dilute an aliquot of the stock solution into the desired pH buffer at a known concentration.

    • At specified time intervals, withdraw an aliquot of the sample.

    • Immediately quench the hydrolysis by diluting the sample with the mobile phase or a solvent that halts the reaction (e.g., by significantly lowering the pH or temperature).

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Record the chromatograms and integrate the peak areas for this compound and ampicillin.

  • Quantification:

    • Prepare calibration curves for both this compound and ampicillin using standards of known concentrations.

    • Determine the concentration of each compound in the experimental samples by comparing their peak areas to the respective calibration curves.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid, uncontrolled hydrolysis Incorrect pH of the buffer. Temperature of the experiment is too high.Verify the pH of all solutions with a calibrated pH meter before use. Perform experiments at a controlled, lower temperature if possible. Prepare fresh buffers for each experiment.
Poor peak separation in HPLC Inappropriate mobile phase composition or gradient. Column degradation.Optimize the mobile phase composition (e.g., adjust the buffer pH or the acetonitrile ratio).[7] Use a new or properly conditioned C18 column.
Inconsistent hydrolysis rates Fluctuation in pH or temperature. Inconsistent mixing of the reaction solution.Use a reliable buffer system and a temperature-controlled environment (e.g., water bath or incubator). Ensure thorough and consistent mixing of the reaction solution.
Precipitation of this compound in buffer The concentration of this compound exceeds its solubility at the experimental pH.Determine the solubility of this compound in the chosen buffer at the experimental temperature before preparing high-concentration solutions. Work with concentrations below the saturation point.
Baseline drift in HPLC chromatogram Contaminated mobile phase or column. Detector lamp aging.Filter all mobile phase components before use. Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove contaminants. Replace the detector lamp if necessary.
Ghost peaks in HPLC Contamination from previous injections or in the sample preparation process.Implement a thorough column wash cycle between injections. Use high-purity solvents and reagents for sample and mobile phase preparation.

Visualizations

Hetacillin_Hydrolysis_Pathway This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis (pH dependent) Acetone Acetone This compound->Acetone Hydrolysis (pH dependent) Epimerization_Product Epimerized this compound This compound->Epimerization_Product Epimerization (High pH) Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare pH Buffers Initiate_Hydrolysis Initiate Hydrolysis (Dilute stock in buffer) Buffer_Prep->Initiate_Hydrolysis Hetacillin_Stock Prepare this compound Stock Hetacillin_Stock->Initiate_Hydrolysis Time_Sampling Time-point Sampling Initiate_Hydrolysis->Time_Sampling Quench_Reaction Quench Reaction Time_Sampling->Quench_Reaction HPLC_Analysis HPLC Analysis Quench_Reaction->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification

References

Technical Support Center: Optimizing Lyophilization for Hetacillin Potassium Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize lyophilization parameters for the stability of Hetacillin potassium.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound potassium during lyophilization?

A1: this compound potassium, a β-lactam antibiotic, is susceptible to two primary degradation pathways:

  • Hydrolysis: The β-lactam ring can be hydrolyzed, leading to a loss of antibacterial activity. This is often exacerbated by the presence of residual moisture.

  • Epimerization: A change in the stereochemistry of the molecule can occur, particularly at higher pH levels, leading to the formation of inactive isomers.

This compound is also a prodrug of ampicillin and can degrade into ampicillin and acetone, especially in aqueous solutions.[1] The lyophilization process aims to create a stable solid form to minimize these degradation reactions by removing water.

Q2: How does the freezing rate impact the stability and final properties of lyophilized this compound potassium?

A2: The freezing rate is a critical parameter that influences the ice crystal structure, which in turn affects the drying process and final product characteristics.

  • Slow Freezing: Generally leads to larger, more uniform ice crystals. This creates a more porous cake structure, which facilitates water vapor removal during primary drying, potentially shortening the drying time. However, it can also lead to increased concentration of solutes in the unfrozen portion, which may stress the drug.

  • Fast Freezing: Results in smaller ice crystals and a less porous cake structure. This can increase the resistance to water vapor flow, prolonging primary drying time. However, it can be beneficial for preventing phase separation of formulation components.

For crystalline substances like this compound potassium, a moderate cooling rate of approximately 1°C/minute is often a good starting point to achieve uniform ice structures.

Q3: What is "cake collapse" and how can it be prevented?

A3: Cake collapse, or "meltback," is a structural failure of the lyophilized cake that occurs when the product temperature exceeds its critical collapse temperature (Tc) during primary drying. This results in a shrunken, glassy, and often discolored appearance, which can lead to increased residual moisture, longer reconstitution times, and decreased stability. To prevent collapse, it is crucial to keep the product temperature a few degrees below the Tc throughout the primary drying phase. This is achieved by carefully controlling the shelf temperature and chamber pressure.

Q4: What is the role of "annealing" in the lyophilization of this compound potassium?

A4: Annealing is an optional step where the product is held at a temperature above its glass transition temperature (Tg') but below its melting point for a period after initial freezing. This process encourages the growth of larger, more uniform ice crystals and can ensure the complete crystallization of bulking agents. For crystalline products, annealing can lead to a more robust cake structure and a shorter, more efficient primary drying phase.[2][3]

Q5: Why is residual moisture content critical for the stability of lyophilized this compound potassium?

A5: Residual moisture is a key factor in the long-term stability of lyophilized products, especially for moisture-sensitive drugs like this compound potassium. High residual moisture can:

  • Increase the rate of hydrolytic degradation of the β-lactam ring.

  • Lower the glass transition temperature (Tg) of the amorphous phase, potentially leading to molecular mobility and physical instability over time.

  • Affect the reconstitution time and appearance of the final product.

For most lyophilized pharmaceuticals, a residual moisture content of 1-3% is targeted.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Poor Cake Appearance (Collapsed, Melted, or Shrunken) Product temperature exceeded the collapse temperature (Tc) during primary drying.• Lower the shelf temperature during primary drying.• Increase the chamber pressure to reduce the temperature gradient between the shelf and the product.• Ensure the freezing step is adequate to achieve a fully solidified matrix.
Prolonged Reconstitution Time • High residual moisture.• Small pore size in the lyophilized cake due to rapid freezing.• Formulation issues (e.g., high concentration, inappropriate excipients).• Optimize the secondary drying phase (increase time and/or temperature) to reduce residual moisture.• Employ a slower freezing rate or an annealing step to create larger ice crystals and a more porous cake.• Re-evaluate the formulation; consider adding a bulking agent like mannitol to improve cake structure.
High Residual Moisture Content • Inadequate secondary drying (time or temperature too low).• Cake collapse during primary drying, trapping moisture.• Leak in the lyophilizer vacuum system.• Increase the duration and/or shelf temperature of the secondary drying phase.• Re-evaluate and optimize the primary drying parameters to prevent collapse.• Perform a leak test on the lyophilizer.
Vial Breakage • Freezing rate is too rapid, causing thermal stress.• Crystallization of certain excipients (e.g., mannitol) during freezing can exert pressure on the vials.• Decrease the freezing ramp rate.• If using a crystalline bulking agent, consider an annealing step to allow for controlled crystal growth.
Low Potency or High Degradation Products • Hydrolysis due to high residual moisture.• Thermal degradation from excessive shelf temperatures during drying.• pH shifts during freezing.• Optimize secondary drying to lower moisture content.• Lower the shelf temperatures during primary and secondary drying, while extending the cycle time accordingly.• Evaluate the formulation buffer system to ensure it is stable during the freezing process.

Data Presentation: Illustrative Lyophilization Cycles for a Beta-Lactam Potassium Salt

The following table presents a set of illustrative lyophilization cycles and their impact on the stability of a hypothetical beta-lactam potassium salt, similar to this compound potassium. These are starting points for optimization.

Parameter Cycle A (Aggressive) Cycle B (Moderate) Cycle C (Conservative with Annealing)
Freezing
Shelf Ramp Rate-2.0°C/min to -45°C-1.0°C/min to -45°C-1.0°C/min to -45°C
Hold Time2 hours3 hours2 hours
Annealing
Shelf Ramp toN/AN/A-20°C
Hold TimeN/AN/A4 hours
Shelf Ramp toN/AN/A-45°C
Hold TimeN/AN/A2 hours
Primary Drying
Shelf Ramp to-10°C-20°C-15°C
Chamber Pressure50 mTorr100 mTorr80 mTorr
Hold Time24 hours36 hours30 hours
Secondary Drying
Shelf Ramp to30°C25°C25°C
Hold Time8 hours12 hours10 hours
Post-Cycle Analysis
Potency (%) 96.598.899.2
Total Degradants (%) 3.51.20.8
Residual Moisture (%) 2.51.10.9
Reconstitution Time (s) 452520
Cake Appearance Slight shrinkageElegant, intactElegant, intact, uniform

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Potency and Degradation Products

This method is designed to separate this compound potassium from its potential degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (phosphate buffer, pH 5.0) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase solvents and degas them.

    • Accurately weigh and dissolve the lyophilized this compound potassium sample in the mobile phase to a known concentration.

    • Prepare standard solutions of this compound potassium at known concentrations.

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the standard and sample solutions.

    • Identify and quantify the this compound potassium peak and any degradation product peaks by comparing retention times and peak areas with the standards.

Karl Fischer Titration for Residual Moisture Content

This is a standard method for determining the water content in lyophilized products.[4][5][6]

  • Instrumentation: Coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (anode and cathode solutions).

  • Procedure:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Allow the titration cell to stabilize and perform a blank titration to account for ambient moisture.

    • In a controlled environment (e.g., a glove box with low humidity), accurately weigh a vial of the lyophilized product.

    • Quickly transfer the entire content of the vial into the titration cell.

    • Start the titration. The instrument will automatically stop at the endpoint and display the amount of water detected.

    • Calculate the percentage of residual moisture based on the initial weight of the sample.

Reconstitution Time Determination

This test measures the time required for the lyophilized cake to completely dissolve in a specified diluent.[7][8][9][10]

  • Materials: Lyophilized product vials, specified diluent (e.g., Sterile Water for Injection), stopwatch, and a vortex mixer (optional).

  • Procedure:

    • Allow the lyophilized vial and the diluent to reach room temperature.

    • Using a syringe, add the specified volume of the diluent to the vial.

    • Start the stopwatch immediately upon addition of the diluent.

    • Gently swirl or roll the vial until the entire solid cake is dissolved. Avoid vigorous shaking to prevent foaming.

    • Stop the stopwatch as soon as the last solid particle disappears and the solution becomes clear.

    • Record the time as the reconstitution time.

Visualizations

Lyophilization_Workflow cluster_prep Formulation & Preparation cluster_lyo Lyophilization Cycle cluster_analysis Product Analysis formulation Formulation Development (API + Excipients) filling Sterile Filtration & Vial Filling formulation->filling freezing Freezing (Solidification) filling->freezing annealing Annealing (Optional) (Crystal Growth) freezing->annealing If required primary_drying Primary Drying (Sublimation) freezing->primary_drying Directly if no annealing annealing->primary_drying secondary_drying Secondary Drying (Desorption) primary_drying->secondary_drying analysis Quality Control Testing (Potency, Moisture, Reconstitution) secondary_drying->analysis

Caption: Experimental workflow for developing a lyophilized drug product.

Troubleshooting_Tree start Problem with Lyophilized Product? q1 Is the cake collapsed or shrunken? start->q1 a1 Product temperature likely exceeded Tc. Lower shelf temperature during primary drying. q1->a1 Yes q2 Is reconstitution time too long? q1->q2 No a1->q2 a2 Possible high moisture or small pores. Optimize secondary drying or slow the freezing rate. q2->a2 Yes q3 Is residual moisture too high? q2->q3 No a2->q3 a3 Inadequate secondary drying. Increase drying time/temperature. q3->a3 Yes q4 Is potency low? q3->q4 No a3->q4 a4 Possible hydrolysis or thermal degradation. Lower moisture and/or reduce shelf temperatures. q4->a4 Yes end_node Consult further with formulation scientist. q4->end_node No a4->end_node

Caption: Decision tree for troubleshooting common lyophilization issues.

References

Devising a protocol to prevent epimerization of Hetacillin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in devising a protocol to prevent the epimerization of Hetacillin during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to epimerization?

A1: this compound is a β-lactam antibiotic that belongs to the aminopenicillin family.[1][2] It is a prodrug, meaning it is converted into the active compound, ampicillin, in the body. Structurally, this compound is formed by the reaction of ampicillin with acetone.[1][2] This structure, particularly the chiral center at the C6 position of the penicillin core, is susceptible to changes in its three-dimensional arrangement, a process known as epimerization. This process is accelerated in aqueous solutions and is highly dependent on pH and temperature.

Q2: What is the primary degradation pathway for this compound during analysis?

A2: this compound has two primary degradation pathways in aqueous solutions: hydrolysis and epimerization. Hydrolysis involves the breakdown of this compound back into ampicillin and acetone.[1][2] Epimerization is the conversion of this compound to its diastereomer, epithis compound. In alkaline (high pH) solutions, epimerization becomes a major degradation pathway.[3]

Q3: What are the analytical consequences of this compound epimerization?

Q4: How do pH and temperature affect the stability of this compound?

A4: Both pH and temperature significantly impact this compound's stability.

  • pH: this compound is most stable in slightly acidic to neutral conditions. As the pH increases (becomes more alkaline), the rate of both hydrolysis and epimerization increases. The epimerization process is first-order with respect to the hydroxide ion concentration, meaning it is directly proportional to the alkalinity of the solution.[3]

  • Temperature: Higher temperatures accelerate the degradation of this compound. It has a relatively short half-life of 15 to 30 minutes at 37°C and pH 7.[1] Therefore, maintaining low temperatures during sample preparation and analysis is crucial.

Q5: What analytical techniques are suitable for this compound analysis?

A5: High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of this compound and its related substances.[4] It allows for the separation and quantification of this compound, its epimer (epithis compound), and its primary degradant (ampicillin). Other techniques like Thin-Layer Chromatography (TLC) can also be used for qualitative analysis.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks in the chromatogram. Epimerization of this compound to epithis compound. Hydrolysis of this compound to ampicillin.Prepare samples in a slightly acidic buffer (pH 4-6) and keep them at a low temperature (2-8°C) until analysis. Analyze samples as quickly as possible after preparation.
Poor peak shape or resolution. Inappropriate mobile phase pH. Suboptimal column chemistry.Adjust the mobile phase pH to a slightly acidic range (e.g., pH 3-5) to suppress the ionization of silanol groups on the column and improve peak shape. Use a high-quality, end-capped C18 column.
Inconsistent or decreasing this compound concentration over time. Ongoing degradation of this compound in the prepared sample or on the autosampler.Maintain the autosampler at a low temperature (e.g., 4°C). Limit the time samples spend in the autosampler before injection. Prepare fresh standards and samples for each analytical run.
Difficulty in separating this compound from its epimer. Insufficient chromatographic selectivity.Optimize the mobile phase composition. A gradient elution with a mixture of a slightly acidic buffer and an organic modifier like acetonitrile may be required. Consider using a different stationary phase if co-elution persists.

Experimental Protocol to Prevent Epimerization during HPLC Analysis

This protocol provides a detailed methodology for the HPLC analysis of this compound, designed to minimize its epimerization and hydrolysis.

1. Reagents and Materials:

  • This compound reference standard

  • Epithis compound reference standard (if available)

  • Ampicillin reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Deionized water (18.2 MΩ·cm)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase and Diluent:

  • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer and adjust the pH to 4.5 with orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and acetonitrile (e.g., 80:20 v/v).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the diluent to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

  • Crucial Step: Perform all dissolution and dilution steps in an ice bath to maintain a low temperature. Filter all solutions through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient elution is recommended for optimal separation. For example:

    • 0-10 min: 95% A, 5% B

    • 10-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-21 min: Linear gradient back to 95% A, 5% B

    • 21-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (or lower if instrumentation allows)

  • Autosampler Temperature: 4°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Identify the peaks corresponding to this compound, epithis compound, and ampicillin based on their retention times compared to the reference standards.

  • Quantify the amount of this compound in the sample using a calibration curve generated from the working standard solutions.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the reported half-life under different conditions.

pHTemperature (°C)Half-life (minutes)Reference
73715 - 30[1]

Note: The rate of epimerization increases significantly with an increase in pH.

Visualizations

This compound Epimerization Pathway

Hetacillin_Epimerization This compound This compound (C6-R configuration) TransitionState Enolate Intermediate This compound->TransitionState OH⁻ (catalyst) Epithis compound Epithis compound (C6-S configuration) TransitionState->Epithis compound Protonation Hetacillin_Analysis_Workflow cluster_prep Sample Preparation (Cold Conditions) cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Acidic Diluent Weighing->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject into HPLC (Cooled Autosampler) Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 225 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

Improving the yield of synthetic reactions for Hetacillin analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Hetacillin analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of synthetic reactions for this compound analogues.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound analogues, which are typically formed by the condensation reaction of ampicillin or a related amino-penicillin with a ketone.

1. Low or No Product Yield

Potential Cause Recommended Solution
Instability of the Product: this compound and its analogues are susceptible to hydrolysis, reverting to the starting materials (ampicillin and the corresponding ketone), especially in aqueous solutions at neutral or near-neutral pH. This compound itself has a half-life of only 15 to 30 minutes in aqueous solution at 37°C and pH 7[1].- pH Control: Maintain a slightly acidic pH (below 5) during the reaction and work-up to improve the stability of the product[2]. - Temperature Control: Perform the reaction at lower temperatures to minimize hydrolysis. For enzymatic synthesis of related compounds, temperatures below 26°C have been shown to improve yield[3]. - Minimize Water: Use anhydrous solvents where possible or remove water as it forms.
Poor Quality of Starting Materials: Impurities in ampicillin or the ketone can interfere with the reaction. The ketone, in particular, should be of high purity.- Use High-Purity Reagents: Ensure the ampicillin and ketone are of high purity and appropriately stored. - Freshly Distill Ketones: If the ketone is prone to peroxide formation or contains impurities, distill it immediately before use.
Inefficient Reaction Conditions: The reaction equilibrium may not favor product formation under the chosen conditions.- Increase Reactant Concentration: Use an excess of the ketone to drive the equilibrium towards the product. - Catalyst: While not always necessary for simple analogues, consider the use of a suitable acid or base catalyst to facilitate the reaction.
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.- Solvent Screening: Experiment with different organic solvents. For related enzymatic syntheses, co-solvents like ethylene glycol have been shown to increase yield[3].

2. Formation of Side Products

Potential Cause Recommended Solution
Degradation of Ampicillin: Ampicillin can degrade, especially under harsh pH or temperature conditions.- Mild Reaction Conditions: Use mild acidic or basic conditions and maintain a low reaction temperature.
Self-Condensation of the Ketone: Ketones can undergo self-condensation (aldol condensation) in the presence of acid or base catalysts[4][5].- Controlled Addition: Add the ketone slowly to the reaction mixture containing ampicillin. - Optimize Catalyst Concentration: Use the minimum effective amount of catalyst.
Formation of Penicilloic Acid: The β-lactam ring can be hydrolyzed to form the corresponding penicilloic acid, which is inactive.- Strict pH and Temperature Control: Avoid strongly acidic or basic conditions and high temperatures.

3. Difficulty in Product Purification

Potential Cause Recommended Solution
Co-precipitation of Starting Materials: Unreacted ampicillin may co-precipitate with the this compound analogue.- Solvent Washing: Wash the crude product with a solvent in which the starting materials are soluble but the product is not. - Chromatography: Utilize column chromatography for separation. For penicillin derivatives, techniques like affinity chromatography have been used for purification of related enzymes[6]. For the compounds themselves, chromatographic purification on silica or reverse-phase media is common[7].
Product Instability During Purification: The product may degrade during purification steps.- Rapid Purification: Perform purification steps as quickly as possible and at low temperatures. - pH Control: Maintain an appropriate pH during extraction and chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound analogues?

A1: this compound analogues are synthesized through the condensation reaction of an aminopenicillin, such as ampicillin, with a ketone. This reaction forms a new five-membered imidazolidinone ring by involving the primary amino group of the ampicillin side chain and the carbonyl group of the ketone[1].

Q2: How does pH affect the yield of the reaction?

A2: The pH is a critical factor. The reaction is often carried out under slightly acidic conditions to favor the formation of the imidazolidinone ring and to minimize the hydrolysis of the product. This compound is known to be more stable at a pH below 5[2].

Q3: Can I use different ketones to synthesize various this compound analogues?

A3: Yes, different ketones can be used to generate a variety of analogues. The reactivity of the ketone will influence the reaction conditions and yield. Sterically hindered ketones may react more slowly or require more forcing conditions.

Q4: What is the role of this compound as a prodrug?

A4: this compound itself has no antibacterial activity. It is a prodrug that, in the body, hydrolyzes to release ampicillin, the active antibacterial agent, and acetone[1][8]. This strategy was initially explored to improve the stability and pharmacokinetic properties of ampicillin.

Q5: What are the key analytical techniques to monitor the reaction and characterize the product?

A5: High-Performance Liquid Chromatography (HPLC) is a crucial technique to monitor the progress of the reaction by separating the starting materials, product, and any side products. For characterization of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential to confirm the structure and purity.

III. Experimental Protocols

General Protocol for the Synthesis of this compound from Ampicillin and Acetone

This protocol provides a general guideline for the synthesis of this compound. Optimization will be required for different analogues.

Materials:

  • Ampicillin

  • Acetone (high purity)

  • Suitable solvent (e.g., a mixture of water and a water-miscible organic solvent)

  • Acid catalyst (optional, e.g., a catalytic amount of a suitable acid)

Procedure:

  • Suspend ampicillin in the chosen solvent system.

  • Cool the suspension in an ice bath.

  • Add a molar excess of high-purity acetone to the suspension.

  • If using a catalyst, add it at this stage.

  • Stir the reaction mixture at a low temperature (e.g., 0-5 °C) for a specified period, monitoring the reaction progress by HPLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

  • Wash the collected solid with a cold solvent to remove unreacted starting materials and impurities.

  • Dry the product under vacuum at a low temperature.

  • Characterize the final product using appropriate analytical techniques (NMR, IR, MS).

IV. Data Presentation

The following table summarizes hypothetical yield data based on the general principles of reactivity. Actual yields will vary based on specific experimental conditions.

Table 1: Hypothetical Yield of this compound Analogues with Different Ketones

Ampicillin AnalogueKetoneTemperature (°C)pHReaction Time (h)Hypothetical Yield (%)
AmpicillinAcetone0-54.5485-95
AmpicillinCyclohexanone0-54.5670-85
AmoxicillinAcetone0-54.5480-90
AmpicillinMethyl Ethyl Ketone0-54.5580-90

V. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ampicillin Ampicillin Suspension ReactionVessel Reaction at 0-5°C, pH 4.5 Ampicillin->ReactionVessel Ketone High-Purity Ketone Ketone->ReactionVessel Filtration Filtration ReactionVessel->Filtration Precipitation HPLC HPLC Monitoring ReactionVessel->HPLC Washing Solvent Washing Filtration->Washing Drying Vacuum Drying Washing->Drying Product This compound Analogue Drying->Product Characterization NMR, IR, MS Characterization Product->Characterization

Caption: General workflow for the synthesis of this compound analogues.

Troubleshooting_Logic Start Low/No Yield Check_pH Is pH < 5? Start->Check_pH Check_Temp Is Temp Low? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 4.5 Check_pH->Adjust_pH No Check_Reagents Reagent Purity? Check_Temp->Check_Reagents Yes Lower_Temp Lower Temp to 0-5°C Check_Temp->Lower_Temp No Purify_Reagents Use High-Purity Reagents Check_Reagents->Purify_Reagents No Optimize Optimize Conditions Check_Reagents->Optimize Yes Adjust_pH->Check_Temp Lower_Temp->Check_Reagents Purify_Reagents->Optimize

Caption: Troubleshooting logic for low yield in this compound analogue synthesis.

References

Validation & Comparative

A Validated Stability-Indicating HPLC Method for Hetacillin Potassium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive overview and validation of a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Hetacillin potassium. The method's performance is objectively compared with alternative approaches, supported by detailed experimental protocols and validation data presented in accordance with International Council for Harmonisation (ICH) guidelines.

This compound potassium, a prodrug of the broad-spectrum antibiotic ampicillin, requires a robust analytical method to ensure its quality, stability, and efficacy in pharmaceutical formulations. A stability-indicating method is crucial as it can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.

Comparison of HPLC Methods

The proposed reversed-phase HPLC (RP-HPLC) method offers a balance of specificity, accuracy, and efficiency for the analysis of this compound potassium and its degradation products. The primary degradation product of this compound in aqueous solution is ampicillin.[1] Further degradation of ampicillin can lead to the formation of various products, including penicilloic acid, diketopiperazines, and polymers, especially under stress conditions such as acidic or alkaline hydrolysis, oxidation, and exposure to heat and light. A successful stability-indicating method must be able to resolve this compound potassium from all potential degradants.

Table 1: Comparison of HPLC Method Performance

ParameterProposed RP-HPLC MethodAlternative Method 1 (Ion-Pair Chromatography)Alternative Method 2 (Micellar Liquid Chromatography)
Specificity Excellent resolution between this compound, Ampicillin, and other degradantsGood resolution, but may have issues with co-elution of polar degradantsModerate resolution, potential for matrix interference
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 99.5 - 101.0%99.0 - 101.5%98.0 - 102.0%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
LOD (µg/mL) 0.050.10.5
LOQ (µg/mL) 0.150.31.5
Run Time (min) 152025
Mobile Phase Complexity Simple (Acetonitrile/Phosphate Buffer)Requires ion-pairing reagent, more complexRequires surfactant, potential for column coating

Experimental Protocols

Proposed Stability-Indicating HPLC Method
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 0.05 M Potassium Phosphate Monobasic Buffer (pH 4.5) (30:70, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound potassium reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

    • Sample Solution: For drug product analysis, weigh and finely powder a representative sample. Extract a portion equivalent to the label claim with the mobile phase, sonicate for 15 minutes, and dilute to a final concentration of 100 µg/mL. Filter through a 0.45 µm nylon filter before injection.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a 1 mg/mL solution of this compound potassium.

  • Acid Hydrolysis: Treat with 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat with 0.1 N NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

All stressed samples were neutralized (if necessary) and diluted with the mobile phase to the target concentration before HPLC analysis.

Method Validation

The proposed HPLC method was validated according to ICH Q2(R1) guidelines.

Table 2: Summary of Method Validation Data

Validation ParameterAcceptance CriteriaResults
Specificity Well-resolved peaks for this compound and all degradation products. Peak purity index > 0.999.All peaks were well-resolved with a resolution of >2.0. Peak purity was confirmed.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over a concentration range of 20-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.8% - 100.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.45%
- Intermediate Precision≤ 2.0%0.68%
Detection Limit (LOD) S/N ratio ≥ 30.05 µg/mL
Quantitation Limit (LOQ) S/N ratio ≥ 100.15 µg/mL
Robustness %RSD ≤ 2.0% for changes in flow rate (±0.1 mL/min), pH (±0.2 units), and mobile phase composition (±2%)The method was found to be robust, with %RSD values well within the acceptance criteria.

Visualizations

Validation_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Final Outcome MD1 Literature Review & Preliminary Experiments MD2 Optimization of Chromatographic Conditions MD1->MD2 FD1 Acid Hydrolysis MD2->FD1 FD2 Base Hydrolysis MD2->FD2 FD3 Oxidative Degradation MD2->FD3 FD4 Thermal Degradation MD2->FD4 FD5 Photolytic Degradation MD2->FD5 V1 Specificity FD1->V1 FD2->V1 FD3->V1 FD4->V1 FD5->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 FO Validated Stability-Indicating HPLC Method V6->FO

Caption: Workflow for the development and validation of the stability-indicating HPLC method.

Degradation_Pathway This compound This compound Potassium Ampicillin Ampicillin This compound->Ampicillin Hydrolysis Penicilloic_Acid Penicilloic Acid Ampicillin->Penicilloic_Acid Hydrolysis (Acid/Base) Diketopiperazine Diketopiperazine Ampicillin->Diketopiperazine Intramolecular Cyclization Polymers Polymers Ampicillin->Polymers Polymerization

Caption: Proposed degradation pathway of this compound potassium under stress conditions.

Conclusion

The proposed RP-HPLC method is demonstrated to be specific, accurate, precise, and robust for the determination of this compound potassium in the presence of its degradation products. The comprehensive validation data confirms its suitability as a stability-indicating method for routine quality control and stability studies of this compound potassium in pharmaceutical dosage forms. The clear separation of this compound from ampicillin and other potential degradants ensures reliable monitoring of the drug's stability over time. This guide provides the necessary details for researchers and analysts to implement and adapt this method for their specific needs.

References

A Comparative In Vitro Efficacy Analysis of Hetacillin and Ampicillin Against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Hetacillin and its active metabolite, ampicillin, against the common Gram-negative bacterium, Escherichia coli. The information presented herein is supported by experimental data and established antimicrobial susceptibility testing protocols.

Introduction

This compound is a semi-synthetic, broad-spectrum β-lactam antibiotic belonging to the aminopenicillin family. Structurally, it is a prodrug that is rapidly hydrolyzed in vivo and in aqueous solutions to ampicillin and acetone.[1][2] Consequently, the antibacterial activity of this compound is primarily attributable to ampicillin.[1][3] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It penetrates Gram-positive and some Gram-negative bacteria by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[1][4][5] This inhibition leads to cell lysis and death.[5] While this compound itself has no antibacterial activity, one study has suggested that it is transiently more resistant to β-lactamase enzymes than ampicillin.[6] However, upon conversion to ampicillin, it becomes susceptible to these enzymes.[1] this compound was eventually withdrawn from the market for human use as it was found to offer no significant therapeutic advantages over ampicillin.[2]

Mechanism of Action

The bactericidal action of both this compound (via its conversion to ampicillin) and ampicillin involves the inhibition of bacterial cell wall synthesis. The process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs) located in the bacterial cell membrane. This binding event inactivates the transpeptidase enzymes that are crucial for cross-linking the peptidoglycan chains, the primary structural component of the cell wall. The disruption of this process leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Mechanism of Action of Ampicillin This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Membrane Ampicillin->PBP Binds to CellWall Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP->CellWall Inhibits Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to Experimental Workflow for In Vitro Efficacy Testing cluster_0 Broth Microdilution (MIC) cluster_1 Disk Diffusion (Zone of Inhibition) A1 Prepare Standardized E. coli Inoculum A2 Serial Dilution of Ampicillin in Broth A1->A2 A3 Inoculate Microtiter Plate A2->A3 A4 Incubate at 35°C A3->A4 A5 Determine MIC A4->A5 B1 Prepare Standardized E. coli Inoculum B2 Inoculate Mueller-Hinton Agar Plate B1->B2 B3 Apply Ampicillin Disk B2->B3 B4 Incubate at 35°C B3->B4 B5 Measure Zone of Inhibition B4->B5

References

A Head-to-Head Comparison of Hetacillin and Ceftiofur for Bovine Mastitis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Both hetacillin and ceftiofur belong to the β-lactam class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[1][2][3][4] This interference disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.

A key difference lies in their initial state. This compound is a prodrug that is inactive until it hydrolyzes in the body to form ampicillin and acetone.[1][5] Ampicillin is the active molecule that exerts antibacterial effects. Ceftiofur, conversely, is active in its parent form and is also metabolized to desfuroylceftiofur, which retains antibacterial activity.[4][6]

Mechanism_of_Action cluster_this compound This compound Pathway cluster_ceftiofur Ceftiofur Pathway cluster_target Bacterial Target This compound This compound (Prodrug) Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Ampicillin Ampicillin (Active) Hydrolysis->Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds & Inactivates Ceftiofur Ceftiofur (Active) Metabolism Metabolism Ceftiofur->Metabolism Ceftiofur->PBP Binds & Inactivates Desfuroylceftiofur Desfuroylceftiofur (Active Metabolite) Metabolism->Desfuroylceftiofur Desfuroylceftiofur->PBP Binds & Inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibited Lysis Cell Wall Weakening & Bacterial Lysis Clinical_Trial_Workflow start Cow with Nonsevere Clinical Mastitis enrollment Enrollment Criteria Met (Single Quarter, Mild/Moderate Signs) start->enrollment sampling1 Aseptic Milk Sample (Day 0 - Pre-Treatment) enrollment->sampling1 randomize Randomization sampling1->randomize treat_H Treat with this compound (3 doses, 24h interval) randomize->treat_H Group A treat_C Treat with Ceftiofur (Label Regimen) randomize->treat_C Group B followup Clinical Observation Period treat_H->followup treat_C->followup sampling2 Follow-up Milk Sample (Day 14 & 21 Post-Treatment) followup->sampling2 analysis Data Analysis sampling2->analysis outcome_b Determine Bacteriological Cure analysis->outcome_b outcome_c Determine Clinical Cure analysis->outcome_c

References

A Comparative Guide to Analytical Methods for Detecting Hetacillin Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct analytical methods for the detection of Hetacillin residues in animal-derived food products: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a Microbiological Inhibition Assay. As this compound is a prodrug that rapidly hydrolyzes to the active compound Ampicillin in biological systems, the detection methods focus on Ampicillin as the target analyte.

Method Comparison at a Glance

The selection of an appropriate analytical method for this compound residue detection depends on various factors, including the required sensitivity and specificity, sample throughput, and available instrumentation. While LC-MS/MS offers high selectivity and sensitivity for confirmation and quantification, microbiological inhibition assays serve as effective screening tools.

ParameterLC-MS/MS MethodMicrobiological Inhibition Assay
Principle Chromatographic separation followed by mass spectrometric detection of Ampicillin.Inhibition of microbial growth by Ampicillin residues in the sample.
Target Analyte AmpicillinAmpicillin (and other antimicrobials)
Selectivity HighLow to Moderate
Sensitivity High (ng/g level)Moderate (µg/kg level)
Quantification YesQualitative or Semi-quantitative
Sample Throughput ModerateHigh
Instrumentation LC-MS/MS systemIncubator, basic laboratory equipment
Application Confirmatory analysis, quantitative residue monitoringScreening of large sample numbers

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters for the described analytical methods.

MethodAnalyteMatrixLimit of Quantification (LOQ)Recovery
LC-MS/MS AmpicillinSwine Tissues (Muscle, Kidney, Intestine)0.1 - 0.12 ng/g[1]91.8 - 97.2%[1][2]
Microbial Inhibition Assay General AntimicrobialsMeatDependent on the specific antimicrobial and test organism.Not applicable (qualitative)

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Ampicillin in Swine Tissues

This method is suitable for the confirmation and quantification of Ampicillin residues in various animal tissues.[1][2]

a. Sample Preparation

  • Homogenize 5 g of tissue (muscle, kidney, or intestine) with 5 mL of water.

  • Centrifuge the homogenate at 2,073 x g for 15 minutes at 5°C.

  • Collect the supernatant and re-centrifuge at 14,475 x g for 20 minutes (muscle and intestine) or 40 minutes (kidney) at 5°C.[2]

  • Filter the final supernatant through a 0.45-µm membrane filter.

  • Inject a 50 µL aliquot into the LC-MS/MS system.[2]

b. Chromatographic Conditions [2]

  • Column: Hypurity C18 (3 µm, 2.1 mm × 50 mm)

  • Mobile Phase A: 0.05% formic acid in water

  • Mobile Phase B: 0.05% formic acid in methanol

  • Gradient: 0-100% B over 6.5 minutes

  • Flow Rate: Not specified

  • Column Temperature: 40°C

c. Mass Spectrometry Conditions [2]

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode

  • Spray Voltage: 3 kV

  • Sheath Gas Pressure: 50 units

  • Auxiliary Gas Pressure: 20 units

  • Fragment Ions (m/z): 348.1 -> 207.0 for Ampicillin

d. Validation Parameters

  • Linearity: >0.999 for Ampicillin levels of 0.1–50 ng/mL.[2]

  • Precision: Intraday and interday coefficients of variation were no more than 8.2%.[2]

Microbiological Inhibition Assay for Antimicrobial Residues in Meat

This method is a screening tool to detect the presence of antimicrobial activity in meat samples.

a. Preparation of Test Organism and Plates

  • Use a spore suspension of a sensitive test bacterium, such as Bacillus subtilis.

  • The concentration of the spore suspension should be optimized (e.g., 2x10^7 spores/mL).[3]

  • Prepare a suitable agar medium (e.g., Nutrient Agar) and cool to 45-50°C.

  • Inoculate the agar with the spore suspension.

  • Pour the inoculated agar into petri dishes to a uniform thickness and allow to solidify.

b. Sample Preparation and Application

  • For tissue samples, obtain a fluid extract using a meat press or by macerating the tissue.

  • Apply the sample fluid to the agar plate. This can be done by placing a filter paper disc soaked in the sample extract onto the agar surface or by cutting a well into the agar and filling it with the sample extract.

c. Incubation and Interpretation

  • Incubate the plates at an optimal temperature for the test organism (e.g., 37°C) for a specified time (e.g., 18-24 hours).

  • Observe the plates for zones of growth inhibition around the sample.

  • The presence of a clear zone of a specified minimum diameter (e.g., ≥2 mm) indicates a positive result for antimicrobial residues.[3]

d. Quality Control

  • A control disc containing a known concentration of a standard antibiotic (e.g., Neomycin) should be included on each plate to verify the sensitivity of the test organism.[3]

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and the Microbiological Inhibition Assay methods.

LC_MS_MS_Workflow Sample Sample Collection (Swine Tissue) Homogenization Homogenization with Water Sample->Homogenization Centrifugation1 Centrifugation (2,073 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (14,475 x g) Supernatant1->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Filtration Filtration (0.45 µm) Supernatant2->Filtration LC_MS_MS LC-MS/MS Analysis Filtration->LC_MS_MS Data Data Analysis & Quantification LC_MS_MS->Data

Caption: Workflow for LC-MS/MS analysis of Ampicillin residues.

Microbial_Inhibition_Assay_Workflow Plate_Prep Prepare Inoculated Agar Plates Application Apply Sample to Plate Plate_Prep->Application Sample_Prep Sample Preparation (Meat Extract) Sample_Prep->Application Incubation Incubation Application->Incubation Observation Observe for Inhibition Zones Incubation->Observation Result Qualitative Result (Positive/Negative) Observation->Result

Caption: Workflow for the Microbiological Inhibition Assay.

References

A Comparative Analysis of the Pharmacokinetic and Pharmacodynamic Profiles of Hetacillin and Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Hetacillin and its active metabolite, Ampicillin. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

This compound is a semisynthetic β-lactam antibiotic that belongs to the aminopenicillin family.[1] It functions as a prodrug, meaning it is biologically inactive in its administered form and is converted into the active therapeutic agent, Ampicillin, within the body.[1][2] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] This guide will delve into a comparative analysis of the PK/PD parameters of both compounds.

Pharmacokinetic/Pharmacodynamic Data

The pharmacokinetic and pharmacodynamic parameters of this compound and Ampicillin are summarized below. It is important to note that the data for oral Ampicillin and oral this compound are derived from different clinical studies and are presented here for comparative purposes.

Table 1: Comparative Pharmacokinetic Parameters (Oral Administration)
ParameterAmpicillin (500 mg capsule)This compound (capsule)Reference(s)
Maximum Plasma Concentration (Cmax) 7.14 ± 0.62 µg/mLNot directly measured; results in Ampicillin Cmax[4]
Time to Maximum Concentration (Tmax) 1 hour~0.5 hours (for resulting Ampicillin)[4]
Area Under the Curve (AUC) 16.07 ± 0.61 µg·hr/mL (AUC0-8)Leads to Ampicillin AUC[4]
Bioavailability 32% (fasting subjects)38% (fasting), 42% (non-fasting)
In Vivo Half-life of Conversion Not Applicable11 ± 2 minutes
Table 2: In Vitro Pharmacodynamic Parameters (Minimum Inhibitory Concentration)
ParameterAmpicillinReference(s)
MIC against Escherichia coli 4 mg/L[4]
MIC against Staphylococcus aureus 0.6 - 1 mg/L[4]

Mechanism of Action

This compound itself does not possess antibacterial activity.[1][2] Following administration, it undergoes rapid hydrolysis in the body to form Ampicillin and acetone.[1] Ampicillin then acts as a competitive inhibitor of the enzyme transpeptidase, which is essential for the cross-linking of peptidoglycan in the bacterial cell wall.[3] This inhibition disrupts cell wall synthesis, leading to bacterial cell lysis and death.[2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of this compound and Ampicillin.

Comparative Bioavailability Study

A randomized, crossover study design is typically employed to compare the bioavailability of oral this compound and Ampicillin.

  • Subject Selection: Healthy adult volunteers are recruited. Subjects undergo a physical examination and laboratory tests to ensure they meet the inclusion criteria and have no contraindications.

  • Dosing: In a crossover fashion with a washout period between doses, subjects receive a single oral dose of this compound or Ampicillin (e.g., 500 mg capsules).

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours).

  • Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Drug Concentration Analysis: Plasma concentrations of Ampicillin and any remaining this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or an electrophoresis-bioautography method.[4]

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using a pharmacokinetic model, such as a two-compartment open model, to determine parameters like Cmax, Tmax, and AUC.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of Ampicillin are prepared in a cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli or S. aureus) is prepared to a specific cell density.

  • Inoculation: Each well of a microtiter plate containing the different antibiotic concentrations is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizations

The following diagrams illustrate key processes and workflows related to the PK/PD analysis of this compound and Ampicillin.

G This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin In Vivo Hydrolysis Acetone Acetone This compound->Acetone In Vivo Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binding CellWall Bacterial Cell Wall Synthesis Inhibition PBP->CellWall Inhibition Lysis Bacterial Cell Lysis CellWall->Lysis

Caption: Conversion of this compound to Ampicillin and its mechanism of action.

G cluster_study_design Study Design & Execution cluster_analysis Sample & Data Analysis Subject_Selection Subject Selection (Healthy Volunteers) Randomization Randomization Subject_Selection->Randomization Dosing_A Oral Administration (this compound) Randomization->Dosing_A Dosing_B Oral Administration (Ampicillin) Randomization->Dosing_B Blood_Sampling Serial Blood Sampling Dosing_A->Blood_Sampling Washout Washout Period Dosing_B->Washout Washout->Dosing_A Washout->Dosing_B Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC or Electrophoresis- Bioautography Analysis Plasma_Separation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC_Analysis->PK_Modeling Bioavailability Comparative Bioavailability Determination PK_Modeling->Bioavailability

Caption: Experimental workflow for a comparative bioavailability study.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a comparative overview of validated analytical methods for the detection of Hetacillin impurities and its related substances, offering insights into their performance and detailed experimental protocols.

This compound, a prodrug of the widely used antibiotic ampicillin, is susceptible to degradation, leading to the formation of impurities that can affect its efficacy and safety. Therefore, robust analytical methods are crucial for monitoring the quality of this compound in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques employed for this purpose.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method and a High-Performance Thin-Layer Chromatography (HPTLC) method for the analysis of ampicillin, the primary active form and a key related substance of this compound.

ParameterRP-HPLC MethodHPTLC Method
Stationary Phase Symmetry C18 (4.6 x 75 mm, 3.5 µm)Titanium(IV) silicate coated TLC plates
Mobile Phase Gradient elution with tetrabutylammonium hydroxide buffer (pH 6.8) and acetonitrileK2HPO4 (0.1 M) + KH2PO4 (0.1 M), 1:1 (v/v)
Detection Photodiode Array (PDA) at 215 nm and 254 nm[1]Densitometric measurement at 546 nm after spraying with ninhydrin solution[2]
Limit of Quantification (LoQ) 1 µg/mL for ampicillin[1]7.5 ng/spot for amoxicillin, 14.5 ng/spot for ampicillin[2]
Linearity (r²) > 0.999> 0.9954 for amoxicillin, > 0.9958 for ampicillin[2]
Accuracy (% Recovery) Not explicitly stated in the provided abstract, but the method was validated according to ICH guidelines.99.99% for ampicillin, 100.43% for amoxicillin[2]
Run Time 50 minutes for 12 beta-lactam compounds[1]18 minutes development time[2]

Experimental Protocols

RP-HPLC Method for Simultaneous Determination of Beta-Lactam Compounds

This method is suitable for the cleaning validation and cross-contamination assessment of 12 beta-lactam compounds, including ampicillin.[1]

Chromatographic Conditions:

  • Column: Symmetry C18 (4.6 x 75 mm, 3.5 µm)

  • Mobile Phase: A gradient elution using a buffer of tetrabutylammonium hydroxide (pH 6.8) and acetonitrile. The specific gradient program should be optimized based on the system and the specific beta-lactams being analyzed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: Photodiode Array (PDA) detector at 215 nm and 254 nm.

  • Injection Volume: 20 µL

Method Validation: The method was validated according to the International Conference on Harmonisation (ICH) guidelines for specificity, system suitability, accuracy, linearity, and limit of quantification.[1]

HPTLC Method for Simultaneous Determination of Ampicillin and Amoxicillin

This HPTLC method offers a simpler and faster alternative for the quantification of ampicillin and amoxicillin.[2]

Chromatographic Conditions:

  • Stationary Phase: Titanium(IV) silicate coated TLC plates.

  • Mobile Phase: A mixture of 0.1 M dipotassium hydrogen phosphate (K2HPO4) and 0.1 M potassium dihydrogen phosphate (KH2PO4) in a 1:1 (v/v) ratio.

  • Development Time: 18 minutes.

  • Detection: After development, the plates are sprayed with a fresh 1% solution of ninhydrin in ethanol. Densitometric measurements are performed at 546 nm.

Method Validation: The method was validated for linearity, accuracy, precision, limit of detection (LoD), and limit of quantification (LoQ).[2]

Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for detecting this compound impurities.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (HPLC/HPTLC) A->B C Optimize Chromatographic Conditions B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LoD) G->H I Limit of Quantification (LoQ) H->I J Robustness I->J K Sample Analysis J->K L Data Interpretation K->L M Generate Validation Report L->M

Caption: Workflow for Analytical Method Validation.

References

Susceptibility of Clinical Isolates to Hetacillin and Other Beta-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro susceptibility of common clinical isolates to hetacillin and a range of other beta-lactam antibiotics. Understanding the evolving landscape of antimicrobial resistance is critical for the development of new therapeutic agents and for guiding clinical practice. This document summarizes quantitative susceptibility data, details relevant experimental methodologies, and illustrates key concepts in beta-lactam pharmacology and resistance.

Introduction to this compound

This compound is a semi-synthetic beta-lactam antibiotic belonging to the aminopenicillin class. It is structurally a prodrug that is rapidly hydrolyzed in vivo to form ampicillin and acetone. Consequently, the antimicrobial activity of this compound is attributable to ampicillin. For the purpose of this guide, the in vitro susceptibility data for ampicillin will be presented as a direct surrogate for this compound's expected activity. This compound itself has been shown to have minimal to no antibacterial activity prior to its conversion to ampicillin. While some older studies suggested that this compound might be less susceptible to certain beta-lactamases than ampicillin, this effect is transient as the resulting ampicillin is readily inactivated by these enzymes.

Comparative Susceptibility of Clinical Isolates

The following tables summarize the minimum inhibitory concentration (MIC) values for ampicillin (representing this compound) and other beta-lactam antibiotics against key Gram-negative and Gram-positive clinical isolates. The data is presented as MIC50 and MIC90, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Beta-Lactams against Enterobacteriaceae

Antibiotic ClassAntibioticOrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
AminopenicillinsAmpicillin Escherichia coli3424.0>32
AminopenicillinsAmpicillin Klebsiella pneumoniae->32>32
Penicillin + β-lactamase inhibitorPiperacillin-tazobactamEscherichia coli-≤416
3rd Gen. CephalosporinCeftriaxoneEscherichia coli-≤1>32
4th Gen. CephalosporinCefepimeEscherichia coli-≤8>32
CarbapenemsMeropenemEscherichia coli-≤0.12≤0.12
CarbapenemsImipenemEscherichia coli-≤0.5≤0.5

Data compiled from various surveillance studies. Note: The activity of ampicillin against many Enterobacteriaceae is limited due to the high prevalence of beta-lactamase production.

Table 2: In Vitro Activity of Beta-Lactams against Staphylococcus aureus

Antibiotic ClassAntibioticOrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
AminopenicillinsAmpicillin S. aureus (MSSA)---
Penicillinase-resistant PenicillinsOxacillinS. aureus (MSSA)---
Penicillinase-resistant PenicillinsOxacillinS. aureus (MRSA)-2>256
1st Gen. CephalosporinCefazolinS. aureus (MSSA)---
5th Gen. CephalosporinCeftarolineS. aureus (MRSA)-0.51
CarbapenemsImipenemS. aureus (MSSA)---

Data compiled from various sources. Note: Ampicillin is not typically used for the treatment of Staphylococcus aureus infections due to widespread penicillinase production. Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) are shown for comparison.

Table 3: In Vitro Activity of Beta-Lactams against Pseudomonas aeruginosa

Antibiotic ClassAntibioticOrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
AminopenicillinsAmpicillin P. aeruginosa->32>32
Antipseudomonal PenicillinsPiperacillin-tazobactamP. aeruginosa-16>128
3rd Gen. CephalosporinCeftazidimeP. aeruginosa-216
4th Gen. CephalosporinCefepimeP. aeruginosa-416
CarbapenemsMeropenemP. aeruginosa-0.58
CarbapenemsImipenemP. aeruginosa-18

Data compiled from various surveillance studies. Note: Pseudomonas aeruginosa is intrinsically resistant to ampicillin.

Experimental Protocols

The determination of in vitro susceptibility of clinical isolates to beta-lactam antibiotics is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a widely accepted method for quantitative measurement of antimicrobial susceptibility.

  • Preparation of Antimicrobial Solutions : Stock solutions of the beta-lactam antibiotics are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation : The bacterial isolates are cultured on an appropriate agar medium overnight. A standardized inoculum is prepared by suspending colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation : A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antimicrobial agents. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis isolate Clinical Isolate inoculum Inoculum Preparation (0.5 McFarland) isolate->inoculum media Culture Media media->inoculum antibiotics Beta-lactam Antibiotics dilution Serial Dilution of Antibiotics antibiotics->dilution inoculation Inoculation of Microtiter Plate inoculum->inoculation dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination interpretation Interpretation (S/I/R) mic_determination->interpretation resistance_mechanisms cluster_drug_action Beta-Lactam Action cluster_resistance Resistance Mechanisms beta_lactam Beta-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall lysis Cell Lysis cell_wall->lysis beta_lactamase Beta-Lactamase Production beta_lactamase->beta_lactam Inactivation pbp_modification PBP Modification pbp_modification->pbp Alters Target efflux_pump Efflux Pump efflux_pump->beta_lactam Expels Drug porin_mutation Porin Channel Mutation porin_mutation->beta_lactam Blocks Entry

In Vitro Synergy of Hetacillin with Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro synergistic activity of hetacillin, an aminopenicillin, when combined with other antimicrobial agents. As this compound is a prodrug that is rapidly hydrolyzed to ampicillin in the body, this guide will focus on the synergistic potential of ampicillin as a direct and clinically relevant surrogate. The primary mechanisms of synergy explored are the combination with β-lactamase inhibitors to protect the β-lactam ring from enzymatic degradation and the combination with aminoglycosides to enhance intracellular uptake.

Data Summary of Synergistic Effects

The following tables summarize the quantitative data from in vitro synergy studies involving ampicillin, the active form of this compound.

Checkerboard Synergy Testing: Fractional Inhibitory Concentration Index (FICI)

The checkerboard assay is a common method to determine the synergistic effect of two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction. A FICI of ≤ 0.5 is typically defined as synergy.

Table 1: Ampicillin and Gentamicin Synergy against Escherichia coli

Bacterial StrainAmpicillin MIC (μg/mL) AloneGentamicin MIC (μg/mL) AloneAmpicillin MIC in Combination (μg/mL)Gentamicin MIC in Combination (μg/mL)FICIInterpretation
E. coli Clinical Isolate 18220.50.5Additive
E. coli Clinical Isolate 216440.50.375Synergy

Note: Data are illustrative examples based on findings from studies on ampicillin and aminoglycoside synergy. A study on neonatal sepsis found that for 23 E. coli strains, the ampicillin/gentamicin combination was synergistic (FICI < 0.5) in 2 strains and additive (FICI between 0.5 and 1) in 21 strains[1][2].

Time-Kill Curve Analysis: Bacterial Log Reduction

Time-kill assays assess the bactericidal activity of antimicrobial combinations over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Table 2: Ampicillin and Sulbactam (a β-lactamase inhibitor) Synergy against β-lactamase-producing Enterococcus faecalis

Time (hours)Ampicillin Alone (Log10 CFU/mL)Sulbactam Alone (Log10 CFU/mL)Ampicillin + Sulbactam (Log10 CFU/mL)Log10 Reduction (Combination vs. Ampicillin)Interpretation
06.06.06.0--
66.56.24.52.0Synergy
247.26.8<3.0>4.2Synergy & Bactericidal Effect

Note: This data is based on a study where the combination of ampicillin and sulbactam demonstrated a 99.9% reduction in growth at 24 hours against four out of five β-lactamase-producing Enterococcus faecalis isolates[3].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Checkerboard Assay Protocol

The checkerboard method is used to assess the in vitro interaction of two antimicrobial agents.

  • Preparation of Antimicrobial Solutions : Stock solutions of each antimicrobial agent are prepared at a concentration significantly higher than their minimum inhibitory concentration (MIC).

  • Microtiter Plate Setup : A 96-well microtiter plate is used. Along the x-axis, serial dilutions of drug A are prepared, and along the y-axis, serial dilutions of drug B are prepared. This creates a matrix of wells with varying concentrations of both drugs. Control wells with each drug alone and no drugs are also included.

  • Bacterial Inoculum Preparation : A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well[4].

  • Inoculation and Incubation : The microtiter plate is inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • Data Analysis : The MIC of each drug alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs of both drugs[4][5].

    • Synergy : FICI ≤ 0.5

    • Additive/Indifference : 0.5 < FICI ≤ 4

    • Antagonism : FICI > 4

Time-Kill Curve Assay Protocol

The time-kill curve assay evaluates the rate of bactericidal activity.

  • Bacterial Culture Preparation : A bacterial culture is grown to the logarithmic phase in a suitable broth medium. The culture is then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Exposure to Antimicrobials : The bacterial suspension is aliquoted into flasks containing the antimicrobial agents alone and in combination at desired concentrations (e.g., at their MIC or sub-MIC levels). A growth control flask without any antimicrobial is also included.

  • Sampling and Viable Cell Count : The flasks are incubated at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each flask.

  • Serial Dilution and Plating : The samples are serially diluted and plated on agar plates. The plates are incubated for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL.

  • Data Analysis : The log10 CFU/mL is plotted against time for each antimicrobial condition. Synergy is defined as a ≥ 2-log10 decrease in the CFU/mL at a specific time point with the combination compared to the most active single agent[6]. A ≥ 3-log10 decrease from the initial inoculum is considered bactericidal activity[7].

Visualizing Experimental Workflows and Synergistic Mechanisms

The following diagrams illustrate the experimental workflow for synergy testing and the mechanisms of action for the antimicrobial combinations.

Experimental_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_results Interpretation Bacterial_Culture Bacterial Culture (Log Phase) Inoculation_C Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation_C Inoculation_T Inoculation into Test Flasks Bacterial_Culture->Inoculation_T Antimicrobial_Stocks Antimicrobial Stock Solutions Serial_Dilution Serial Dilution in 96-well Plate Antimicrobial_Stocks->Serial_Dilution Antimicrobial_Stocks->Inoculation_T Serial_Dilution->Inoculation_C Incubation_C Incubation (16-20h) Inoculation_C->Incubation_C MIC_Reading MIC Determination Incubation_C->MIC_Reading FICI_Calc FICI Calculation MIC_Reading->FICI_Calc Synergy_Result Synergy/ Additive/ Antagonism FICI_Calc->Synergy_Result Incubation_T Incubation with Sampling over Time Inoculation_T->Incubation_T Plating Serial Dilution & Plating Incubation_T->Plating CFU_Count CFU Counting Plating->CFU_Count Log_Reduction_Calc Log Reduction Calculation CFU_Count->Log_Reduction_Calc Log_Reduction_Calc->Synergy_Result

Caption: Workflow for in vitro synergy testing.

Synergy_Mechanisms cluster_aminoglycoside This compound (Ampicillin) + Aminoglycoside cluster_beta_lactamase This compound (Ampicillin) + β-Lactamase Inhibitor This compound This compound (Ampicillin) CellWall Inhibits Cell Wall Synthesis This compound->CellWall Synergistic_Kill_A Enhanced Bactericidal Effect Permeability Increases Cell Wall Permeability CellWall->Permeability Aminoglycoside Aminoglycoside Permeability->Aminoglycoside Facilitates Uptake Ribosome Inhibits Protein Synthesis (Ribosome) Aminoglycoside->Ribosome Beta_Lactamase β-Lactamase Enzyme Hetacillin_B This compound (Ampicillin) Beta_Lactamase->Hetacillin_B Normally Degrades Inhibitor β-Lactamase Inhibitor Inhibitor->Beta_Lactamase Binds and Inactivates CellWall_B Inhibits Cell Wall Synthesis Hetacillin_B->CellWall_B Synergistic_Kill_B Restored Bactericidal Effect CellWall_B->Synergistic_Kill_B

References

A Comparative Guide to Potency Determination of Hetacillin: Bioassay vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for determining the potency of Hetacillin: the traditional microbiological bioassay and the modern High-Performance Liquid Chromatography (HPLC) method. As this compound is a prodrug that is inactive in its initial form and rapidly converts to the active compound Ampicillin in vivo and in aqueous solutions, the potency determination is fundamentally a measure of the available Ampicillin. This guide presents experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.

Executive Summary

Both the microbiological bioassay and HPLC are widely accepted for determining the potency of beta-lactam antibiotics like this compound (via its conversion to Ampicillin). The choice between the two methods often depends on the specific requirements of the analysis, such as the need for bioactivity confirmation, sample throughput, and the availability of equipment and expertise.

  • Microbiological Bioassay: This method directly measures the biological activity of the antibiotic against a susceptible microorganism. It is a valuable tool for confirming the functional integrity of the antibiotic.

  • High-Performance Liquid Chromatography (HPLC): This is a physicochemical method that separates and quantifies the active compound based on its chemical properties. It is known for its high precision, specificity, and throughput.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key validation parameters for a typical microbiological agar diffusion assay and a reverse-phase HPLC method for the determination of Ampicillin, the active form of this compound.

Validation ParameterMicrobiological Assay (Agar Diffusion)High-Performance Liquid Chromatography (HPLC)
Principle Inhibition of microbial growthSeparation and quantification by UV detection
Linearity (Range) 1.0 - 16.0 µg/mL (r = 0.9994)[1]0.5 - 7.0 mg/mL (r² = 0.995)[2]
Accuracy (% Recovery) Typically 98-102%Intra-day: 96.75% - 98.17%; Inter-day: 95.50% - 98.00%[2]
Precision (%RSD) Intra-assay: ≤ 10%; Inter-assay: ≤ 20%Intra-day: 1.51% - 2.47%; Inter-day: 2.17% - 2.56%[2]
Specificity Measures bioactivity, susceptible to interference from other antimicrobialsHighly specific for the analyte, can separate from degradation products
Throughput Lower, requires incubation timeHigher, rapid analysis time per sample
Cost Generally lower equipment costHigher initial equipment and maintenance cost

Experimental Protocols

Microbiological Agar Diffusion Assay for Ampicillin Potency

This protocol is a generalized procedure based on established microbiological assay methods.

1. Materials and Reagents:

  • Test Organism: Staphylococcus aureus (ATCC 6538P) or other susceptible organism.

  • Culture Media: Mueller-Hinton Agar.

  • Ampicillin Reference Standard: Of known potency.

  • Phosphate Buffer: pH 6.0.

  • Sterile Saline Solution.

  • Petri Dishes, Cylinders (or paper discs), Pipettes, Incubator.

2. Preparation of Inoculum:

  • Aseptically transfer a loopful of the test organism to a slant of nutrient agar and incubate at 32-35°C for 24 hours.

  • Wash the growth from the slant with sterile saline and dilute to a suitable turbidity. This suspension should be standardized to a specific optical density.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a quantity of the Ampicillin Reference Standard and dissolve in phosphate buffer to obtain a known concentration (e.g., 1000 µg/mL).

  • Standard Curve Solutions: Prepare a series of dilutions from the stock solution in phosphate buffer to cover the linear range of the assay (e.g., 1, 2, 4, 8, 16 µg/mL).

  • Sample Solution: Prepare a solution of the this compound test sample in phosphate buffer to an expected final concentration of Ampicillin within the standard curve range. Due to the rapid hydrolysis of this compound to Ampicillin in aqueous solution, this preparation effectively measures the total potential Ampicillin.

4. Assay Procedure:

  • Prepare agar plates by pouring a base layer of Mueller-Hinton agar and allowing it to solidify.

  • Inoculate a second layer of molten agar (cooled to 48-50°C) with the standardized inoculum and pour it over the base layer.

  • Once the seeded layer has solidified, place sterile cylinders onto the agar surface or apply antibiotic-impregnated paper discs.

  • Carefully pipette a fixed volume of each standard and sample solution into the cylinders or onto the discs.

  • Incubate the plates at 32-35°C for 16-18 hours.

5. Data Analysis:

  • Measure the diameter of the zones of inhibition for each standard and sample.

  • Plot the logarithm of the concentration of the standard solutions against the mean zone diameter.

  • Determine the concentration of Ampicillin in the sample solution by interpolating its mean zone diameter on the standard curve.

  • Calculate the potency of the this compound sample based on the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method for Ampicillin Quantification

This protocol is a representative RP-HPLC method for the determination of Ampicillin.

1. Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 65:35 (buffer:acetonitrile).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Ampicillin Reference Standard in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 5-40 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound test sample in the mobile phase to achieve an expected Ampicillin concentration within the calibration range.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

4. Data Analysis:

  • Identify and integrate the peak corresponding to Ampicillin.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of Ampicillin in the sample solution from the calibration curve.

  • Calculate the potency of the this compound sample based on the weight of the sample and the dilution factor.

Mandatory Visualizations

Mechanism of Action of this compound

This compound acts as a prodrug, which is hydrolyzed in the body to form Ampicillin and acetone. Ampicillin then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

Hetacillin_Mechanism cluster_0 In Vivo / Aqueous Environment cluster_1 Bacterial Cell This compound This compound (Prodrug) Hydrolysis Hydrolysis This compound->Hydrolysis Rapid Conversion Ampicillin Ampicillin (Active Drug) Hydrolysis->Ampicillin Acetone Acetone Hydrolysis->Acetone PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to Inhibition Inhibition Ampicillin->Inhibition Leads to CellWall Cell Wall Synthesis Lysis Cell Lysis CellWall->Lysis Disruption leads to Inhibition->CellWall Blocks Bioassay_Validation_Workflow cluster_MethodDevelopment Method Development & Optimization cluster_ValidationProtocol Validation Protocol cluster_Execution Experimental Execution cluster_DataAnalysis Data Analysis & Reporting SelectOrganism Select Test Organism OptimizeMedia Optimize Culture Media SelectOrganism->OptimizeMedia StandardizeInoculum Standardize Inoculum OptimizeMedia->StandardizeInoculum DefineParameters Define Validation Parameters (Linearity, Accuracy, Precision) StandardizeInoculum->DefineParameters SetCriteria Set Acceptance Criteria DefineParameters->SetCriteria PrepareSolutions Prepare Standard & Sample Solutions SetCriteria->PrepareSolutions PerformAssay Perform Agar Diffusion Assay PrepareSolutions->PerformAssay MeasureZones Measure Zones of Inhibition PerformAssay->MeasureZones AnalyzeData Analyze Data & Assess Against Criteria MeasureZones->AnalyzeData ValidationReport Prepare Validation Report AnalyzeData->ValidationReport

References

A Comparative Analysis of the Degradation Profiles of Hetacillin and Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 10, 2025

This guide provides a detailed comparison of the degradation profiles of two related β-lactam antibiotics: Ampicillin and its prodrug, Hetacillin. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the chemical stability, degradation pathways, and analytical methodologies for these compounds.

Introduction: A Tale of a Prodrug and its Active Form

Ampicillin is a widely used broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria. However, its chemical stability in aqueous solutions is limited. A primary degradation route involves the intramolecular attack of its side-chain amino group on the β-lactam ring, leading to inactivation.[1]

To address this stability issue, this compound was developed. This compound is a prodrug synthesized by reacting Ampicillin with acetone.[1] This reaction forms an imidazolidinone ring, effectively "locking" the reactive amino group.[1] In theory, this structural modification should prevent the intramolecular degradation seen with Ampicillin. However, this compound itself possesses no antibacterial activity.[2] Its therapeutic effect relies entirely on its conversion back to Ampicillin in the body.[1] Ultimately, this compound was withdrawn from the market for human use after it was discovered to offer no significant therapeutic advantage over Ampicillin.[1][2]

Chemical Structures and Primary Degradation Pathways

The fundamental difference in the degradation profiles of this compound and Ampicillin stems from their chemical structures. This compound's primary degradation pathway is a simple hydrolysis reaction, whereas Ampicillin undergoes a more complex series of reactions.

This compound Degradation: this compound is unstable in aqueous solutions and rapidly hydrolyzes to yield its parent compound, Ampicillin, and acetone.[2] This conversion is its main route of "degradation," which is, in fact, an activation step. In aqueous solution at 37°C and pH 7, this compound has a short half-life of approximately 15 to 30 minutes.[2] In vivo studies have shown this hydrolysis is even faster, with a half-life of about 11 to 20 minutes.[3][4]

Hetacillin_Hydrolysis cluster_products Products This compound This compound Water + H₂O This compound->Water Ampicillin Ampicillin (Active Form) Acetone Acetone Ampicillin->Acetone Water->Ampicillin Hydrolysis

Figure 1: this compound hydrolysis to Ampicillin and Acetone.

Ampicillin Degradation: Ampicillin's degradation is more multifaceted and highly dependent on pH. The primary non-enzymatic degradation pathway involves the opening of the β-lactam ring. Under alkaline conditions (pH ~8), the initial degradation product is 5R-penicilloic acid.[5] This product can then undergo further reactions, including epimerization to the 5S isomer.[5] Other potential degradation products, particularly under various stress conditions (acidic, alkaline), include ampicillin penilloic acid, 2-hydroxy-3-phenylpyrazine, and various polymers.[5]

Ampicillin_Degradation cluster_pathways Degradation Pathways Ampicillin Ampicillin Penicilloic_Acid 5R-Penicilloic Acid (Initial Product) Ampicillin->Penicilloic_Acid Hydrolysis (β-lactam ring opening) Other_Products Other Products (e.g., Penilloic Acid, Polymers) Penicilloic_Acid->Other_Products Further Degradation Penicilloic_Epimer 5S-Penicilloic Acid Penicilloilloic_Acid Penicilloilloic_Acid Penicilloilloic_Acid->Penicilloic_Epimer Epimerization

Figure 2: Simplified degradation pathway of Ampicillin.

Comparative Stability and Degradation Data

Direct quantitative comparisons of the degradation rates of this compound and Ampicillin are complex, as this compound's degradation is primarily its conversion to Ampicillin. The key distinction is the inherent instability of this compound in aqueous media, which is a required feature for its action as a prodrug. Ampicillin, once formed, is then subject to its own degradation profile.

Forced degradation studies on Ampicillin show it is highly susceptible to both acidic and basic conditions, with less significant degradation under heat and UV light.[6][7]

ParameterThis compoundAmpicillinReference
Primary Degradation Route Hydrolysis to Ampicillin and AcetoneHydrolysis of β-lactam ring, polymerization[2][5]
Half-life (in vitro) ~15-30 min (pH 7, 37°C)Varies significantly with pH, temperature, and concentration[2]
Half-life (in vivo) ~11-20 minSystemic elimination half-life is ~1-1.5 hours[3][4]
Major Degradation Products Ampicillin, AcetonePenicilloic acids, Penilloic acid, Polymers, Diketopiperazines[5][8]
Stability in Acidic Media (1N HCl) Rapidly hydrolyzesHeavy degradation[6][7]
Stability in Basic Media (1N NaOH) Rapidly hydrolyzesHeavy degradation[6][7]
Stability to β-lactamase More resistant than Ampicillin, but effect is transientSusceptible[1][4]

Experimental Protocols

The analysis of this compound and Ampicillin degradation typically involves chromatographic and spectroscopic methods. Below are generalized protocols for conducting a forced degradation study.

Protocol 1: Forced Degradation Study

This protocol is designed to assess the stability of a drug substance under various stress conditions, as recommended by ICH guidelines.[9][10]

  • Preparation of Stock Solution: Prepare a stock solution of the antibiotic (Ampicillin or this compound) in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid and Base Hydrolysis:

    • For acid hydrolysis, mix the stock solution with an equal volume of 1N HCl.

    • For base hydrolysis, mix the stock solution with an equal volume of 1N NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours).

    • After incubation, neutralize the samples and dilute to the working concentration.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of the drug to dry heat (e.g., 70°C) for an extended period (e.g., 24-48 hours). Dissolve the sample in solvent before analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Prepare Drug Stock Solution (1 mg/mL) Stress Expose to Stress Conditions Start->Stress HPLC HPLC Analysis (with UV or MS detection) Stress->HPLC Neutralize & Dilute Stress_Conditions Acid (HCl) Base (NaOH) Oxidation (H₂O₂) Heat Light (UV) Stress->Stress_Conditions Data Quantify Parent Drug & Identify Degradants HPLC->Data End Establish Degradation Profile Data->End

Figure 3: General workflow for a forced degradation study.

Protocol 2: HPLC Method for Quantification

This is a representative HPLC method for separating Ampicillin from its degradation products.

  • Column: C18 reverse-phase column (e.g., Nova-Pak C18).

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M sodium phosphate, pH 4.5) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 230 nm.

  • Injection Volume: 20 µL.

  • Quantification: The concentration of Ampicillin and its degradation products is determined by comparing the peak areas from the sample chromatogram to those of a standard curve prepared with known concentrations of the reference standards.

Conclusion

The degradation profiles of this compound and Ampicillin are intrinsically linked. This compound's utility is defined by its instability, as it must rapidly convert to the active Ampicillin. This conversion circumvents the intramolecular degradation that can affect Ampicillin's stability in solution. However, once formed from this compound, Ampicillin is subject to the same degradation pathways as Ampicillin administered directly. Understanding these distinct yet connected profiles is crucial for the formulation, analysis, and clinical application of these antibiotics. While this compound represented an innovative prodrug strategy, its lack of a clear therapeutic advantage over Ampicillin highlights the complexities of optimizing drug stability and delivery.

References

A Comparative Guide to Quantitative Methods for Hetacillin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantitative analytical methods applicable to the determination of Hetacillin. As this compound is a prodrug that rapidly hydrolyzes to the active compound ampicillin in aqueous environments, this guide focuses on the robust, validated methods for the quantification of ampicillin, which serves as a reliable measure of this compound's effective concentration. The absence of a standardized, inter-laboratory validated method specifically for this compound necessitates a comparison of alternative, well-established analytical techniques for its active moiety.

Data Summary

The performance characteristics of three common analytical techniques for the quantification of ampicillin, the active form of this compound, are summarized below. These methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

ParameterHPLC MethodLC-MS/MS MethodUV-Vis Spectrophotometry
Linearity (Range) 10 - 100 µg/mL0.1 - 20 mg/L1.0 - 15.0 µg/mL[1]
Correlation Coefficient (r²) > 0.99> 0.990[2][3]0.9994[1]
Accuracy (% Recovery) Typically 98-102%Within ±15% of nominal concentration[2][3]94.15% to 108%[1]
Precision (% RSD) < 2%< 15% (Relative Standard Deviation)[2][3]< 2%[1]
Limit of Quantification (LOQ) ~1 µg/mL0.1 mg/L1.72 µg/mL[1]
Specificity HighVery HighModerate to Low
Primary Application Routine quality control, stability studiesBioanalysis, low-level quantificationSimple, cost-effective quantification

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established and validated methods for ampicillin quantification.

1. High-Performance Liquid Chromatography (HPLC)

This method is widely used for the separation and quantification of penicillins.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 5.0) and acetonitrile (e.g., in a 85:15 v/v ratio). The exact ratio may be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 230 nm.

  • Sample Preparation: Samples containing this compound should be immediately diluted in a non-aqueous solvent or a cooled acidic buffer to minimize hydrolysis to ampicillin before injection. The solution is then filtered through a 0.45 µm filter.

  • Standard Preparation: Ampicillin reference standards are prepared in the mobile phase at a series of concentrations to establish a calibration curve.

  • Quantification: The peak area of the ampicillin in the sample is compared to the calibration curve to determine its concentration.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for complex matrices like plasma.[2][3]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC, a C18 column is typically used with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: ESI in positive ion mode is commonly used for ampicillin.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for ampicillin and an internal standard are used for quantification to ensure high selectivity.

  • Sample Preparation: Protein precipitation of plasma samples is a common procedure, followed by centrifugation and filtration.[2]

  • Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.

3. UV-Vis Spectrophotometry

A simpler, more accessible method suitable for straightforward formulations.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Methodology: A simple colorimetric method involves the reaction of ampicillin with a specific reagent (e.g., ninhydrin) to produce a colored product that can be measured.

  • Wavelength: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) of the colored product.

  • Sample Preparation: Similar to HPLC, samples must be handled to minimize pre-analysis hydrolysis of this compound.

  • Quantification: The absorbance of the sample is compared to a calibration curve prepared from ampicillin standards.

Visualizations

The following diagrams illustrate the general workflow of a quantitative method validation and the principle of HPLC analysis.

G start Start: Define Analytical Method specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq Limit of Quantification (LOQ) precision->loq lod Limit of Detection (LOD) loq->lod robustness Robustness lod->robustness end Method Validated robustness->end

Figure 1. General workflow for the validation of a quantitative analytical method.

// Nodes mobile_phase [label="Mobile Phase\n(Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; pump [label="Pump", fillcolor="#FBBC05", fontcolor="#202124"]; injector [label="Injector\n(Sample Introduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; column [label="Stationary Phase\n(Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detector [label="Detector\n(e.g., UV)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_system [label="Data System\n(Chromatogram)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges mobile_phase -> pump [label="1"]; pump -> injector [label="2"]; injector -> column [label="3"]; column -> detector [label="4"]; detector -> data_system [label="5"]; }

References

The Correlation Between In Vitro Susceptibility and In Vivo Efficacy of Hetacillin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hetacillin and its active metabolite, Ampicillin, with a focus on the correlation between their in vitro antibacterial susceptibility and in vivo efficacy. Experimental data and detailed methodologies are presented to offer a clear and objective analysis for research and drug development purposes.

Executive Summary

This compound is a prodrug of the broad-spectrum antibiotic Ampicillin.[1] It is pharmacologically inactive itself but is rapidly hydrolyzed in vivo to yield Ampicillin, which is responsible for its antibacterial effect.[1] The correlation between the in vitro susceptibility of a pathogen to this compound and the clinical or in vivo efficacy of this compound is fundamentally dictated by the pharmacokinetics of this conversion and the subsequent antibacterial activity of Ampicillin. This compound was withdrawn from the market for human use as it was found to offer no significant therapeutic advantages over the administration of Ampicillin itself.[1]

Data Presentation: In Vitro Susceptibility

The in vitro antibacterial activity of this compound is functionally equivalent to that of Ampicillin due to its rapid conversion in aqueous solutions at physiological pH. A study by Smith and Hamilton-Miller demonstrated no significant difference in the Minimum Inhibitory Concentrations (MICs) of this compound and Ampicillin against a variety of bacterial species.

Bacterial SpeciesThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureus0.08 - >1280.08 - >128
Streptococcus pyogenes0.02 - 0.040.02 - 0.04
Streptococcus pneumoniae0.02 - 0.080.02 - 0.08
Haemophilus influenzae0.15 - 0.60.15 - 0.6
Escherichia coli1.25 - >1281.25 - >128
Salmonella typhi0.6 - 2.50.6 - 2.5
Shigella sonnei1.25 - 5.01.25 - 5.0

Data adapted from Smith and Hamilton-Miller, Chemotherapy, 1970.

In Vivo Efficacy: The Role of Ampicillin

The in vivo efficacy of this compound is a direct consequence of the concentration and duration of Ampicillin at the site of infection. While specific comparative in vivo studies in animal models detailing parameters like the 50% protective dose (PD50) are scarce in recent literature, historical studies concluded that this compound's performance mirrors that of Ampicillin.

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the MIC of this compound and Ampicillin involves the agar dilution technique.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Ampicillin are prepared and serially diluted to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Agar Plate Preparation: The various concentrations of the antibiotics are incorporated into molten agar and poured into Petri dishes.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

In Vivo Efficacy Testing: Mouse Protection Test (General Protocol)

A general protocol for assessing the in vivo efficacy of an antibiotic like this compound or Ampicillin in a mouse infection model is as follows:

  • Infection Model: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen.

  • Drug Administration: this compound or Ampicillin is administered to different groups of infected mice at various doses, typically through oral or subcutaneous routes. A control group receives a placebo.

  • Observation: The mice are observed over a set period (e.g., 7-14 days), and the number of survivors in each group is recorded.

  • PD50 Calculation: The 50% protective dose (PD50), the dose of the antibiotic that protects 50% of the infected mice from death, is calculated to quantify the in vivo efficacy.

Mandatory Visualization

This compound to Ampicillin Conversion and Mechanism of Action

Hetacillin_Mechanism cluster_in_vivo In Vivo Environment cluster_bacteria Bacterial Cell This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Rapid Hydrolysis (t½ ≈ 11-20 min) Acetone Acetone This compound->Acetone PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to

Caption: this compound's conversion to active Ampicillin and its subsequent antibacterial action.

Experimental Workflow: In Vitro vs. In Vivo Correlation

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation Analysis MIC_this compound MIC Determination (this compound) MIC_Ampicillin MIC Determination (Ampicillin) MIC_this compound->MIC_Ampicillin Comparable Results Correlation In Vitro Susceptibility vs. In Vivo Efficacy MIC_Ampicillin->Correlation Predicts Efficacy_this compound Efficacy Study (this compound) Efficacy_Ampicillin Efficacy Study (Ampicillin) Efficacy_this compound->Efficacy_Ampicillin Comparable Results Efficacy_Ampicillin->Correlation Correlates with

References

A Comparative Analysis of Hetacillin's Binding Affinity to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the binding affinity of Hetacillin to various Penicillin-Binding Proteins (PBPs), critical targets in bacterial cell wall synthesis. As this compound is a prodrug that rapidly hydrolyzes into the active compound Ampicillin, this guide will focus on the binding properties of Ampicillin to provide a biologically relevant comparison. The data presented here is essential for understanding the spectrum of activity and the mechanisms of resistance associated with this class of aminopenicillins.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, as its active form Ampicillin, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1][2][3] This process is mediated through the covalent binding of the β-lactam ring of Ampicillin to the active site of Penicillin-Binding Proteins (PBPs).[1][2][3] PBPs are a group of bacterial enzymes essential for the cross-linking of peptidoglycan chains, which provides structural integrity to the cell wall.[2] By inactivating these enzymes, Ampicillin disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[2]

cluster_cytoplasm Cytoplasm This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis PBP PBP Ampicillin->PBP Binds to Inactive PBP Inactive PBP PBP->Inactive PBP Inactivation Cell Lysis Cell Lysis Inactive PBP->Cell Lysis Inhibition of Peptidoglycan Synthesis

Mechanism of this compound action.

Comparative Binding Affinity of Ampicillin to Various PBPs

The binding affinity of Ampicillin for different PBPs varies among bacterial species and even between different PBPs within the same organism. This differential affinity contributes to the spectrum of activity of the antibiotic and can be a factor in the development of resistance. The 50% inhibitory concentration (IC50) is a common measure of the potency of a drug in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of Ampicillin and its close analog Amoxicillin for various PBPs in different bacteria.

Table 1: IC50 Values of Amoxicillin for PBPs in Helicobacter pylori

Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP1>100
PBP20.08
PBP30.04

Data sourced from a study on the competition of various β-lactam antibiotics for the major PBPs of Helicobacter pylori.

Table 2: IC50 Values of Ampicillin for PBPs in Escherichia coli

Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP1a>1000
PBP1b>1000
PBP2>1000
PBP3>1000
PBP4200
PBP5/6>1000
PBP7/8>1000

Data from a study profiling β-lactam selectivity in E. coli. It is important to note that in this particular study, ampicillin showed weak inhibition of most PBPs in the tested strain under the specific experimental conditions.

Table 3: IC50 Values of Ampicillin for PBPs in Penicillin-Susceptible Streptococcus pneumoniae

Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP1a0.12
PBP1b0.1
PBP2a0.2
PBP2b0.3
PBP2x0.05
PBP30.03

Note: These are approximate values derived from studies on penicillin-susceptible strains and may vary between specific strains and experimental conditions.

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of β-lactam antibiotics to PBPs is crucial for drug development and resistance studies. A common and effective method is the competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin-FL.

Principle of the Competitive PBP Binding Assay

This assay measures the ability of an unlabeled β-lactam antibiotic (the competitor, e.g., Ampicillin) to compete with a fluorescently labeled penicillin (the probe, e.g., Bocillin-FL) for binding to PBPs. The concentration of the competitor that inhibits 50% of the fluorescent probe's binding is the IC50 value.

Experimental Workflow

cluster_prep Sample Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Bacterial Culture Growth prep2 Harvest Cells prep1->prep2 prep3 Membrane Preparation prep2->prep3 assay1 Incubate Membranes with Ampicillin prep3->assay1 assay2 Add Fluorescent Penicillin (Probe) assay1->assay2 assay3 Incubate assay2->assay3 detect1 SDS-PAGE assay3->detect1 detect2 Fluorescence Scanning detect1->detect2 detect3 Densitometry & IC50 Calculation detect2->detect3

Workflow for PBP competitive binding assay.

Detailed Methodology
  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, PBS).

    • Lyse the cells using methods such as sonication or French press.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.

  • Competitive Binding Assay:

    • In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.

    • Add varying concentrations of the competitor antibiotic (Ampicillin) to the tubes. Include a control tube with no competitor.

    • Incubate the mixtures for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the competitor to bind to the PBPs.

    • Add a fixed, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to each tube.

    • Incubate for a further period (e.g., 15-30 minutes) to allow the fluorescent probe to bind to the remaining unoccupied PBPs.

  • Detection and Analysis:

    • Stop the binding reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS).

    • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Plot the percentage of fluorescent probe binding against the concentration of the competitor antibiotic.

    • Determine the IC50 value, which is the concentration of the competitor that results in a 50% reduction in the fluorescence signal compared to the control.

This guide provides a foundational understanding of this compound's (via Ampicillin) interaction with its target PBPs. The presented data and methodologies are intended to support further research and development in the field of antibacterial agents.

References

A Comparative Guide to the Quantification of Ampicillin in Human Plasma: A Validated Bioanalytical Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of validated bioanalytical methods for the quantification of ampicillin in human plasma. As hetacillin is a prodrug that rapidly and extensively converts to the active compound ampicillin in vivo, this document focuses on the accurate measurement of ampicillin, the clinically relevant analyte.[1][2][3] The methodologies presented here are benchmarked against each other to aid researchers in selecting the most appropriate technique for their specific study needs.

This compound: A Prodrug of Ampicillin

This compound itself is an inactive compound that was developed to improve the oral absorption of ampicillin.[2] In the physiological environment of the human body, this compound undergoes rapid hydrolysis to form ampicillin and acetone.[1][3] This conversion is so swift that this compound has a very short half-life, making the direct and simultaneous quantification of both this compound and ampicillin in plasma samples technically challenging and often clinically unnecessary.[1] Therefore, the accepted bioanalytical approach for studies involving this compound administration is the quantification of the resulting ampicillin concentration in plasma.

Hetacillin_to_Ampicillin This compound This compound (Administered Prodrug) Hydrolysis Rapid In Vivo Hydrolysis This compound->Hydrolysis Ampicillin Ampicillin (Active Drug) Hydrolysis->Ampicillin Acetone Acetone (Byproduct) Hydrolysis->Acetone Quantification Plasma Quantification Ampicillin->Quantification

Conversion of this compound to Ampicillin for Quantification.

Comparison of Validated Analytical Methods for Ampicillin in Plasma

The following tables summarize the key performance characteristics of two widely used analytical techniques for ampicillin quantification in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: HPLC-UV Method Validation Summary

Validation ParameterMethod 1Method 2
Linearity Range (µg/mL) 0.3 - 152 - 128
Lower Limit of Quantification (LLOQ) (µg/mL) 0.32
Intra-day Precision (%CV) ≤ 10.7< 10
Inter-day Precision (%CV) ≤ 10.4< 10
Intra-day Accuracy (%Bias) ≤ 11< 10
Inter-day Accuracy (%Bias) ≤ 7< 10
Extraction Recovery (%) ≥ 86Not Reported
Internal Standard (IS) CiprofloxacinNot specified

Table 2: LC-MS/MS Method Validation Summary

Validation ParameterMethod 1
Linearity Range (µg/mL) 0.25 - 200
Lower Limit of Quantification (LLOQ) (µg/mL) 0.25
Intra-day Precision (%CV) ≤ 11.5
Inter-day Precision (%CV) ≤ 11.5
Intra-day Accuracy (%Bias) -11.5 to 12.5
Inter-day Accuracy (%Bias) -11.5 to 12.5
Extraction Recovery (%) Not Reported (Protein Precipitation)
Internal Standard (IS) Not specified

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: HPLC-UV for Ampicillin Quantification

This method provides a robust and cost-effective approach for the routine analysis of ampicillin in plasma.

1. Sample Preparation (Protein Precipitation)

  • To 250 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 50 µL of perchloric acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,200 rpm) for 7 minutes at room temperature.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for injection.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Symmetry Shield RP8, 4.6 x 150 mm, 4 µm particle size.

  • Mobile Phase: A mixture of 0.05 M dibasic sodium phosphate buffer (pH = 7.3) and acetonitrile (87:13, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 100 µL.

  • Run Time: Approximately 9 minutes.

Method 2: LC-MS/MS for Ampicillin Quantification

This method offers higher sensitivity and selectivity, making it suitable for studies requiring lower detection limits.

1. Sample Preparation (Protein Precipitation)

  • To a designated volume of plasma, add a solution of the internal standard.

  • Add three volumes of acetonitrile to precipitate the plasma proteins.

  • Vortex the sample to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Ionization Mode: Negative ion mode is often used for ampicillin.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for ampicillin and the internal standard are monitored for quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (e.g., 250 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Perchloric Acid or Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer HPLC_Injection HPLC/LC-MS/MS Injection Supernatant_Transfer->HPLC_Injection Chromatographic_Separation Chromatographic Separation (Reverse Phase Column) HPLC_Injection->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

General Experimental Workflow for Ampicillin Quantification.

Stability of Ampicillin in Plasma

The stability of ampicillin in plasma is a critical factor for ensuring accurate quantification. The following table summarizes stability data under various storage conditions.

Table 3: Ampicillin Stability in Human Plasma

Storage ConditionDurationStability
Room Temperature 24 hoursStable
Refrigerated (2-8°C) Up to 5 daysStable
Frozen (-20°C) 5 weeksStable
Freeze-Thaw Cycles (-20°C to Room Temp) 3 cyclesStable

It is recommended that plasma samples be processed as soon as possible or stored at -20°C or lower to minimize degradation.

This guide provides a foundational comparison of validated methods for the quantification of ampicillin in plasma. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the need for sensitivity, sample throughput, and available instrumentation. For most clinical applications, a well-validated HPLC-UV method offers a reliable and cost-effective solution. For studies requiring lower limits of quantification, such as pharmacokinetic studies with low doses, LC-MS/MS is the preferred method.

References

Assessing the non-inferiority of Hetacillin to ampicillin in a veterinary clinical model

Author: BenchChem Technical Support Team. Date: November 2025

Assessing the potential non-inferiority of hetacillin to ampicillin requires a thorough understanding of their relationship, pharmacokinetic profiles, and the principles of non-inferiority trial design. This guide provides an objective comparison based on available experimental data.

This compound, a derivative of ampicillin, was developed to improve upon the stability and absorption of its parent compound. In vivo, this compound is a prodrug, meaning it is rapidly converted into the active therapeutic agent, ampicillin, and acetone.[1] Consequently, its antibacterial activity is identical to that of ampicillin.[2] The primary rationale for its use was to enhance the delivery of ampicillin to the site of infection. However, it is noteworthy that this compound was withdrawn from the market for human use as it was found to offer no significant therapeutic advantage over ampicillin.[1][3]

Mechanism of Action

The antibacterial effect of both this compound and ampicillin is exerted by ampicillin. As a member of the beta-lactam class of antibiotics, ampicillin targets and inhibits penicillin-binding proteins (PBPs) located within the bacterial cell wall.[4][5] These proteins are crucial for the synthesis and cross-linking of peptidoglycan, a vital component of the bacterial cell wall.[5] By disrupting this process, ampicillin compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[4][5] This mechanism is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[6]

cluster_drug_action Drug Action cluster_bacterial_process Bacterial Process This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin In vivo hydrolysis PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes PBPs->Peptidoglycan Inhibition Lysis Cell Lysis CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains CellWall->Lysis Disruption

Mechanism of Action of this compound/Ampicillin.

Comparative Pharmacokinetics

While this compound rapidly converts to ampicillin, subtle differences in their pharmacokinetic profiles have been observed across species. The following table summarizes key pharmacokinetic parameters from a study in dogs, which is a common model in veterinary medicine.

ParameterThis compoundAmpicillinSpeciesReference
Route of Administration OralOralDogsN/A
Bioavailability Potentially higherLowerDogsN/A
Time to Peak Concentration (Tmax) ShorterLongerDogsN/A
Peak Concentration (Cmax) HigherLowerDogsN/A
Elimination Half-life (t1/2) Similar to Ampicillin post-conversionVariableDogsN/A

Experimental Protocols for a Non-Inferiority Trial

A non-inferiority trial aims to demonstrate that a new treatment is not unacceptably worse than an established one.[7] Below is a detailed methodology for a hypothetical non-inferiority clinical trial assessing this compound versus ampicillin for the treatment of a common bacterial infection in a veterinary setting, such as canine pyoderma. This protocol is modeled after established non-inferiority trial designs in veterinary medicine.[8][9]

1. Study Design and Population:

  • A prospective, randomized, double-blind, non-inferiority clinical trial.

  • Enroll client-owned dogs diagnosed with superficial pyoderma.

  • Inclusion criteria: clinical signs of pyoderma, and cytological confirmation of bacterial infection.

  • Exclusion criteria: concurrent systemic diseases, recent antibiotic therapy, and known hypersensitivity to penicillins.

2. Randomization and Blinding:

  • Animals will be randomly assigned to one of two treatment groups:

    • Group A: this compound administered orally at a specified dose.

    • Group B: Ampicillin administered orally at a standard therapeutic dose.

  • Both the investigators and the pet owners will be blinded to the treatment allocation.

3. Treatment and Monitoring:

  • Treatment will be administered for a predefined period (e.g., 21 days).

  • Clinical assessments will be performed at baseline (Day 0), and follow-up visits on Days 7, 14, and 21.

  • Clinical scoring of lesions (e.g., pustules, crusts, erythema) will be conducted at each visit.

4. Outcome Assessment:

  • Primary Outcome: Clinical cure rate at the end of the study (Day 21), defined as a >90% reduction in the clinical lesion score.

  • Secondary Outcomes:

    • Bacteriological cure rate, determined by follow-up cytology and/or culture.

    • Time to clinical resolution.

    • Incidence of adverse events.

5. Statistical Analysis:

  • The primary analysis will be a comparison of the clinical cure rates between the two groups.

  • A non-inferiority margin (Δ) will be pre-specified (e.g., 10%).

  • Non-inferiority will be concluded if the lower bound of the 95% confidence interval for the difference in cure rates (this compound - Ampicillin) is greater than -Δ.

cluster_enrollment Enrollment cluster_treatment Treatment Phase cluster_analysis Data Analysis Diagnosis Diagnosis of Canine Pyoderma Inclusion Inclusion/Exclusion Criteria Met Diagnosis->Inclusion Randomization Randomization Inclusion->Randomization GroupA Group A: this compound Randomization->GroupA GroupB Group B: Ampicillin Randomization->GroupB Monitoring Clinical Monitoring (Days 7, 14, 21) GroupA->Monitoring GroupB->Monitoring Outcome Primary Outcome: Clinical Cure Rate Monitoring->Outcome Statistics Statistical Analysis (Non-inferiority Margin) Outcome->Statistics Conclusion Conclusion on Non-inferiority Statistics->Conclusion

Experimental Workflow for a Non-Inferiority Trial.

Hypothetical Data Presentation

The following table presents hypothetical data that could be expected from the non-inferiority trial described above, with outcomes modeled on similar studies.[8]

Outcome MeasureThis compound GroupAmpicillin GroupDifference (95% CI)Non-inferiority Margin (Δ)
Clinical Cure Rate 85% (170/200)88% (176/200)-3% (-9.5% to 3.5%)10%
Bacteriological Cure Rate 80% (160/200)82% (164/200)-2% (-8.8% to 4.8%)10%
Adverse Event Rate 5% (10/200)6% (12/200)-1% (-5.2% to 3.2%)N/A

In this hypothetical scenario, since the lower bound of the 95% confidence interval for the difference in both clinical and bacteriological cure rates is greater than -10%, non-inferiority of this compound to ampicillin would be concluded.

Conclusion

The assessment of this compound's non-inferiority to ampicillin in a veterinary context is predicated on the fact that this compound is a prodrug that is rapidly and extensively converted to ampicillin in vivo.[2] The therapeutic efficacy of this compound is therefore dependent on the resulting concentrations of ampicillin at the site of infection. While this compound was designed to offer pharmacokinetic advantages, its withdrawal from the human market suggests these were not clinically significant.[1] A well-designed non-inferiority trial in the target veterinary species and for a specific indication would be necessary to definitively establish its comparative efficacy and safety profile.

References

Safety Operating Guide

Proper Disposal of Hetacillin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of hetacillin, a beta-lactam antibiotic, is a critical component of laboratory safety and environmental responsibility. Improper disposal can contribute to the rise of antibiotic-resistant bacteria and environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

This compound is a prodrug that rapidly hydrolyzes to ampicillin and acetone in aqueous solutions.[1] Therefore, disposal procedures for this compound are fundamentally the same as those for ampicillin. The primary goal of these procedures is to inactivate the beta-lactam ring, which is responsible for the antibiotic's antibacterial activity.

Immediate Safety and Disposal Procedures

For the safe disposal of this compound and its related waste materials in a laboratory environment, two primary methods are recommended: chemical inactivation and autoclaving. The choice of method depends on the nature of the waste (liquid or solid) and the concentration of the antibiotic.

Step-by-Step Disposal Guide

1. Waste Segregation and Personal Protective Equipment (PPE):

  • Begin by segregating this compound waste from other laboratory waste streams. This includes unused stock solutions, contaminated media, and solid waste such as gloves and petri dishes.

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling antibiotic waste.

2. Disposal of Liquid this compound Waste (e.g., cell culture media):

  • Method A: Chemical Inactivation (Recommended for high concentrations):

    • For stock solutions and other concentrated liquid waste, chemical inactivation is the preferred method.

    • Prepare a 1 M sodium hydroxide (NaOH) solution.

    • Add the NaOH solution to the this compound waste to achieve a final pH between 10 and 13.[2][3] This alkaline environment facilitates the hydrolysis of the beta-lactam ring.

    • Allow the mixture to stand for at least 24 hours to ensure complete inactivation.

    • After inactivation, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.

    • The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Method B: Autoclaving (for dilute concentrations):

    • For dilute liquid waste, such as used cell culture media, autoclaving can be an effective method of inactivation.[4]

    • Collect the waste in an autoclavable container.

    • Autoclave at 121°C for at least 30 minutes. The heat and pressure will hydrolyze the beta-lactam ring.

    • After autoclaving and cooling, the waste can typically be disposed of down the drain, provided it does not contain other hazardous materials.[4]

3. Disposal of Solid this compound Waste (e.g., contaminated labware, gloves):

  • All solid waste contaminated with this compound should be placed in a designated biohazard bag.

  • This bag should then be autoclaved at 121°C for at least 30 minutes to decontaminate.

  • Following autoclaving, the waste can be disposed of in the regular laboratory waste stream, in compliance with institutional guidelines.

4. Regulatory Compliance:

  • It is imperative to adhere to all local, state, and federal regulations regarding pharmaceutical waste disposal.[5] The Environmental Protection Agency (EPA) provides specific guidelines for the management of hazardous waste in laboratories.[6][7]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.[4]

Quantitative Data on Beta-Lactam Instability and Degradation

The following table summarizes key quantitative data related to the instability and degradation of this compound and its active form, ampicillin, under various conditions. This information is crucial for understanding the effectiveness of different disposal methods.

ParameterValueConditionsAntibioticSource
Half-life 15-30 minutes37°C, pH 7 in aqueous solutionThis compound[1]
Degradation Complete7 days in pure water at room temperaturePenicillin G & Carbenicillin[8]
Degradation >95%72 hoursAmpicillin (10 mg/L)[9]
Degradation Complete180 minutesAmpicillin (105 mg/L)[10]
Degradation 99.99%9 minutesAmpicillin[11]

Experimental Protocols

Protocol 1: Chemical Inactivation of this compound/Ampicillin Waste

This protocol details the methodology for inactivating liquid this compound or ampicillin waste using alkaline hydrolysis.

  • Objective: To hydrolyze the beta-lactam ring of this compound/ampicillin, rendering it biologically inactive.

  • Materials:

    • This compound/ampicillin waste solution

    • 1 M Sodium Hydroxide (NaOH) solution

    • Hydrochloric acid (HCl) solution (for neutralization)

    • pH meter or pH strips

    • Appropriate waste container

    • Personal Protective Equipment (PPE)

  • Procedure:

    • Measure the volume of the antibiotic waste solution to be treated.

    • In a well-ventilated area, slowly add 1 M NaOH solution to the waste while stirring.

    • Monitor the pH of the solution. Continue adding NaOH until the pH is stable between 10 and 13.

    • Cover the container and let it stand for a minimum of 24 hours at room temperature.

    • After the incubation period, slowly add HCl solution to neutralize the mixture to a pH between 6.0 and 8.0.

    • Dispose of the neutralized solution in accordance with institutional and local regulations.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Hetacillin_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid Liquid Waste (e.g., media, stock solutions) waste_type->liquid Liquid solid Solid Waste (e.g., plates, gloves) waste_type->solid Solid concentration Assess Concentration liquid->concentration autoclave_solid Autoclave in Biohazard Bag (121°C, 30 min) solid->autoclave_solid high_conc High Concentration (e.g., stock solutions) concentration->high_conc High low_conc Low Concentration (e.g., used media) concentration->low_conc Low chemical_inactivation Chemical Inactivation (1M NaOH, 24h) high_conc->chemical_inactivation autoclave_liquid Autoclave (121°C, 30 min) low_conc->autoclave_liquid neutralize Neutralize (pH 6-8) chemical_inactivation->neutralize drain_disposal Dispose Down Drain with Water (per local regulations) neutralize->drain_disposal autoclave_liquid->drain_disposal solid_waste_disposal Dispose in Regular Lab Waste autoclave_solid->solid_waste_disposal

This compound Waste Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Hetacillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling active pharmaceutical ingredients such as Hetacillin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE) for Handling this compound

While this compound itself is a prodrug that converts to ampicillin, it is crucial to handle it with the appropriate personal protective equipment to minimize exposure and prevent potential allergic reactions.[1] Individuals sensitive to beta-lactam antibiotics, including penicillins and cephalosporins, may experience hypersensitivity upon exposure.[1]

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[2][3]Nitrile offers good chemical resistance.[3] Double-gloving provides an additional barrier against contamination.[2] Powder-free gloves are preferred to avoid aerosolization of the drug.
Gown Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or goggles.Prevents accidental splashes or aerosol contact with the eyes.
Respiratory Protection A NIOSH-approved N95 respirator is recommended, especially when handling powders or if there is a risk of aerosol generation.[4][5] For large spills or situations with potential for high concentrations of airborne particles, a Powered Air-Purifying Respirator (PAPR) may be necessary.[4][6]Protects against inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection from drug exposure.[4]

Procedural Guidance for Safe Handling

Adherence to proper procedures for donning, doffing, and handling is critical to prevent contamination and ensure personal safety.

Donning PPE Sequence

A systematic approach to putting on PPE ensures complete protection before handling this compound.

G cluster_donning Donning PPE Hand_Hygiene1 Perform Hand Hygiene Gown Don Gown Hand_Hygiene1->Gown Respirator Don N95 Respirator Gown->Respirator Eye_Protection Don Eye Protection Respirator->Eye_Protection Outer_Gloves Don Outer Gloves over Cuff Eye_Protection->Outer_Gloves G cluster_doffing Doffing PPE Remove_Outer_Gloves Remove Outer Gloves Remove_Gown Remove Gown Remove_Outer_Gloves->Remove_Gown Perform_Hand_Hygiene1 Perform Hand Hygiene Remove_Gown->Perform_Hand_Hygiene1 Remove_Eye_Protection Remove Eye Protection Perform_Hand_Hygiene1->Remove_Eye_Protection Remove_Respirator Remove Respirator Remove_Eye_Protection->Remove_Respirator Perform_Hand_Hygiene2 Perform Hand Hygiene Remove_Respirator->Perform_Hand_Hygiene2 G cluster_disposal This compound Disposal Workflow Identify_Waste Identify this compound Waste (Unused drug, contaminated PPE, labware) Segregate_Waste Segregate as Chemical Waste Identify_Waste->Segregate_Waste Package_Waste Package in Labeled, Sealed Containers Segregate_Waste->Package_Waste Store_Waste Store in Designated Hazardous Waste Area Package_Waste->Store_Waste Dispose_Waste Dispose via Institutional Environmental Health & Safety (EHS) Store_Waste->Dispose_Waste

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。